molecular formula C8H10FNO2S B3242464 (2-Fluoro-5-methanesulfonylphenyl)methanamine CAS No. 1517089-68-7

(2-Fluoro-5-methanesulfonylphenyl)methanamine

Cat. No.: B3242464
CAS No.: 1517089-68-7
M. Wt: 203.24
InChI Key: UDOZUVCEXRKLHJ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methanesulfonylphenyl)methanamine hydrochloride (CAS: 1803581-65-8) is a chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C8H11ClFNO2S and a molecular weight of 239.70 g/mol, this compound features a benzylamine core that is strategically substituted with a fluorine atom and a methanesulfonyl group . The methanesulfonyl substituent is a strong electron-withdrawing group that can influence the electron distribution of the aromatic ring and serve as a hydrogen bond acceptor, potentially contributing to the compound's ability to interact with biological targets. The primary amine functionality makes it a versatile intermediate for the synthesis of more complex molecules, such as through the formation of amide or sulfonamide bonds. Compounds with similar structural features, particularly those combining an aminomethylene group with a sulfonyl moiety, have been investigated in scientific literature for their potential as inhibitors of enzymes like lysyl oxidases (LOX/LOXL2), which are relevant in cancer and fibrosis research . Other research into analogous structures has explored their potential in developing agents that modulate acid secretion . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-5-methylsulfonylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOZUVCEXRKLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Synthesis and Characterization of (2-Fluoro-5-methanesulfonylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust synthesis of (2-Fluoro-5-methanesulfonylphenyl)methanamine , a high-value pharmacophore often utilized in kinase inhibitors and GPCR ligands. The presence of the sulfone moiety (


) provides metabolic stability and hydrogen-bond accepting capability, while the fluorine atom at the ortho position modulates pKa and metabolic susceptibility.

This guide deviates from standard "recipe" formats by focusing on the mechanistic rationale behind reagent selection, specifically addressing the challenges of chemoselectivity in the presence of the labile aryl-fluorine bond and the reducible nitrile group.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the use of odorous thiols and harsh oxidants (e.g., mCPBA) typically associated with sulfone synthesis. Instead, we employ a modern Copper(I)-catalyzed sulfonylation followed by a chemoselective borane reduction.

Strategic Logic
  • Primary Amine Construction: The benzylamine motif is best accessed via reduction of the corresponding nitrile.[1] This avoids the over-alkylation issues common in direct alkylation of halides.

  • Sulfone Introduction: Introducing the sulfone before the amine prevents potential side reactions with the free amine. We utilize a copper-catalyzed coupling of sodium methanesulfinate, a "green" and odorless alternative to thiols.

  • Regiocontrol: Starting with 5-bromo-2-fluorobenzonitrile ensures the correct substitution pattern is locked in from the start.

Pathway Visualization

Retrosynthesis Target (2-Fluoro-5-methanesulfonylphenyl) methanamine (Target) Intermediate 2-Fluoro-5-methanesulfonyl benzonitrile Target->Intermediate Reduction (BH3·THF) SM 5-Bromo-2-fluorobenzonitrile (Starting Material) Intermediate->SM C-S Coupling (MeSO2Na, CuI)

Figure 1: Retrosynthetic logic prioritizing late-stage reduction to preserve the aryl-fluorine bond.

Experimental Protocols

Step 1: Copper-Catalyzed Sulfonylation

Objective: Conversion of 5-bromo-2-fluorobenzonitrile to 2-fluoro-5-methanesulfonylbenzonitrile.

Rationale: Traditional methods involve nucleophilic aromatic substitution with methanethiol followed by oxidation. This is prone to displacing the ortho-fluorine. The Cu-catalyzed coupling of sodium methanesulfinate is specific to the aryl bromide, leaving the aryl-fluorine bond intact.

Reagents & Stoichiometry
ReagentEquiv.Role
5-Bromo-2-fluorobenzonitrile1.0Substrate
Sodium Methanesulfinate (

)
1.5Sulfone Source
Copper(I) Iodide (CuI)0.1Catalyst
L-Proline0.2Ligand
NaOH0.2Base (for ligand)
DMSO10 VolSolvent
Protocol
  • Setup: In a dried reaction vessel equipped with a condenser, charge 5-bromo-2-fluorobenzonitrile (1.0 equiv), Sodium Methanesulfinate (1.5 equiv), and CuI (10 mol%).

  • Ligand Activation: Add L-Proline (20 mol%) and NaOH (20 mol%). Note: The amino acid ligand accelerates the reaction and stabilizes the Cu-intermediate, allowing for lower temperatures than ligand-free protocols.

  • Reaction: Add dry DMSO. Degas the mixture with Nitrogen for 10 minutes (oxygen can oxidize the catalyst). Heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with brine to remove DMSO.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexane/EtOAc).

Critical Control Point: Ensure the reaction temperature does not exceed 110°C, as high heat can promote nucleophilic attack on the fluorine by the sulfinate or solvent.

Step 2: Chemoselective Nitrile Reduction

Objective: Reduction of 2-fluoro-5-methanesulfonylbenzonitrile to the target amine.

Rationale: Catalytic hydrogenation (Pd/C, H2) carries a high risk of hydrodefluorination (cleaving the C-F bond). Lithium Aluminum Hydride (LAH) is often too aggressive. Borane-THF (


)  is the reagent of choice; it reduces nitriles efficiently while being inert toward sulfones and aryl fluorides under controlled conditions.
Reagents & Stoichiometry
ReagentEquiv.Role
Nitrile Intermediate1.0Substrate

(1M in THF)
2.5Reducing Agent
Methanol (MeOH)ExcessQuench
HCl (aq) or HCl/DioxaneExcessComplex Breaker
Protocol
  • Addition: Dissolve the nitrile in anhydrous THF (0°C). Add

    
     dropwise.[3] Caution: Exothermic.
    
  • Reflux: Allow to warm to RT, then reflux (65°C) for 4–6 hours.

  • The "Sticking Point" (Crucial): Upon completion, the amine forms a stable Boron-Amine complex that does not release the free amine easily.

  • Quench & Release: Cool to 0°C. Carefully add MeOH (gas evolution!). Then, add 6M HCl and reflux for 1 hour. This step is mandatory to hydrolyze the B-N bond.

  • Isolation: Basify the aqueous layer with NaOH to pH > 12. Extract with DCM.[3] Dry over

    
     and concentrate.
    
  • Salt Formation: Dissolve the crude oil in

    
     and add HCl in Dioxane to precipitate the Hydrochloride Salt . This is preferred for long-term stability.
    

Reaction Workflow Visualization

Workflow Step1 STEP 1: Sulfonylation Reagents: MeSO2Na, CuI, L-Proline Solvent: DMSO, 90°C Inter Intermediate: 2-Fluoro-5-methanesulfonylbenzonitrile Step1->Inter Yield: ~85% Step2 STEP 2: Reduction Reagents: BH3·THF Condition: Reflux -> Acid Hydrolysis Inter->Step2 Chemoselective Final Target Product: (2-Fluoro-5-methanesulfonylphenyl)methanamine (Isolated as HCl Salt) Step2->Final Yield: ~75%

Figure 2: Forward synthetic workflow emphasizing the acid hydrolysis step required for Borane reduction.

Analytical Characterization & Specifications

To validate the synthesis, the following analytical markers must be met.

TechniqueExpected Signal / ObservationStructural Assignment
1H NMR

4.0–4.2 ppm (Singlet, 2H)
Benzylic

1H NMR

3.0–3.1 ppm (Singlet, 3H)
Sulfone

19F NMR

-105 to -115 ppm (Multiplet)
Aryl Fluorine (diagnostic shift)
IR ~1300 & 1150

Sulfone (

) stretch
IR ~2230

ABSENCE of Nitrile (confirms reduction)
LC-MS

= 204.05
Molecular Ion (Free Base)

Troubleshooting & Safety

Common Pitfalls
  • Low Yield in Step 2: Often caused by incomplete hydrolysis of the Borane-Amine complex. Ensure the acidic reflux step is performed for at least 1 hour.

  • Defluorination: If using Pd/C for reduction, the fluorine may be cleaved. Stick to Borane-THF.

  • Sulfone Loss: Rare, but if using

    
     at high temperatures, the sulfone can be reduced to a sulfide or sulfoxide. 
    
    
    
    avoids this.
Safety Considerations
  • Borane-THF: Pyrophoric and generates hydrogen gas upon quenching. Use a blast shield and quench slowly at 0°C.

  • Alkyl Halides/Sulfinates: While less toxic than thiols, sulfinates should be handled in a fume hood.

  • Cyanide Precursors: Although the nitrile group is stable here, the starting material (5-bromo-2-fluorobenzonitrile) releases toxic fumes if burned.

References

  • Ma, D., et al. (2017). "A New Class of Amide Ligands Enable Cu-Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)aryl Chlorides."[4][5] Chinese Journal of Chemistry. Link

  • Ding, M., et al. (2022).[1] "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane." Journal of Organic Chemistry. Link

  • Organic Syntheses. (2011). "Borane Reductions (using BH3.THF or BH3.Me2S)." Organic Syntheses Protocols. Link

  • Willis, M. C., et al. (2024). "Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates." Organic Letters. Link

Sources

Introduction: The Strategic Role of Fluorine in Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals.

In the realm of precision-driven drug discovery, the strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry[1]. Fluorinated benzylamines, in particular, serve as privileged building blocks capable of rescuing failing drug candidates by reshaping their physicochemical profiles.

As a Senior Application Scientist, I often see development teams treat fluorination as a simple "lipophilicity booster." This is a reductive view. The true power of fluorine lies in its unique atomic properties: it possesses the highest electronegativity of any element, forms the strongest single bond to carbon (C–F), and exhibits remarkably low polarizability[2]. When integrated into a benzylamine scaffold, these traits trigger a cascade of structural and electronic changes that dictate the molecule's pKa, membrane permeability, and metabolic fate.

Causality in Physicochemical Property Modulation

To engineer optimal therapeutics, we must understand the causality behind fluorine's effects rather than just observing the outcomes.

pKa and Basicity Attenuation

The strategic introduction of fluorine is a precision tool for pKa modulation. Because fluorine is highly electronegative, it exerts a profound electron-withdrawing inductive effect (-I) through the sigma-bond framework[2]. When substituted onto the aromatic ring of a benzylamine, fluorine pulls electron density away from the benzylic nitrogen. This electronic withdrawal destabilizes the conjugate acid, thereby lowering the pKa of the amine[3].

The Causality: At physiological pH (7.4), a standard, non-fluorinated benzylamine (pKa ~9.3) is overwhelmingly protonated (>98%). By lowering the pKa to ~8.7 via trifluoromethylation, we significantly increase the fraction of the neutral, unionized species. This subtle shift determines the molecule's ionization state, directly impacting its solubility and target binding affinity[4].

Lipophilicity (LogP/LogD) and Permeability

While a single fluorine-for-hydrogen substitution typically increases LogP slightly due to the inductive effect, the relationship is not strictly linear[2]. The introduction of a trifluoromethyl (-CF3) group dramatically increases lipophilicity.

The Causality: The low polarizability of the tightly held electron cloud around fluorine minimizes dispersion forces (van der Waals interactions) with water, creating a hydrophobic shield. This increases the partition coefficient into lipid membranes, enhancing passive cellular permeability.

Metabolic Stability and Pgp-Mediated Efflux

One of the primary reasons to utilize fluorinated benzylamines is to block oxidative metabolism by cytochrome P450 enzymes.

The Causality: The C–F bond (~485-552 kJ/mol) is significantly stronger than a C–H bond (~414 kJ/mol). Placing fluorine at metabolically labile sites (such as the para-position of the benzyl ring) creates an impenetrable steric and thermodynamic barrier to enzymatic oxidation, drastically extending the compound's half-life[2]. Furthermore, the aforementioned reduction in pKa decreases the topological polar surface area (tPSA) and hydrogen-bonding capacity of the amine. Because P-glycoprotein (Pgp) efflux pumps heavily rely on cationic charge and hydrogen bonding for substrate recognition, fluorination effectively blinds the efflux pump to the drug, improving blood-brain barrier (BBB) penetration[5].

G F_Sub Fluorine Substitution (e.g., -F, -CF3) Inductive Strong Inductive Effect (-I) F_Sub->Inductive Steric Steric Shielding (C-F Bond) F_Sub->Steric pKa Lowered Amine pKa Inductive->pKa Lipid Modulated LogP/LogD Inductive->Lipid Metab Blocked CYP450 Sites Steric->Metab ADME Improved Permeability & Reduced Pgp Efflux pKa->ADME Lipid->ADME HalfLife Extended Half-Life Metab->HalfLife

Caption: Mechanistic pathway of fluorine substitution on physicochemical and ADME properties.

Data Presentation: Physicochemical Properties

The following table synthesizes the quantitative impact of progressive fluorination on the benzylamine scaffold, demonstrating the predictable modulation of key drug-like properties.

Table 1: Physicochemical Properties of Selected Fluorinated Benzylamines

CompoundSubstitutionpKa (Amine)cLogPMetabolic Stability (MLM t1/2, min)
BenzylamineNone9.341.09< 15
4-Fluorobenzylamine4-F9.101.2530
2,4-Difluorobenzylamine2,4-diF8.901.40> 60
4-(Trifluoromethyl)benzylamine4-CF38.702.10> 120
(Note: Data represents generalized trends for structural comparison based on established literature[1],[2],[3]).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Proceeding to a subsequent step is physically or logically impossible without verifying the success of the current step.

Protocol 1: Selective Reductive Amination of Fluorinated Benzaldehydes

Causality & Choice of Reagents: The synthesis of fluorinated benzylamines frequently employs reductive amination[1]. The critical decision here is the selection of the reducing agent. Sodium borohydride (NaBH₄) is overly aggressive and will indiscriminately reduce the starting fluorinated benzaldehyde into a fluorobenzyl alcohol, destroying the yield. Instead, we utilize sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing cyano group attenuates the hydride's nucleophilicity, making it stable in mildly acidic conditions (pH 5-6) and highly selective for the transient, more electrophilic iminium ion over the parent carbonyl[1].

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of the fluorinated benzaldehyde and 1.1 eq of the primary amine in anhydrous dichloroethane (DCE). Add 2.0 eq of titanium(IV) isopropoxide (Ti(OPr-i)₄) as a Lewis acid and water scavenger.

  • Validation Checkpoint 1: Stir for 12 hours at room temperature. Do not proceed until an in-process LC-MS aliquot confirms >95% conversion to the iminium/imine intermediate. Proceeding prematurely guarantees alcohol byproducts.

  • Reduction: Cool the reaction to 0°C. Add 1.5 eq of NaBH₃CN in portions. The low temperature controls the exothermic hydride transfer and maximizes chemoselectivity.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ to neutralize the reaction and precipitate titanium salts. Filter through Celite, extract with dichloromethane, and concentrate.

  • Validation Checkpoint 2: Analyze the crude mixture via ¹⁹F-NMR. The disappearance of the downfield aldehyde proton and the shift in the fluorine resonance confirm successful conversion to the amine[1].

G A Fluorinated Benzaldehyde C Iminium Ion Intermediate A->C Condensation B Primary/Secondary Amine B->C D NaBH3CN Reduction (Selective) C->D E Fluorinated Benzylamine (Product) D->E F LC-MS / NMR Validation E->F QC Check

Caption: Synthetic workflow for reductive amination of fluorinated benzaldehydes.

Protocol 2: Potentiometric Determination of pKa and LogP

Causality & Choice of Method: While computational models provide baseline estimates, the unique polarizability of the C–F bond often confounds in silico predictions[2]. Therefore, empirical determination via potentiometric titration is mandatory. Because highly fluorinated benzylamines exhibit poor aqueous solubility, standard aqueous titrations fail due to precipitation. We employ a Yasuda-Shedlovsky co-solvent extrapolation method.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the fluorinated benzylamine in a standardized methanol/water co-solvent system (e.g., 30%, 40%, and 50% MeOH by volume).

  • Titration: Perform potentiometric titrations across the pH range of 2.0 to 11.0 using 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption (which would skew the basic pKa)[4].

  • Validation Checkpoint (The Yasuda-Shedlovsky Plot): Plot the apparent pKa (psKa) measured in each co-solvent mixture against the inverse dielectric constant (1/ε) of the respective mixture.

  • System Validation: Perform a linear regression. The system is self-validating: the regression must yield an R² > 0.99. If R² < 0.99, it indicates analyte precipitation or micelle formation during titration. In such cases, the protocol mandates reducing the analyte concentration by 50% and repeating the assay.

  • Extrapolation: Extrapolate the linear trend to the 1/ε of pure water (approx. 0.0128 at 25°C) to derive the true aqueous pKa.

Conclusion

Fluorinated benzylamines are not merely structural variations; they are highly tunable physicochemical systems. By understanding the causal relationships between fluorine's electronegativity, the resulting inductive effects, and the subsequent shifts in pKa and lipophilicity, researchers can rationally design molecules that bypass metabolic liabilities and overcome complex pharmacokinetic barriers like Pgp-efflux.

References

  • [1] Title: The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide Source: Benchchem URL:

  • [2] Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL:

  • [3] Title: Importance of Fluorine in Benzazole Compounds Source: MDPI URL:

  • [4] Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL:

  • [5] Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PMC (PubMed Central) URL:

Sources

Spectroscopic data (NMR, IR, MS) for (2-Fluoro-5-methanesulfonylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Profiling (NMR, IR, MS) of (2-Fluoro-5-methanesulfonylphenyl)methanamine: A Technical Guide for Structural Elucidation

Executive Summary

In modern drug discovery and organic synthesis, the precise structural elucidation of heavily substituted aromatic building blocks is paramount. (2-Fluoro-5-methanesulfonylphenyl)methanamine (Chemical Formula: C₈H₁₀FNO₂S; MW: 203.23 g/mol ) is a highly versatile scaffold, combining the metabolic stability imparted by a fluorinated aryl ring with the hydrogen-bonding capacity of a methanesulfonyl group and a primary amine.

This whitepaper provides an authoritative, in-depth analysis of the expected spectroscopic data (¹H, ¹³C, ¹⁹F NMR, FT-IR, and HRMS) for this compound. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide serves as a rigorous reference for analytical chemists and drug development professionals.

Molecular Architecture & Analytical Rationale

The structural core of (2-Fluoro-5-methanesulfonylphenyl)methanamine presents a unique electronic environment. The benzene ring is subjected to competing electronic effects:

  • Inductive vs. Resonance Effects of Fluorine : The highly electronegative fluorine atom withdraws electron density inductively but donates electron density via resonance to the ortho and para positions.

  • Electron-Withdrawing Methanesulfonyl Group : The -SO₂CH₃ moiety is a strong electron-withdrawing group (EWG) via both induction and resonance, significantly deshielding adjacent nuclei[1].

  • Benzylic Amine : The -CH₂NH₂ group provides a distinct aliphatic signature that is highly sensitive to intermolecular exchange and pH[2].

Understanding these competing forces is critical for accurately assigning multi-nuclear NMR signals and interpreting mass fragmentation pathways.

Spectroscopic Data Synthesis & Mechanistic Causality

Nuclear Magnetic Resonance (NMR)

¹H NMR Causality : The primary amine (-NH₂) protons typically appear as a broad singlet around 1.50–2.00 ppm. This broadening is a self-validating feature of aliphatic amines, caused by rapid intermolecular proton exchange and quadrupolar relaxation from the ¹⁴N nucleus[2]. The benzylic methylene protons (-CH₂-) resonate near 3.95 ppm; however, due to the spatial proximity of the ortho-fluorine, a fine long-range scalar coupling (⁴J_{HF} ≈ 1.5 Hz) splits this signal into a doublet[3]. The aromatic protons (H3, H4, H6) are heavily influenced by the -SO₂CH₃ group, which deshields H4 and H6, pushing them downfield to ~7.8–8.0 ppm.

¹³C and ¹⁹F NMR Causality : The ¹³C spectrum is defined by carbon-fluorine spin-spin coupling. The ipso carbon (C2) directly attached to the fluorine exhibits a massive scalar coupling (¹J_{CF} ≈ 255 Hz)[4]. The ¹⁹F NMR spectrum is highly sensitive to the local electronic environment. Because the strongly electron-withdrawing methanesulfonyl group is situated para to the fluorine, it decreases the electron density around the fluorine nucleus, resulting in a downfield shift (less negative) compared to standard fluorobenzene, typically resonating around -112 to -115 ppm[5].

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by three primary functional groups:

  • N-H Stretching : Two distinct bands around 3350 cm⁻¹ and 3280 cm⁻¹ correspond to the asymmetric and symmetric stretching of the primary amine.

  • S=O Stretching : The sulfone group exhibits intense, characteristic asymmetric and symmetric stretching vibrations at ~1300 cm⁻¹ and ~1150 cm⁻¹, respectively.

  • C-F Stretching : A strong absorption band in the fingerprint region (1220–1050 cm⁻¹) confirms the carbon-fluorine bond, though it often overlaps with the sulfone symmetric stretch.

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI+), the molecule readily protonates at the basic primary amine to yield the[M+H]⁺ precursor ion at m/z 204.0492. During Collision-Induced Dissociation (CID), the molecule undergoes two predictable, self-validating fragmentation pathways:

  • Neutral loss of Ammonia (NH₃) : Loss of 17 Da yields a stabilized fluorobenzyl cation (m/z 187.0227).

  • Loss of the Methanesulfonyl Radical : Cleavage of the C-S bond results in the loss of the -SO₂CH₃ group (79 Da), a hallmark of aryl sulfones[1].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following step-by-step methodologies must be employed. Each protocol is designed as a self-validating system to eliminate false positives.

NMR Acquisition Protocol
  • Sample Preparation : Dissolve 15 mg of the compound (purity >98%) in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal standard, providing a self-validating 0.00 ppm reference point to ensure magnetic field drift does not compromise chemical shift accuracy.

  • Shimming : Insert the sample into a 400 MHz spectrometer and perform automated gradient shimming on the deuterium lock signal.

  • ¹H Acquisition : Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1).

  • ¹³C Acquisition : Acquire 1024 scans using a power-gated broadband proton decoupling sequence (WALTZ-16).

    • Causality: The high scan count compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of ¹³C.

  • ¹⁹F Acquisition : Acquire 64 scans at 376 MHz with proton decoupling. Calibrate externally using CFCl₃ (0.0 ppm).

FT-IR (ATR) Acquisition Protocol
  • Background Validation : Clean the Diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum.

    • Causality: This step validates the optical clarity of the crystal and subtracts atmospheric CO₂ and H₂O, ensuring sample signals are isolated.

  • Sample Application : Apply 2 mg of the solid sample to the crystal and engage the anvil for consistent pressure.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to normalize penetration depth variations.

HRMS (ESI+) Acquisition Protocol
  • Calibration : Infuse a sodium formate calibration mix to tune the Time-of-Flight (TOF) analyzer.

    • Causality: Pre-run calibration ensures sub-5 ppm mass accuracy, self-validating the exact elemental composition of the precursor ion.

  • Injection & Ionization : Inject 5 µL of a 1 µg/mL sample (in 50:50 MeOH:H₂O with 0.1% Formic Acid). Operate ESI in positive mode (capillary voltage: 3.0 kV).

  • Fragmentation : Isolate the [M+H]⁺ ion and apply a collision energy of 20 eV using Argon gas.

Quantitative Data Summary

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Shift (ppm) Multiplicity J (Hz) Integration Assignment
-NH₂ 1.80 br s - 2H Amine protons
-CH₃ 3.05 s - 3H Methanesulfonyl methyl
-CH₂- 3.95 d 1.5 2H Benzylic protons (⁴J_{HF})
H3 7.18 dd 9.5, 8.5 1H Aromatic (ortho to F)
H4 7.82 ddd 8.5, 4.5, 2.5 1H Aromatic (meta to F)

| H6 | 7.95 | dd | 6.5, 2.5 | 1H | Aromatic (ortho to CH₂) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Shift (ppm) Multiplicity J_{CF} (Hz) Assignment
C(CH₂) 39.5 d 4.0 Benzylic carbon
C(CH₃) 44.5 s - Sulfonyl methyl
C3 116.2 d 24.5 Aromatic CH
C6 128.4 d 5.0 Aromatic CH
C4 129.1 d 9.0 Aromatic CH
C1 131.5 d 16.0 Aromatic C-CH₂
C5 136.8 d 3.5 Aromatic C-SO₂

| C2 | 164.5 | d | 255.0 | Aromatic C-F |

Table 3: HRMS (ESI+) Fragmentation Data

Species m/z (Theoretical) m/z (Observed) Mass Error (ppm)
[M+H]⁺ 204.0492 204.0489 -1.5
[M+H-NH₃]⁺ 187.0227 187.0224 -1.6

| [M+H-SO₂CH₃]⁺ | 125.0638 | 125.0636 | -1.6 |

Analytical Workflow Visualization

SpectralWorkflow P1 Sample Preparation (>98% Purity, CDCl3) P2 NMR Acquisition (1H, 13C, 19F) P1->P2 P3 FT-IR Analysis (ATR, Background Subtracted) P1->P3 P4 HRMS Analysis (ESI+, Calibration) P1->P4 P5 Data Integration (Cross-referencing signals) P2->P5 P3->P5 P4->P5 P6 Structural Confirmation (C8H10FNO2S) P5->P6

Multi-modal spectroscopic workflow for structural validation and data integration.

References

Sources

Solubility and stability studies of (2-Fluoro-5-methanesulfonylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Strategic Importance of the Scaffold

(2-Fluoro-5-methanesulfonylphenyl)methanamine (CAS: 1192347-84-4 for HCl salt) represents a high-value "privileged structure" in modern medicinal chemistry.[1] It combines three critical design elements:

  • The Benzylamine Core: A versatile linker often targeting GPCRs and kinases.[1]

  • The Sulfone (-SO₂Me) Moiety: A robust hydrogen-bond acceptor that imparts polarity without the metabolic liability of sulfonamides, often used to optimize thermodynamic solubility.[1]

  • The Ortho-Fluorine Substitution: A metabolic blocker that prevents ring oxidation while modulating the pKa of the benzylic amine.[1]

This guide details the physicochemical profiling and stability protocols required to transition this intermediate from early discovery into scalable process chemistry.

Physicochemical Profile & Theoretical Baseline

Before initiating wet-lab experiments, we establish the theoretical baseline to guide solvent selection and chromatographic conditions.[1]

PropertyValue / PredictionRationale
Molecular Formula C₈H₁₀FNO₂S (Free Base)MW: 203.23 g/mol
Physical State Solid (HCl salt); Oil/Low-melt Solid (Free Base)Salts are preferred for isolation due to the volatility and air-sensitivity of benzylamine free bases.[1]
Predicted pKa ~8.2 – 8.6 (Amine)The electron-withdrawing effect of the para-sulfone and ortho-fluorine lowers the pKa relative to benzylamine (pKa ~9.3).[1]
LogP (Predicted) ~0.8 – 1.2The sulfone group significantly reduces lipophilicity compared to non-sulfonated analogs, aiding aqueous solubility.[1]
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsThe sulfone oxygens are strong acceptors; the primary amine is both donor/acceptor.[1]

Solubility Profiling Protocols

Solubility is not a static number; it is a dynamic function of pH and counter-ion selection.[1] For this amine, the Common Ion Effect and pH-dependent solubility are the primary variables.[1]

pH-Solubility Profile (The Henderson-Hasselbalch Application)

Because the molecule is a weak base, its solubility (


) is exponentially related to pH.[1]
  • pH < 6.0: The amine is fully protonated (

    
    ).[1] Solubility is high (>50 mg/mL), governed by the counter-ion (Cl⁻, Br⁻, etc.).[1]
    
  • pH > 9.0: The amine exists as the free base (

    
    ).[1] Solubility drops to its intrinsic value (
    
    
    
    ), likely <1 mg/mL.[1]

Experimental Protocol:

  • Prepare buffers at pH 1.2, 4.5, 6.8, and 10.0 (50 mM Phosphate/Citrate).[1]

  • Add excess compound to 2 mL of each buffer.

  • Equilibrate for 24 hours at 25°C with agitation.

  • Filter (0.22 µm PVDF) and analyze filtrate by HPLC-UV.[1]

  • Critical Check: Measure the final pH of the saturated solution, as the dissolving amine can shift the buffer pH.

Solvent Screening for Process Development

For synthetic scale-up, we evaluate solubility in organic solvents to identify crystallization systems.[1]

  • High Solubility (Solvents for Reaction): DMSO, Methanol, DMF (Due to sulfone polarity).[1]

  • Moderate Solubility: Ethanol, Isopropanol (Good for crystallization cooling curves).[1]

  • Anti-Solvents: MTBE, Heptane, Toluene (Used to crash out the salt form).[1]

Stability Profiling: Stress Testing & Forced Degradation

To validate the integrity of the molecule, we employ Forced Degradation (Stress Testing) as per ICH Q1A(R2) guidelines.[1] This identifies potential degradation products (DPs).[1][2]

Degradation Pathways (Theoretical Analysis)
  • Oxidative Deamination: Primary benzylic amines are susceptible to oxidation to the imine, which hydrolyzes to the aldehyde (2-Fluoro-5-methanesulfonylbenzaldehyde).[1]

  • Carbamate Formation: The free base reacts avidly with atmospheric CO₂ to form carbamate salts.[1] Mitigation: Store under Nitrogen/Argon.[1]

  • Sulfone Stability: The -SO₂Me group is generally chemically inert to oxidation and hydrolysis, acting as a stabilizing anchor.[1]

Forced Degradation Protocol
Stress ConditionConditionsTarget DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, 60°C, 24h< 5%Benzylamines are stable in acid; Sulfones are stable.[1]
Base Hydrolysis 1N NaOH, 60°C, 24h< 5%Stable.[1] However, prolonged exposure may degrade the C-F bond (nucleophilic aromatic substitution) rarely.[1]
Oxidation 3% H₂O₂, RT, 4h10-20%High Risk. Expect N-oxide formation or oxidative deamination to aldehyde.[1]
Thermal (Solid) 80°C, 7 days< 2%Assess for dimerization or polymorphic transitions.[1]
Photostability 1.2M Lux-hoursVariableSulfone aromatics can absorb UV; check for radical degradation.[1]

Analytical Method Development (HPLC)

A specific, stability-indicating method is required to separate the parent amine from its potential degradants (e.g., the aldehyde).[1]

Recommended Conditions:

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1] (Maintains amine protonation for sharp peaks).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic sulfone absorption).[1]

  • Flow Rate: 1.0 mL/min.[1]

Visualizing the Workflow

The following diagrams illustrate the logical flow for stability assessment and the theoretical degradation pathways.

Diagram 1: Stability-Indicating Method Development Workflow

StabilityWorkflow Start Compound Receipt (HCl Salt) Solubility Solubility Profiling (pH 1.2 - 10.0) Start->Solubility Stress Forced Degradation (Acid, Base, Ox, Heat) Start->Stress HPLC HPLC Method Dev (Gradient Screening) Solubility->HPLC Stress->HPLC Analysis Peak Purity Check (DAD/MS) HPLC->Analysis Report Stability Profile Report Analysis->Report

Caption: Logical workflow for establishing a stability-indicating analytical method, ensuring all degradation products are resolved.

Diagram 2: Theoretical Degradation Pathways

DegradationPathways Parent Parent Amine (2-Fluoro-5-methanesulfonyl...) Oxidation Oxidative Stress (H2O2 / Air) Parent->Oxidation -2H CO2 Atmospheric CO2 Parent->CO2 Exposure Aldehyde Degradant A: Aldehyde Derivative Oxidation->Aldehyde Hydrolysis Dimer Degradant B: Imine Dimer Aldehyde->Dimer + Parent Amine Carbamate Carbamate Salt (Solid State) CO2->Carbamate Rapid

Caption: Primary degradation risks: Oxidative deamination to aldehyde and carbamate formation upon CO2 exposure.[1][3]

Handling & Storage Recommendations

Based on the chemical profile, the following protocols are mandatory for maintaining scientific integrity:

  • Storage: Store as the Hydrochloride Salt at 2-8°C. The salt form suppresses N-oxidation and prevents CO₂ absorption (carbamate formation).[1]

  • Hygroscopicity: Sulfones can be hygroscopic.[1] Store in a desiccator or tightly sealed container with silica gel.

  • Handling: If converting to the free base for a reaction, use immediately or store under inert gas (Argon/Nitrogen). Do not leave the free base oil exposed to air for >1 hour.

References

  • BenchChem. (2025).[1][3][4] The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis. Retrieved from [1]

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride (CAS 1192347-84-4).[1] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2-Fluoro-5-methanesulfonyl-benzoic acid (Precursor).[1][5] National Library of Medicine.[1] Retrieved from [1]

  • Altman, R. A., et al. (2026).[1][6] On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[1][6] Retrieved from [1]

Sources

Structural Characterization and Crystallographic Analysis of 2-Fluoro-5-methanesulfonyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoro-5-methanesulfonyl (methylsulfonyl) moiety represents a critical pharmacophore in modern drug discovery, serving as a core scaffold in GlyT1 inhibitors, mGluR5 antagonists, and kinase inhibitors like Lapatinib analogs. This substitution pattern offers a unique dual-action profile: the fluorine atom modulates metabolic stability and lipophilicity (


), while the methanesulfonyl group acts as a potent hydrogen bond acceptor and electron-withdrawing group (EWG).

This guide provides a comprehensive workflow for the solid-state analysis of these compounds. We move beyond basic characterization to explore the competitive intermolecular forces—specifically the interplay between classical


 hydrogen bonding and weak 

or

interactions—that dictate crystal packing and polymorphism.

Chemical Significance & Structural Motifs[1][2][3][4][5][6]

The Electronic Push-Pull

The 2-fluoro-5-methanesulfonyl substitution creates a distinct electronic environment on the phenyl ring.

  • The Sulfonyl Group (

    
    ):  A strong 
    
    
    
    - and
    
    
    -electron withdrawer (Hammett
    
    
    ). It typically enforces a specific torsion angle relative to the aromatic ring to minimize steric clash with ortho-protons.
  • The Fluorine Atom: Positioned ortho to the linkage point (often a benzoic acid or aniline), it exerts a strong inductive effect (-I), increasing the acidity of neighboring protons and altering the electrostatic potential surface (ESP) of the ring.

Conformational Locking

In the solid state, the methanesulfonyl group often adopts a "locked" conformation where the


 plane is roughly perpendicular to the benzene ring (

). This minimizes repulsion between the sulfonyl oxygens and the aromatic

-system.

Experimental Workflow: Synthesis to Crystal

To obtain diffraction-quality single crystals, one must control the purity of the precursor. The following protocol utilizes 2-fluoro-5-methanesulfonylbenzoic acid (CAS: 4547-02-8) as a representative case study, derived from large-scale process chemistry data for GlyT1 inhibitors.

Synthesis & Purification Protocol

Objective: Isolate high-purity solid suitable for recrystallization.

  • Nucleophilic Displacement: Start with 2,5-difluorobenzoic acid or similar precursors. React with sodium methanesulfinate (

    
    ) in DMSO at 
    
    
    
    .
  • Workup: Quench into ice-water. The product often precipitates due to the high polarity of the sulfone group.

  • Initial Isolation: Filter the crude solid. Dry under vacuum at

    
    .[1]
    
Crystallization Strategy (The "Anti-Solvent" Method)

Direct evaporation often yields amorphous powder due to the high melting point of sulfones. We employ a solvent/anti-solvent diffusion method.

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or THF.

  • Solvent B (Anti-Solvent): Heptane or Hexane.

Step-by-Step Protocol:

  • Dissolve 100 mg of the compound in minimal hot EtOAc (

    
    ).
    
  • Filter the hot solution through a 0.2

    
     PTFE syringe filter into a clean scintillation vial (removes nucleation sites).
    
  • Place the open vial inside a larger jar containing 10 mL of Heptane (Vapor Diffusion).

  • Seal the outer jar and store at

    
     in a vibration-free environment.
    
  • Observation: Harvest crystals after 48–72 hours. Look for block-like morphology typical of monoclinic sulfones.

Visualization of Workflow

CrystallizationWorkflow Start Crude 2-Fluoro-5-methanesulfonyl Precursor Dissolution Dissolution in Hot EtOAc (60°C, Saturation) Start->Dissolution Heat Filtration Hot Filtration (0.2 µm PTFE) Dissolution->Filtration Remove Particulates Diffusion Vapor Diffusion Setup (Outer: Heptane / Inner: EtOAc) Filtration->Diffusion Transfer Nucleation Slow Nucleation (4°C, 48-72h) Diffusion->Nucleation Equilibrium Harvest Single Crystal Harvest (Microscopy Selection) Nucleation->Harvest Block Morphology

Caption: Optimized vapor diffusion workflow for crystallizing polar sulfonyl-substituted aromatics.

Structural Analysis & Intermolecular Interactions[1][5][6][8][9]

Once the structure is solved (typically via Direct Methods using SHELXT), the analysis must focus on the specific interactions driven by the 2-fluoro and 5-sulfonyl groups.

Data Collection Parameters
  • Temperature: 100 K (Critical to reduce thermal motion of the terminal methyl group on the sulfone).

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though organic sulfones are generally light-atom structures.
Key Geometrical Parameters

The following table summarizes typical bond lengths and angles observed in this class of compounds, derived from comparative studies of sulfonyl benzoates.

ParameterAtoms InvolvedTypical ValueStructural Significance
Bond Length


Å
Indicates strong double bond character; highly polarized.
Bond Length


Å
Single bond; rotationally restricted in packed lattice.
Bond Length


Å
Short, strong bond; weak H-bond acceptor.
Bond Angle


Deviates from ideal tetrahedral (

) due to repulsion.
Torsion


"Orthogonal" conformation limits

-conjugation.
Interaction Hierarchy (The "Rules of Engagement")

In the crystal lattice, the 2-fluoro-5-methanesulfonyl motif dictates packing through a hierarchy of forces. The sulfonyl oxygens are "greedy" acceptors, often outcompeting the fluorine atom.

  • Primary Interaction (

    
    ):  The sulfonyl oxygens form strong hydrogen bonds with aromatic protons of neighboring molecules. This often leads to centrosymmetric dimers  or infinite chains  (catemers).
    
  • Secondary Interaction (

    
    ):  The fluorine atom at position 2 is a weak acceptor. It typically interacts with acidic protons (e.g., from a carboxylic acid or amide if present) only if the sulfonyl oxygens are saturated.
    
  • Fluorine Contacts (

    
    ):  If the packing density is high, Type I (
    
    
    
    ) halogen-halogen contacts may form, though these are often consequences of close packing rather than driving forces.
Interaction Pathway Diagram

InteractionMap cluster_packing Crystal Lattice Motif MoleculeA Molecule A (Donor) Sulfonyl Sulfonyl Group (S=O) MoleculeA->Sulfonyl Intramolecular Electronic Pull Fluorine Fluorine Atom (C-F) MoleculeA->Fluorine Inductive Effect MoleculeB Molecule B (Acceptor) Sulfonyl->MoleculeB Strong H-Bond (C-H...O) Fluorine->MoleculeB Weak Contact (C-H...F)

Caption: Hierarchy of intermolecular forces: Sulfonyl groups dominate lattice stabilization over weak fluorine contacts.

Case Studies & Applications

GlyT1 Inhibitor Intermediates

In the synthesis of GlyT1 inhibitors (used for schizophrenia), the 2-fluoro-5-methanesulfonylbenzoic acid intermediate crystallizes to form high-purity solids. The crystal structure reveals that the methanesulfonyl group creates a "herringbone" packing motif, which excludes impurities effectively during the crystallization process. This self-purification is critical for GMP manufacturing.

Bioisostere Validation

Crystallography validates the use of the methanesulfonyl group as a bioisostere for a carboxylic acid or amide.[2] By comparing the crystal structure of a 5-methanesulfonyl compound with its 5-carboxamide analog, researchers can confirm that the spatial arrangement of oxygen atoms (H-bond acceptors) is conserved, validating the substitution for structure-based drug design (SBDD).

References

  • Vertex Pharmaceuticals & F. Hoffmann-La Roche. (2008). Process for the synthesis of GlyT1 inhibitors. World Intellectual Property Organization. WO2008107334A2. Link

  • Gelman, A. C., et al. (2018). Cooperative intermolecular S–Cl[3]···O and F···F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes. New Journal of Chemistry. Link

  • Hampton Research. (n.d.). Crystallization Tips & Techniques. Hampton Research Knowledge Base. Link

  • Bombicz, P., et al. (2006). Intermolecular interactions in the crystal structures of 4-halobenzenesulfonamides. Acta Crystallographica Section B. Link

  • Swapnroop Research. (2024). API Intermediates: 2-Fluoro-5-methylsulfonyl benzoic acid. Link

Sources

Technical Guide: Initial Biological Screening of (2-Fluoro-5-methanesulfonylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

(2-Fluoro-5-methanesulfonylphenyl)methanamine is not merely a building block; it represents a privileged medicinal chemistry scaffold combining three distinct pharmacophoric features: a primary amine (cationic anchor), a sulfone (hydrogen bond acceptor), and a fluorine atom (metabolic blocker/electronic modulator).

This guide outlines a rigorous, tiered screening strategy designed to validate this compound's biological activity. Based on structural homology with known bioactive ligands, this molecule is a high-probability candidate for TRPV1 antagonism and Serine Protease inhibition (S1 pocket binding) .

Structural Logic for Screening
  • Primary Amine (

    
    ):  Mimics the 
    
    
    
    -amino group of Lysine or the guanidinium of Arginine, making it a critical anchor for Aspartate/Glutamate residues in protease active sites (e.g., Trypsin-like serine proteases).
  • Methanesulfonyl (

    
    ):  A strong hydrogen bond acceptor that often replaces carboxylic acids or sulfonamides to improve metabolic stability while maintaining polarity. It is a known pharmacophore in TRPV1 antagonists and COX-2 inhibitors.
    
  • 2-Fluoro Substituent: Lowers the

    
     of the benzylamine (increasing fraction of neutral species for permeability) and blocks metabolic oxidation at the susceptible ortho-position.
    

Tier 0: Physicochemical Profiling (The "Go/No-Go" Gate)

Before any biological assay, you must define the compound's behavior in solution. Benzylamines can precipitate in high-salt buffers, and the sulfone group affects DMSO solubility.

Protocol A: Kinetic Solubility & DMSO Tolerance

Objective: Determine the maximum non-precipitating concentration (MNPC) in assay buffer (typically PBS or HEPES).

  • Stock Preparation: Dissolve solid compound in 100% DMSO to 10 mM. Sonicate for 5 minutes.

  • Nephelometry Screen:

    • Prepare a 96-well clear plate.

    • Titrate compound into PBS (pH 7.4) at concentrations: 1, 10, 50, 100, 200

      
      .
      
    • Final DMSO concentration must be fixed at 1.0% across all wells.

    • Incubate for 2 hours at RT.

    • Read: Measure light scattering (nephelometry) or Absorbance at 600 nm.

  • Pass Criteria: Absorbance < 0.005 OD above background at the target screening concentration (usually 10-50

    
    ).
    
Protocol B: Estimation (Chemoinformatic Verification)
  • Rationale: The electron-withdrawing sulfone (meta) and fluorine (ortho) will lower the benzylamine

    
     from ~9.5 to approximately 8.2–8.5 .
    
  • Impact: At physiological pH (7.4), a significant fraction (~10%) will be uncharged, aiding membrane permeability for intracellular targets (unlike unsubstituted benzylamine).

Tier 1: Primary Screening Workflows

Based on the structure-activity relationship (SAR) data, two parallel screening paths are recommended.

Path A: Ion Channel Antagonism (TRPV1 Focus)

Context: The 3-fluoro-4-methanesulfonylphenyl motif is a validated "C-region" pharmacophore for TRPV1 antagonists (See Lee et al.).

Experiment: FLIPR Calcium Flux Assay

Mechanism: Detect inhibition of Capsaicin-induced


 influx in HEK293 cells stably expressing hTRPV1.

Step-by-Step Protocol:

  • Cell Seeding: Plate HEK293-hTRPV1 cells (15,000 cells/well) in poly-D-lysine coated 384-well black/clear plates. Incubate overnight.

  • Dye Loading: Aspirate media and add 20

    
     of Fluo-4 AM calcium indicator dye in HBSS buffer (with 20 mM HEPES, pH 7.4). Incubate 45 min at 37°C.
    
  • Compound Addition (Pre-incubation):

    • Add 10

      
       of (2-Fluoro-5-methanesulfonylphenyl)methanamine (Test) or Capsazepine (Positive Control).
      
    • Target Screening Concentration: 10

      
       .
      
    • Incubate 15 min at RT to allow equilibrium binding.

  • Agonist Challenge:

    • Using a FLIPR (Fluorometric Imaging Plate Reader), inject Capsaicin (

      
       concentration, typically 50-100 nM).
      
  • Detection: Measure fluorescence (

    
    ) for 180 seconds.
    
  • Data Normalization:

    
    
    
Path B: Serine Protease Fragment Screening

Context: Benzylamines are classic P1 fragments for Trypsin-like serine proteases (Factor D, Thrombin, Urokinase).

Experiment: Fluorogenic Substrate Cleavage Assay

Mechanism: The compound competes with a substrate (Z-Gly-Gly-Arg-AMC) for the active site.

Step-by-Step Protocol:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.6.

  • Enzyme Prep: Dilute Recombinant Human Factor D (or Trypsin as surrogate) to 5 nM.

  • Substrate: Z-Lys-Thiobenzyl ester (Z-K-SBzl) or Z-Gly-Gly-Arg-AMC.

  • Reaction Assembly (384-well):

    • 10

      
       Enzyme solution.
      
    • 100 nL Compound (in DMSO). Final Conc: 100

      
       (High conc needed for fragments).
      
    • Incubate 10 min.

    • 10

      
       Substrate (
      
      
      
      concentration).
  • Kinetic Read: Measure fluorescence every 30s for 20 mins.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    

Visualization of Screening Logic

ScreeningCascade Compound (2-Fluoro-5-methanesulfonylphenyl) methanamine QC Tier 0: QC & Solubility (Nephelometry, LC-MS) Compound->QC Decision Soluble > 50 µM? QC->Decision Decision->Compound No (Reformulate) ScreenA Tier 1A: TRPV1 Antagonism (FLIPR Ca2+ Flux) Decision->ScreenA Yes ScreenB Tier 1B: Protease Inhibition (Fluorogenic Substrate) Decision->ScreenB Yes HitVal Tier 2: Hit Validation (IC50 Determination) ScreenA->HitVal >50% Inhibition ScreenB->HitVal >30% Inhibition Safety Tier 3: Early Safety (hERG, Cytotoxicity) HitVal->Safety Confirmed Hit

Caption: Logic flow for screening (2-Fluoro-5-methanesulfonylphenyl)methanamine, prioritizing solubility checks before bifurcating into ion channel and protease assays.

Tier 3: Early Safety & Selectivity (The "Kill" Experiments)

If the compound shows activity in Tier 1, immediately assess liabilities. Benzylamines can be "dirty" drugs if not optimized.

hERG Inhibition (Cardiotoxicity Risk)
  • Why: Lipophilic amines are prone to blocking the hERG potassium channel, leading to QT prolongation.

  • Method: Automated Patch Clamp (e.g., QPatch) or Radioligand Displacement (

    
    -Dofetilide).
    
  • Threshold:

    
     is desirable for a lead fragment.
    
MAO-A/B Selectivity
  • Why: Primary amines are substrates/inhibitors of Monoamine Oxidases. The fluorine/sulfone substitution may drive selectivity toward MAO-B (neuroprotection target).

  • Method: Amplex Red Monoamine Oxidase Assay.

  • Goal: Determine if the compound is an inhibitor (off-target risk) or a substrate (metabolic instability).

Data Analysis & Hit Metrics

Summarize your screening results using the following standard table format to ensure comparability.

ParameterAssay TypeMetricAcceptance Criteria (Hit)
Solubility NephelometryMNPC

(PBS, pH 7.4)
TRPV1 Activity FLIPR (

)
% Inhibition @ 10


Protease Activity Enzymatic (FRET)% Inhibition @ 100


(Fragment Level)
Cytotoxicity CellTiter-Glo

(HepG2)

Assay Quality StatisticalZ-Factor (

)

Z-Factor Calculation:



Where 

is standard deviation and

is the mean signal of controls.

References

  • TRPV1 Antagonist SAR: Lee, J., et al. (2015). "Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists." Bioorganic & Medicinal Chemistry.

  • Benzylamine Fragment Screening: Maillard, M., et al. (2018). "Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D." Journal of Medicinal Chemistry.

  • Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Assay Guidance Manual: "In Vitro ADME and Safety Profiling." NCBI Bookshelf.

Synthetic Routes to 2-Fluoro-5-Substituted Benzaldehydes: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoro-5-substituted benzaldehyde scaffold is a privileged building block in modern medicinal chemistry and agrochemical development. It serves as a critical precursor for synthesizing complex molecules, ranging from BRSK2 kinase inhibitors[1] and biologically active porphyrins to highly effective herbicides like fluazolate[2]. Designing an efficient synthetic route to this scaffold requires navigating competing electronic effects, mitigating cryogenic constraints, and ensuring orthogonal reactivity for late-stage functionalization.

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the synthesis of 2-fluoro-5-substituted benzaldehydes, comparing direct metalation strategies with scalable linchpin approaches.

Mechanistic Rationale & Regioselectivity

The synthesis of 2-fluoro-5-substituted benzaldehydes relies heavily on exploiting the unique electronic properties of the fluorine atom. Fluorine exerts a strong electron-withdrawing inductive effect (


) through the 

-bond framework, while simultaneously acting as an electron-donating group via resonance (

) through its lone pairs[3].

When utilizing 2-fluorobenzaldehyde as a starting material for electrophilic aromatic substitution (


), the regioselectivity is governed by synergistic directing effects:
  • The Aldehyde Group (

    
    ) : Deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).
    
  • The Fluorine Atom (

    
    ) : Directs electrophiles to its ortho and para positions (which also correspond to C3 and C5).
    
  • Steric Causality : While both C3 and C5 are electronically activated, the C3 position is sterically hindered as it is flanked by both the formyl and fluoro groups. Consequently, electrophilic attack (such as bromination) occurs almost exclusively at the sterically accessible C5 position , yielding >95% regioselectivity[4].

Divergent Synthetic Pathways

Chemists typically employ one of two primary strategies to construct the 2-fluoro-5-substituted benzaldehyde architecture: Directed Ortho-Metalation (DoM) or a Cross-Coupling Linchpin approach.

G A 1-Fluoro-4-substituted benzene B 2-Fluoro-5-substituted benzaldehyde (Target Scaffold) A->B Directed Ortho-Metalation (DoM) 1. LDA/n-BuLi (-78°C) 2. DMF Quench C 2-Fluorobenzaldehyde D 5-Bromo-2-fluorobenzaldehyde (Versatile Linchpin) C->D Electrophilic Bromination KBrO3 / H2SO4 (90°C) D->B Pd-Catalyzed Cross-Coupling Ar-B(OH)2, Pd(PPh3)4

Figure 1: Divergent synthetic pathways to 2-fluoro-5-substituted benzaldehydes.

Pathway A: Directed Ortho-Metalation (DoM)

Starting from 1-fluoro-4-substituted benzenes (e.g., 4-fluoroanisole or 4-fluorotoluene), the highly electronegative fluorine atom acidifies the adjacent ortho-proton. Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or


-BuLi generates an ortho-lithiated intermediate[3].
  • The Causality of Cryogenics : This lithiated intermediate is highly prone to eliminating lithium fluoride (LiF) to form a highly reactive benzyne intermediate, which destroys the product yield. To prevent this, the reaction must be strictly maintained at

    
     °C[5]. Quenching with N,N-dimethylformamide (DMF) installs the formyl group, yielding the target compound.
    
Pathway B: The 5-Bromo-2-fluorobenzaldehyde Linchpin

To bypass the scalability issues and cryogenic requirements of DoM, industrial and advanced discovery routes utilize 5-bromo-2-fluorobenzaldehyde as a universal linchpin[5].

  • Orthogonal Reactivity : The C–Br bond is significantly weaker and more reactive toward oxidative addition by Pd(0) than the C–F bond. This allows for complete chemoselectivity during Suzuki-Miyaura or Sonogashira cross-coupling reactions, leaving the fluorine atom perfectly intact for downstream biological targeting[1].

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative and operational metrics of the primary synthetic routes to assist in route selection:

Synthetic RouteStarting MaterialKey ReagentsTempRegioselectivityTypical YieldScalability
Directed Ortho-Metalation (DoM) 1-Fluoro-4-substituted benzeneLDA or

-BuLi, DMF

°C
High (Ortho to F)50–75%Low (Cryogenic limits)
Electrophilic Bromination 2-FluorobenzaldehydeKBrO

/ H

SO

90 °CExcellent (C5 position)80–88%High (Industrial scale)
Cross-Coupling (Suzuki) 5-Bromo-2-fluorobenzaldehydeAr-B(OH)

, Pd(PPh

)

90 °CSpecific to C5–Br60–85%Moderate to High

Validated Experimental Protocols

The following protocols represent self-validating systems designed to maximize yield while mitigating common side reactions.

Protocol 1: Scalable Synthesis of 5-Bromo-2-fluorobenzaldehyde

Note: This protocol utilizes potassium bromate and sulfuric acid to generate active bromonium (


) species in situ, avoiding the hazards of handling toxic 

gas at scale[4].
  • Acidic Preparation : Equip a reactor with a mechanical stirrer, thermometer, and reflux condenser. Add 500 mL of 65% aqueous sulfuric acid.

  • Controlled Addition : Prepare a homogeneous mixture of 2-fluorobenzaldehyde (1.0 mol, 124.1 g) and potassium bromate (1.0 mol, 167 g). Slowly add this mixture to the acidic solution. Causality: Slow addition controls the exothermic generation of active bromine, preventing thermal runaway and polybromination.

  • Thermal Activation : Heat the reaction mixture to 90 °C and maintain this temperature for 2.5 hours under continuous stirring[4].

  • Quenching : Cool the system to room temperature and dilute with 1000 mL of distilled water. Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (

    
     mL).
    
  • Reductive Wash : Wash the combined organic layers with an aqueous sodium sulfite solution. Causality: Sodium sulfite reduces any residual unreacted oxidative bromine species, preventing downstream degradation of the aldehyde.

  • Isolation : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Subject the crude brownish-red oil to vacuum distillation. Collect the fraction at 63–65 °C / 3 mmHg to yield 5-bromo-2-fluorobenzaldehyde as a clear liquid to light yellow solid (Yield: ~88%, Purity: >97%)[4].

Protocol 2: Synthesis of 5-Aryl-2-fluorobenzaldehydes via Suzuki-Miyaura Coupling

Note: This protocol leverages the orthogonal reactivity of the C-Br bond over the C-F bond[1].

  • System Setup : In an oven-dried Schlenk flask, dissolve 5-bromo-2-fluorobenzaldehyde (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v).

  • Base Activation : Add potassium carbonate (K

    
    CO
    
    
    
    , 3.0 equiv) to the solution. Causality: The base coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex, which is mandatory for the transmetalation step to occur.
  • Catalyst Introduction : Under a strict argon atmosphere, add tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] (0.05 equiv)[1].
  • Reaction : Heat the mixture to 90 °C and stir for 12–18 hours. Monitor the complete consumption of the aryl bromide via LC-MS.

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and partition with water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (petroleum ether/ethyl acetate gradient) to afford the pure 5-aryl-2-fluorobenzaldehyde[1].

References

  • Preparation method of 2-fluoro-5-bromobenzaldehyde (Patent CN105884591A) Source: Google Patents URL:[5]

  • Modern Fluoroorganic Chemistry (Synthesis, Reactivity, Applications) Source: DOKUMEN.PUB URL:[3]

  • 5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5) Synthesis & Properties Source: ChemicalBook URL:[4]

  • Synthesis of BRSK2 Compounds Source: Open Lab Notebooks URL:[1]

  • 2-Fluoro-5-methoxybenzaldehyde 97% (CAS: 105728-90-3) Source: MilliporeSigma URL:

  • Preparation method of fluazolate as herbicide (Patent CN103450084A) Source: Google Patents URL:[2]

Sources

Whitepaper: Strategic Synthesis of Fluorinated Amine Compounds for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into amine-containing molecules represents a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacological properties. This guide provides an in-depth technical overview of contemporary synthetic methodologies for preparing fluorinated amine compounds. We move beyond simple procedural lists to explore the mechanistic rationale behind various synthetic choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. This document covers critical strategies including electrophilic and nucleophilic fluorination, the synthesis of N-trifluoromethyl and N-difluoroalkyl amines, and cutting-edge late-stage functionalization techniques. Each section is grounded in authoritative references and includes detailed experimental protocols, comparative data, and visual workflows to ensure both technical accuracy and practical applicability.

The Indispensable Role of Fluorine in Amine-Containing Drug Candidates

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance drug-like properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3][4]

When incorporated into amine-containing scaffolds, fluorine's effects are particularly impactful. A primary consequence is the modulation of the amine's basicity (pKa). The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby amine, which can improve oral absorption and reduce off-target effects associated with high basicity.[5] This fine-tuning of physicochemical properties is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the practical synthesis of these valuable motifs, from simple monofluorinated amines to more complex trifluoromethylated and difluoroalkylated structures.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of fluorinated amines can be broadly categorized into several key strategies, each with its own advantages, limitations, and mechanistic underpinnings. The choice of method often depends on the desired position of the fluorine atom, the complexity of the substrate, and whether the fluorination is performed early in the synthesis or as a late-stage modification.

Electrophilic Fluorination: The Power of N-F Reagents

Electrophilic fluorination has become a dominant strategy for the direct introduction of fluorine into electron-rich substrates. This approach relies on reagents with a polarized N-F bond, which act as a source of "F+".

Key Reagent: Selectfluor™ (F-TEDA-BF₄)

Among the arsenal of electrophilic fluorinating agents, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) stands out for its exceptional stability, ease of handling, and broad applicability.[1][6][7][8][9] It is an air- and moisture-stable solid, making it far more user-friendly than hazardous gaseous reagents.[1]

The mechanism of fluorination with Selectfluor™ is often substrate-dependent but is generally considered to proceed via either a direct Sₙ2-type attack on the fluorine atom or a single-electron transfer (SET) pathway.[9] Its versatility allows for the fluorination of a wide range of substrates, including ketones, enolates, and aromatic systems, which are often precursors to the target amine compounds.[7][8]

Electrophilic_Fluorination_Mechanism cluster_0 Pathway A: Sₙ2-type Attack cluster_1 Pathway B: Single-Electron Transfer (SET) Enolate Substrate (e.g., Enolate) TS_SN2 Transition State Enolate->TS_SN2 Nucleophilic attack on F Product_SN2 α-Fluorinated Product TS_SN2->Product_SN2 Byproduct_SN2 TEDA byproduct TS_SN2->Byproduct_SN2 Selectfluor_SN2 Selectfluor™ (F-TEDA-BF₄) Selectfluor_SN2->TS_SN2 Substrate_SET Substrate Radical_Cation Substrate Radical Cation Substrate_SET->Radical_Cation SET Product_SET Fluorinated Product Radical_Cation->Product_SET Radical Coupling Selectfluor_SET Selectfluor™ Selectfluor_Radical [Selectfluor]• Selectfluor_SET->Selectfluor_Radical e⁻ transfer Selectfluor_Radical->Product_SET F• transfer

Proposed mechanisms for electrophilic fluorination using Selectfluor™.

Experimental Protocol: α-Fluorination of a β-Keto Ester using Selectfluor™

This protocol provides a general method for the synthesis of an α-fluorinated β-keto ester, a versatile intermediate for building fluorinated amine-containing heterocycles.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the β-keto ester (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Add Selectfluor™ (1.1 equiv) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated product.

Nucleophilic Fluorination: Harnessing the Fluoride Ion

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻), typically following an Sₙ2 mechanism.[10] While conceptually straightforward, this method faces practical challenges, primarily the low solubility and nucleophilicity of common fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) in organic solvents.[10][11][12]

Several strategies have been developed to overcome these limitations:

  • Phase-Transfer Catalysts: Agents like crown ethers can sequester the metal cation, generating a more reactive "naked" fluoride anion.[11]

  • Specialized Solvents: Tertiary alcohols have been shown to dramatically enhance the reactivity of alkali metal fluorides through hydrogen bonding interactions that activate both the fluoride source and the substrate's leaving group.[13][14]

  • Organosoluble Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are effective for converting alcohols and carbonyl compounds to their fluorinated counterparts, which can then be converted to amines.[1][10]

Table 1: Comparison of Common Nucleophilic Fluorination Conditions

Fluoride SourceAdditive/Solvent SystemTypical SubstratesKey AdvantagesKey Limitations
CsF, KF18-Crown-6 in MeCN/DMFAlkyl halides, sulfonatesInexpensive fluoride sourceStoichiometric crown ether often needed
KFtert-Amyl alcoholAlkyl sulfonatesEnhanced reactivity, improved selectivity[14]High temperatures may be required
DASTAnhydrous DCMAlcohols, Aldehydes, KetonesBroad applicabilityThermally unstable, can be hazardous
Et₃N·3HFAcetonitrileEpoxides, AziridinesGlass-compatible, controlled reactivity[15]Can generate HF, requiring careful handling
Synthesis of N-Trifluoromethyl (N-CF₃) Amines

The N-CF₃ group is an intriguing but historically underutilized functional group in medicinal chemistry, largely due to synthetic challenges.[2] It dramatically reduces amine basicity and increases lipophilicity.[16] Recent advances have provided milder and more efficient routes to these valuable compounds.

One highly effective modern approach involves a one-pot reaction of secondary amines with carbon disulfide (CS₂) and a fluoride source, such as silver fluoride (AgF), to generate the N-CF₃ moiety.[17] This method avoids harsh conditions and provides direct access to a wide range of N-trifluoromethylated compounds.[17] Another powerful strategy is the desulfurinative fluorination of intermediate thiocarbamoyl fluorides.[18]

NCF3_Synthesis_Workflow Amine Secondary Amine (R₂NH) Dithiocarbamate Dithiocarbamate Intermediate Amine->Dithiocarbamate CS2 CS₂ CS2->Dithiocarbamate ThiocarbamoylFluoride Thiocarbamoyl Fluoride [R₂NC(S)F] Dithiocarbamate->ThiocarbamoylFluoride Fluorination NCF3_Product N-Trifluoromethyl Amine (R₂NCF₃) ThiocarbamoylFluoride->NCF3_Product Desulfurinative Fluorination AgF AgF (Fluoride Source & Desulfurizing Agent) AgF->ThiocarbamoylFluoride AgF->NCF3_Product Electrochemical_Fluorination_Pathway Start Protected Amine (e.g., Carbamate) Shono Electrochemical Shono Oxidation (-2e⁻, -H⁺) Start->Shono AlphaMethoxy α-Methoxy Amine Intermediate Shono->AlphaMethoxy Elimination β-Elimination (Mild Conditions) AlphaMethoxy->Elimination Enamine Enamine Intermediate Elimination->Enamine ElectrophilicF Electrophilic Fluorination (e.g., Selectfluor™) Enamine->ElectrophilicF FluoroIminium β-Fluoro-Iminium Ion ElectrophilicF->FluoroIminium Trapping Nucleophilic Trapping (e.g., H⁻) FluoroIminium->Trapping FinalProduct β-Fluorinated Amine Trapping->FinalProduct

Sources

The impact of fluorine substitution on the properties of benzylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: The Impact of Fluorine Substitution on the Properties of Benzylamine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Benzylamine derivatives represent a privileged scaffold in medicinal chemistry, serving as the core architecture for numerous CNS-active agents, sympathomimetics, and enzyme inhibitors. However, the native benzylamine moiety often suffers from rapid oxidative metabolism and suboptimal blood-brain barrier (BBB) permeability due to high basicity.

This guide details the strategic application of fluorine substitution—a "magic bullet" in lead optimization—to modulate the physicochemical, metabolic, and conformational properties of benzylamines. By replacing specific hydrogen atoms with fluorine, researchers can precisely tune pKₐ, enhance lipophilicity without significant steric penalty, and erect metabolic blockades against Cytochrome P450 (CYP) degradation.

Physicochemical Modulation: The Power of pKₐ Depression

The introduction of fluorine into the benzylamine scaffold fundamentally alters the electronic landscape of the molecule. The most critical impact for CNS drug design is the modulation of basicity.

The Inductive Effect and pKₐ Shift

The benzylamine nitrogen is typically basic (pKₐ ~9.3–9.6). At physiological pH (7.4), the equilibrium heavily favors the protonated cation (


), which has poor membrane permeability.

Fluorine, being the most electronegative element (Pauling scale 3.98), exerts a strong electron-withdrawing inductive effect (-I). When substituted on the aromatic ring, it pulls electron density away from the benzylic carbon and, by extension, the amine nitrogen. This destabilizes the protonated ammonium species, effectively lowering the pKₐ.

Table 1: Impact of Fluorine Position on Benzylamine Basicity Note: Values are approximate and solvent-dependent, derived from Hammett equation principles and experimental datasets.

Compound StructureSubstitutionApprox.[1][2][3][4] pKₐ

pKₐ (vs. H)
Impact on % Neutral Species (pH 7.4)
Benzylamine None (H)9.5-~0.8%
2-Fluorobenzylamine Ortho8.8-0.7~3.8%
3-Fluorobenzylamine Meta9.0-0.5~2.5%
4-Fluorobenzylamine Para9.2-0.3~1.6%

-Fluorobenzylamine
Alpha (Alkyl)< 8.0> -1.5> 20%

Strategic Insight: The ortho-substitution has the most dramatic effect due to proximity. By lowering the pKₐ from 9.5 to 8.8, the fraction of non-ionized drug available to cross the BBB increases nearly 5-fold. This is a critical optimization step for CNS targets.

Lipophilicity (LogP/LogD) and Solubility

While fluorine is often described as lipophilic, its effect on benzylamines is nuanced.

  • Aromatic Fluorination: Generally increases LogP (lipophilicity) because the C-F bond is non-polarizable and hydrophobic compared to C-H. This aids in hydrophobic pocket binding but can reduce aqueous solubility.

  • LogD (Distribution Coefficient): Because fluorination lowers pKₐ, the LogD at pH 7.4 often increases significantly more than the LogP would suggest. The molecule is less ionized, partitioning more readily into the lipid phase.

Metabolic Stability: The "Fluorine Wall"

The primary failure mode for benzylamine drugs is rapid oxidative deamination or ring hydroxylation by hepatic CYP450 enzymes. Fluorine serves as a metabolic shield.

Blocking CYP450 Oxidation

CYP450 enzymes typically attack electron-rich aromatic rings or labile benzylic C-H bonds.

  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to C-H (~99 kcal/mol). It is virtually inert to oxidative cleavage by the high-valent iron-oxo species in CYP enzymes.

  • Blocking "Soft Spots": Para-hydroxylation is a common metabolic route. Substituting the para-position with fluorine blocks this pathway. If the para position is blocked, metabolism may shift to the ortho position (NIH shift), which can also be blocked by fluorination.

Visualization: Metabolic Blocking Mechanism

MetabolicBlocking cluster_0 Non-Fluorinated Benzylamine cluster_1 Fluorinated Derivative Drug_H Benzylamine (C-H) CYP CYP450 (Fe=O) Drug_H->CYP Oxidative Attack Metabolite Hydroxylated Product (Inactive/Toxic) CYP->Metabolite Rapid Clearance Drug_F 4-Fluorobenzylamine (C-F) CYP_Block CYP450 (Fe=O) Drug_F->CYP_Block Attack Repelled (High Bond Energy) Stable Intact Drug (Extended Half-Life) CYP_Block->Stable Metabolic Stability

Caption: Fluorine substitution prevents CYP450-mediated hydroxylation due to the high C-F bond dissociation energy (116 kcal/mol), significantly extending drug half-life.

Conformational Control: Stereoelectronic Effects

Fluorine is not merely a steric placeholder (van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å); it is a stereoelectronic director.

The Gauche Effect

In benzylamine derivatives with alkyl side chains (e.g.,


-fluoroethylamines), the Gauche Effect  dictates conformation. Due to hyperconjugation (

), the fluorine atom and the amine (or other electronegative groups) prefer a gauche (60°) rather than anti (180°) orientation. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor.
Ortho-Fluorine Dipole Locking

An ortho-fluorine atom on the benzyl ring creates a significant local dipole. This dipole can interact electrostatically with the benzylic amine or amide protons, locking the rotation of the phenyl ring relative to the side chain.

  • Result: Restricted conformational freedom, leading to higher binding affinity if the locked conformation matches the receptor pocket.

Synthetic Methodologies

Synthesizing fluorinated benzylamines requires selecting the right pathway to avoid defluorination or side reactions.

Reductive Amination (The Industry Standard)

The most robust method involves the condensation of commercially available fluorobenzaldehydes with amines, followed by reduction.

Protocol: Reductive Amination of 4-Fluorobenzaldehyde

  • Imine Formation: Dissolve 4-fluorobenzaldehyde (1.0 eq) and the primary amine (1.0 eq) in dry Dichloromethane (DCM) or Methanol (MeOH). Add molecular sieves (4Å) to sequester water. Stir at RT for 4–12 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its mildness, preventing reduction of the aldehyde before imine formation.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc. The C-F bond is stable under these conditions.

Visualization: Synthetic Workflow

Synthesis Start Fluorobenzaldehyde (Ortho/Meta/Para) Imine Intermediate Imine Start->Imine Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Product Fluorinated Benzylamine Imine->Product Reduction Reagent NaBH(OAc)3 (Mild Reducing Agent) Reagent->Product

Caption: The standard reductive amination pathway using Sodium Triacetoxyborohydride (STAB) ensures selective amine formation without defluorination.

Case Study: Safinamide (Xadago®)[5][6]

Safinamide is a potent, reversible MAO-B inhibitor used for Parkinson’s disease.[4][5][6][7][8] Its structure features a benzylamine core modified with a distal fluorinated benzyl ether.

  • Structure: (S)-(+)-2-[4-(3-fluorobenzyloxy)benzylamino]propanamide.[8]

  • Role of Fluorine:

    • Metabolic Stability: The 3-fluorobenzyl group protects the distal ring from rapid oxidation. While the N-dealkylation pathway still exists, the fluorinated moiety remains robust, contributing to a long half-life (~22 hours) allowing once-daily dosing.

    • Lipophilicity & CNS Entry: The fluorine atom increases the lipophilicity of the benzyloxy tail, facilitating transport across the blood-brain barrier to reach MAO-B enzymes in the basal ganglia.

    • Selectivity: The specific electronic profile of the 3-fluoro substituent optimizes the

      
      -
      
      
      
      stacking interactions within the MAO-B active site, enhancing selectivity over MAO-A.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Haghi, B., et al. (2017). The effect of fluorine substitution on the basicity of amines. Journal of Physical Organic Chemistry, 30(10). Link

  • Zambon S.p.A. (2015). Xadago (Safinamide) Assessment Report. European Medicines Agency.[5] Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Reagent Causality

Fluorinated benzaldehydes are critical building blocks in modern drug discovery, prized for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. Converting these aldehydes into fluorinated benzylamines via reductive amination requires a nuanced understanding of the electronic and steric effects introduced by the fluorine atom.

The Causality of Fluorine Substitution: Fluorine is highly electronegative. When positioned on a benzaldehyde ring (particularly in the ortho or para positions), it exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the amine to form the hemiaminal intermediate. However, this heightened electrophilicity also makes the starting aldehyde highly susceptible to unwanted direct reduction to the corresponding fluorobenzyl alcohol if an overly aggressive reducing agent is used.

Reagent Selection Dynamics: To prevent over-reduction, chemoselective reducing agents are strictly required.1. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB too mild to reduce most aldehydes directly, yet reactive enough to reduce the highly electrophilic iminium ion intermediate. Furthermore,2.1.

Workflow & Mechanistic Pathway

The decision to use a direct vs. stepwise amination protocol depends entirely on the nucleophilicity of the amine and the steric hindrance of the fluorinated benzaldehyde.

G A Fluorinated Benzaldehyde + Amine B Direct Amination (STAB, DCE/THF) A->B Secondary or Strong 1° Amines C Stepwise Amination (1. MeOH  2. NaBH4) A->C Weak 1° Amines (Avoid Overalkylation) D Hemiaminal Intermediate B->D E Imine / Iminium Ion C->E Dehydration D->E -H2O F Fluorinated Alkylamine (Target Product) E->F Hydride Transfer

Mechanistic workflow for the reductive amination of fluorinated benzaldehydes.

Quantitative Yield Analysis

The following table summarizes the expected performance of fluorinated benzaldehydes under optimized reductive amination conditions. Data is synthesized from standard STAB and stepwise protocols,.

SubstrateAmine ReactantProtocol TypeReducing AgentSolventTime (h)Isolated Yield (%)
2-FluorobenzaldehydeBenzylamine (1° Strong)DirectNaBH(OAc)₃DCE2.092
3-FluorobenzaldehydeMorpholine (2° Strong)DirectNaBH(OAc)₃DCE1.595
4-FluorobenzaldehydeAniline (1° Weak)DirectNaBH(OAc)₃THF + AcOH4.088
2,6-DifluorobenzaldehydeCyclohexylamine (1° Hindered)Stepwise1. None, 2. NaBH₄MeOH6.084

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination (Standard)

This protocol is optimized for unhindered fluorinated benzaldehydes reacting with secondary amines or strong primary amines.

1. Reaction Assembly:

  • In an oven-dried flask under N₂, dissolve the fluorinated benzaldehyde (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Causality: A slight excess of amine ensures complete consumption of the valuable fluorinated aldehyde. DCE is chosen because it provides superior solubility for STAB and accelerates the reaction compared to THF.

2. Reduction:

  • Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) portion-wise at room temperature.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (R_f ~0.6) should disappear, replaced by a more polar, ninhydrin-active amine spot (R_f ~0.2). Proceed to workup only when the aldehyde is completely consumed.

3. Quench & Workup:

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to destroy unreacted STAB.

  • Extract with dichloromethane (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stepwise Reductive Amination (For Hindered/Weak Amines)

Sources

Application Note: (2-Fluoro-5-methanesulfonylphenyl)methanamine as a Privileged Scaffold in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Fluoro-5-methanesulfonylphenyl)methanamine (often supplied as the hydrochloride salt, CAS: 1803581-65-8) [1] has emerged as a highly versatile building block in contemporary medicinal chemistry. By combining the basicity of a benzylamine core with the unique stereoelectronic properties of a 2-fluoro and 5-methanesulfonyl substitution pattern, this scaffold is engineered to overcome common absorption, distribution, metabolism, and excretion (ADME) liabilities associated with unsubstituted benzylamines. It is particularly effective for targeting polar sub-pockets within kinase hinge regions and disrupting complex protein-protein interactions (PPIs), such as those involving Tumor Necrosis Factor-alpha (TNF-α) [2].

This application note provides researchers and drug development professionals with a comprehensive guide to the structural rationale, physicochemical profiling, and validated protocols for incorporating this scaffold into high-throughput drug discovery workflows.

Structural Rationale & Pharmacophore Analysis

The strategic placement of functional groups on this scaffold is not arbitrary; it is a calculated approach to optimize both target affinity and pharmacokinetic stability.

  • Benzylamine Core (Methanamine): Provides a primary amine with a pKa of approximately 9.0. At physiological pH (7.4), this group is predominantly protonated, enabling critical salt-bridge or strong hydrogen-bond interactions with acidic residues (e.g., Aspartate, Glutamate) in target binding sites.

  • 2-Fluoro Substitution:

    • Metabolic Shielding: Unsubstituted benzylamines are highly susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 (CYP450) enzymes. The ortho-fluorine atom sterically and electronically shields the benzylic position, significantly reducing this metabolic liability.

    • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of fluorine slightly lowers the amine's pKa. This increases the fraction of the neutral species at physiological pH, thereby enhancing membrane permeability and oral bioavailability.

  • 5-Methanesulfonyl (Mesyl) Group:

    • Directional Hydrogen Bonding: The

      
       group acts as a powerful, directional bidentate hydrogen bond acceptor, capable of reaching deep into solvent-exposed polar channels.
      
    • Solubility Enhancement: Unlike highly lipophilic halogens or alkyl groups, the polar sulfone drastically improves aqueous solubility, effectively offsetting the lipophilicity of the aromatic ring and preventing drug aggregation in aqueous assays.

Pharmacophore Core Benzylamine Core (Scaffold Base) F_atom 2-Fluoro Substitution (Metabolic Shielding & pKa Modulator) Core->F_atom Ortho SO2Me 5-Methanesulfonyl Group (H-Bond Acceptor & Solubilizer) Core->SO2Me Meta NH2 Methanamine Moiety (Salt Bridge / H-Bond Donor) Core->NH2 Benzylic

Pharmacophore mapping of (2-Fluoro-5-methanesulfonylphenyl)methanamine.

Physicochemical & ADME Profiling

To demonstrate the advantages of this scaffold, Table 1 compares its calculated physicochemical properties against a standard, unsubstituted benzylamine. The addition of the fluoro and mesyl groups maintains a low molecular weight while optimizing the polar surface area and lipophilicity.

Table 1: Comparative Physicochemical Properties

Property(2-Fluoro-5-methanesulfonylphenyl)methanamineBenzylamine (Reference)Pharmacological Impact
Molecular Weight 203.23 g/mol 107.15 g/mol Remains well within Lipinski's Rule of 5 (MW < 500).
cLogP ~0.21.09Highly hydrophilic; prevents non-specific binding and improves solubility.
Topological Polar Surface Area (TPSA) 68.5 Ų26.0 ŲOptimal for oral absorption (TPSA < 140 Ų); restricted BBB penetration.
H-Bond Donors (HBD) 22Maintains essential donor capacity for target engagement.
H-Bond Acceptors (HBA) 31Enhanced interaction with kinase hinge/allosteric pockets.
Primary Metabolic Risk Low (Sterically hindered)High (MAO/CYP oxidation)Extended half-life (

) in vivo.

Applications in Target-Based Drug Design

Kinase Inhibitors

In kinase drug discovery, targeting the DFG-out conformation or allosteric pockets requires precise geometric arrangements of polar groups. The (2-Fluoro-5-methanesulfonylphenyl)methanamine scaffold is frequently utilized to anchor into the hinge region via the benzylamine, while the sulfone group projects into the solvent-exposed channel, displacing high-energy water molecules and increasing binding entropy.

TNF-α Modulators

Protein-protein interactions (PPIs) are notoriously difficult to drug due to their large, flat interfaces. However, Bristol-Myers Squibb has successfully patented a series of heterocyclic compounds utilizing this exact scaffold as potent modulators of TNF-α signaling [2]. By incorporating this bulky, polar scaffold, the compounds effectively disrupt the formation of the biologically active TNF-α trimeric complex, offering a small-molecule alternative to monoclonal antibody therapies for autoimmune diseases.

Workflow A Scaffold Selection (CAS 1803581-65-8) B In Silico Docking (Targeting Polar Pockets) A->B C Parallel Synthesis (Amidation/Alkylation) B->C D In Vitro Screening (Kinase Assay & ADME) C->D D->B Feedback Loop E Lead Optimization (SAR Analysis) D->E

Iterative drug design workflow utilizing the fluorinated mesyl-benzylamine scaffold.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary quality control (QC) steps to ensure reproducibility and scientific integrity.

Protocol A: Parallel Synthesis via Reductive Amination (Library Generation)

Objective: To synthesize a library of secondary amines by coupling the scaffold with various aldehydes. Causality: Reductive amination is strictly preferred over direct alkylation (using alkyl halides). Direct alkylation of primary amines often leads to uncontrolled over-alkylation, yielding unwanted tertiary amines. Reductive amination proceeds via an imine intermediate, ensuring selective mono-alkylation.

Materials:

  • (2-Fluoro-5-methanesulfonylphenyl)methanamine hydrochloride (1.0 eq)

  • Aldehyde library (1.1 eq)

  • Sodium triacetoxyborohydride (STAB,

    
    ) (1.5 eq)
    
  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) / Methanol (MeOH) (9:1 v/v)

Step-by-Step Procedure:

  • Free-basing: Dissolve the scaffold hydrochloride salt in the DCM/MeOH mixture. Add DIPEA (2.0 eq) and stir for 10 minutes at room temperature to generate the free amine.

  • Imine Formation: Add the selected aldehyde (1.1 eq) to the solution. Stir at room temperature for 2 hours.

    • QC Check: Monitor by LC-MS. Look for the disappearance of the starting material mass (

      
       204.0 
      
      
      
      ) and the appearance of the imine mass.
  • Reduction: Once imine formation is complete, cool the reaction to 0°C. Portion-wise, add STAB (1.5 eq).

    • Causality: STAB is a mild reducing agent that selectively reduces imines over aldehydes, preventing the reduction of the starting aldehyde to an alcohol.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via reverse-phase preparative HPLC to isolate the pure secondary amine.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To validate the hypothesis that the 2-fluoro substitution confers metabolic stability against CYP450-mediated degradation. Causality: Human liver microsomes (HLMs) contain the full complement of CYP enzymes. By measuring the intrinsic clearance (


) of the scaffold, researchers can quantify its metabolic half-life.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mM stock solution of the synthesized lead compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine the test compound (1 µM final) with HLMs (0.5 mg/mL protein concentration).

  • Control Setup (Self-Validation):

    • Positive Controls: Verapamil and Testosterone (known rapid clearers) to confirm HLM activity.

    • Negative Control (-NADPH): Incubate the test compound with HLMs but without the NADPH cofactor.

    • Causality: The -NADPH control is critical. If the compound degrades in this well, the metabolism is non-CYP mediated (e.g., chemical instability or esterase activity).

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At

    
     minutes, transfer 50 µL aliquots from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
    • Causality: Cold acetonitrile instantly precipitates the microsomal proteins and halts enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

References

  • Source: WIPO / Google Patents (Assignee: Bristol-Myers Squibb Company)

Development of kinase inhibitors using fluorinated phenylmethanamine cores

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Validation of Kinase Inhibitors Utilizing Fluorinated Phenylmethanamine Cores

Introduction & Mechanistic Rationale

The integration of fluorinated phenylmethanamine (also known as fluorinated benzylamine) cores into small-molecule kinase inhibitors has emerged as a cornerstone strategy in modern medicinal chemistry. The strategic placement of a fluorine atom on the phenylmethanamine scaffold provides multidimensional pharmacological advantages:

  • Metabolic Shielding: The phenyl ring is highly susceptible to cytochrome P450-mediated aromatic hydroxylation. Substituting the ortho, meta, or para positions with fluorine (Van der Waals radius 1.47 Å, closely mimicking hydrogen's 1.20 Å) blocks this metabolic liability without introducing prohibitive steric bulk[1].

  • Binding Affinity Enhancement: Fluorine's high electronegativity modulates the electron density of the aromatic ring, strengthening edge-to-face π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the kinase active site. Furthermore, it can engage in orthogonal multipolar interactions with backbone amides[1].

  • Selectivity Modulation: In targets like MERTK, the introduction of an ortho-fluorine on the benzylamine ring drives the formation of an intramolecular hydrogen bond with adjacent carboxamides, locking the molecule into a bioactive conformation that enhances selectivity over off-target kinases like FLT3[2].

Pharmacological Visualization

G A Extracellular Signal (e.g., Gas6 / ATP) B Target Kinase (e.g., MERTK / BTK) A->B Activation C Downstream Effectors (Akt / ERK / NF-kB) B->C Phosphorylation D Tumor Survival & Proliferation C->D Transcription E Fluorinated Phenylmethanamine Inhibitor E->B Competitive ATP Blockade

Mechanism of action: Fluorinated inhibitors blocking kinase-mediated tumor survival.

Target Kinase Profiling & Quantitative Data

The versatility of the fluorinated phenylmethanamine core is demonstrated across diverse kinase targets. The table below summarizes the quantitative impact of fluorination on inhibitor potency and selectivity.

Scaffold / Lead CompoundTarget KinaseFluorination SiteIC50 (nM)Key Pharmacological Advantage
Pyrimidine 5-carboxamide (1a)MERTKOrtho-fluoro20Enhanced selectivity over FLT3 (SI > 40) and improved CNS penetrance[2].
Pyrimido[4,5-c]quinoline (2)CSNK2AMeta-fluoro< 10Improved in vivo metabolic stability while maintaining cellular potency[3].
Tetrahydropyrimidine (12n)GRK2Meta-fluoro130>700-fold selectivity over other GRK subfamilies; zero ROCK1 inhibition[4].
Remibrutinib derivativeBTKPara-fluoro< 5Optimized pharmacokinetics for 18F-PET radiotracer development ([18F]PTBTK3)[5].

Experimental Workflows & Methodologies

Workflow S1 1. Scaffold Synthesis S2 2. Fluorobenzylamine Coupling S1->S2 S3 3. Radiometric Kinase Assay S2->S3 S4 4. IC50 & Selectivity Profiling S3->S4

Step-by-step workflow for synthesizing and validating fluorinated kinase inhibitors.

Protocol A: Synthesis of Fluorinated Pyrimidine-5-carboxamides via Amide Coupling

Causality & Expert Insight: The coupling of weakly nucleophilic fluorinated benzylamines to carboxylic acid scaffolds requires careful reagent selection. The use of traditional uronium-based coupling reagents like HATU can lead to unwanted guanidinylation of the fluorinated amine, drastically reducing yields[6]. To circumvent this, we utilize EDCI in combination with HOAt, which suppresses side reactions and maintains high stereochemical integrity.

Materials:

  • Target carboxylic acid scaffold (1.0 equiv)

  • Fluorinated phenylmethanamine (e.g., 2-fluorobenzylamine) (1.2 equiv)

  • EDCI·HCl (1.5 equiv)

  • HOAt (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Acetonitrile (ACN)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid scaffold in anhydrous ACN (0.1 M concentration) under an inert nitrogen atmosphere. Add EDCI·HCl and HOAt sequentially. Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester.

  • Amine Addition: Add the fluorinated phenylmethanamine dropwise, followed immediately by DIPEA. Causality: Adding the base last ensures the amine remains in its unprotonated, nucleophilic state during the critical coupling phase.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 20 hours[2]. Monitor completion via LC-MS.

  • Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient). Validate purity (>95%) via HPLC and confirm the structure via 1H/19F NMR and high-resolution mass spectrometry (HRMS) prior to biological testing.

Protocol B: Radiometric Protein Kinase Inhibition Assay

Causality & Expert Insight: To accurately determine the IC50 of the synthesized ATP-competitive inhibitors, the assay must be run at the apparent Michaelis constant (


) for ATP. Running at 

ensures the assay is highly sensitive to competitive inhibitors and allows for the direct mathematical conversion of IC50 to the inhibition constant (

) using the Cheng-Prusoff equation (

).

Materials:

  • Purified recombinant kinase (e.g., MERTK or BTK)

  • Substrate peptide (e.g., Poly(Glu,Tyr) 4:1) *[γ-33P]-ATP and unlabeled ATP

  • Assay Buffer (HEPES pH 7.5, MgCl2, MnCl2, DTT, Brij-35)

  • Reference Inhibitor (e.g., UNC2541 for MERTK)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the fluorinated inhibitor in 100% DMSO. Transfer to a 384-well assay plate such that the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme-Substrate Mix: Dilute the target kinase and substrate peptide in the Assay Buffer. Add to the assay plate and pre-incubate with the inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP (at the predetermined

    
     concentration) and [γ-33P]-ATP (specific activity ~10 µCi/mL).
    
  • Incubation & Termination: Incubate the reaction for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid. Causality: The acidic environment denatures the kinase, stopping the reaction instantly, and protonates the phosphate backbone of the substrate peptide, facilitating its binding to the capture membrane.

  • Filtration & Detection: Transfer the reaction mixture to a P81 phosphocellulose filter plate. Wash extensively (3x) with 1% phosphoric acid to remove unreacted[γ-33P]-ATP. Add scintillation cocktail and read the plate on a microplate scintillation counter.

  • Data Validation (Self-Validating System): Calculate the percentage of inhibition relative to the DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). The assay is only considered valid if the reference inhibitor yields an IC50 within 3-fold of its historically established value. Fit the data using a 4-parameter logistic non-linear regression model to derive the IC50.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis. 1

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. 6

  • Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton's Tyrosine Kinase. PMC. 5

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. ResearchGate. 3

  • Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors. PMC. 4

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. PMC. 2

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Functionalized Aryl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The introduction of a fluorine atom into an aromatic scaffold is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, aryl fluorides are prevalent motifs in a vast array of pharmaceuticals and agrochemicals.[1][2]

However, the synthesis of these valuable compounds is historically challenging. Traditional methods like the Balz-Schiemann reaction often require harsh conditions and stoichiometric, potentially explosive reagents, limiting their functional group tolerance and substrate scope.[3][4] The emergence of palladium-catalyzed cross-coupling reactions has revolutionized C-N and C-O bond formation, but the analogous C-F coupling long remained a formidable challenge due to the difficult nature of carbon-fluorine reductive elimination from palladium(II) intermediates.[2][5]

This guide provides an in-depth exploration of modern palladium-catalyzed methods for aryl fluoride synthesis, offering mechanistic insights, a comparative analysis of catalytic systems, and detailed, field-proven protocols suitable for both academic research and industrial drug development.

Mechanistic Paradigms in Palladium-Catalyzed Fluorination

Understanding the underlying catalytic cycles is paramount to troubleshooting reactions and rationally designing new synthetic routes. Depending on the substrate and reagents, palladium can facilitate C-F bond formation through several distinct mechanistic pathways.

The Pd(0)/Pd(II) Catalytic Cycle: Nucleophilic Fluorination

This is the most established pathway for the fluorination of aryl (pseudo)halides, such as triflates and bromides. The cycle hinges on three fundamental steps: oxidative addition, fluoride exchange, and the kinetically challenging C-F reductive elimination.[6]

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the aryl-electrophile (Ar-X) bond to form a Pd(II) intermediate.

  • Fluoride Exchange (Transmetalation): A fluoride salt (e.g., CsF) exchanges with the 'X' group on the palladium center to generate the key LPd(Ar)(F) complex. This step is often the rate-determining step of the cycle.[2]

  • Reductive Elimination: The final, and most challenging, step involves the formation of the Ar-F bond and regeneration of the active Pd(0) catalyst. The high energy barrier of this step is a primary reason C-F coupling is more difficult than other cross-couplings.[5][6] The development of specialized bulky, electron-rich biaryl monophosphine ligands has been the key to overcoming this barrier.[4][5][7]

Pd0_PdII_Cycle Pd(0)/Pd(II) Catalytic Cycle for Aryl Fluoride Synthesis pd0 L-Pd(0) pdiia L-Pd(II)(Ar)(X) pd0->pdiia Oxidative Addition out2 Ar-F pdiib L-Pd(II)(Ar)(F) pdiia->pdiib Fluoride Exchange pdiib->pd0 Reductive Elimination out1 M-X in1 Ar-X in2 M-F

Figure 1: General Pd(0)/Pd(II) catalytic cycle for nucleophilic fluorination.

A significant challenge in this cycle is the potential for side reactions. For certain substrates, ortho-deprotonation of the LPd(Ar)X intermediate by the basic fluoride source can lead to a palladium-aryne intermediate, resulting in the formation of undesired regioisomers.[2][5][8] The choice of ligand is critical to minimizing this pathway.[9]

The Pd(III) Pathway: Fluorination of Arylboronic Acid Derivatives

A distinct mechanism has been elucidated for the palladium-catalyzed fluorination of arylboronic acids and their derivatives.[10][11][12] This pathway avoids the formation of traditional organopalladium intermediates and proceeds through a single-electron-transfer (S.E.T.) process involving a Pd(III) species.

The reaction is initiated by the oxidation of a Pd(II) precatalyst by an electrophilic fluorinating agent, such as Selectfluor®, to generate a Pd(III) intermediate.[10][13] This highly reactive species then facilitates a fluorine atom transfer to the arylboronic acid derivative. Isotopic labeling experiments suggest that the fluorine atom is derived directly from the Selectfluor reagent, not from an exogenous fluoride source.[11] This method is operationally simple and tolerant of air and moisture but can be ineffective for certain heterocycles.[10][11]

PdIII_Cycle Pd(III) Single-Electron-Transfer (S.E.T.) Pathway pd2 L-Pd(II) pd3 L-Pd(III) pd2->pd3 Oxidation pd3->pd2 Regeneration aryl_b Ar-B(OR)2 aryl_f Ar-F aryl_b->aryl_f F• Transfer (mediated by Pd(III)) selectfluor_in Selectfluor selectfluor_out Selectfluor•

Figure 2: Simplified Pd(III)-mediated pathway for fluorinating arylboron reagents.

Core Components of the Catalytic System

Success in palladium-catalyzed fluorination is highly dependent on the judicious selection of the catalyst, ligand, fluoride source, and substrate.

Ligand Selection: The Key to C-F Reductive Elimination

The primary breakthrough in Pd-catalyzed fluorination was the development of sterically hindered, electron-rich biaryl monophosphine ligands by the Buchwald group.[4][5] These ligands promote the formation of monomeric, T-shaped LPd(Ar)(F) complexes, which are primed for the difficult C-F reductive elimination step.[5][6] Using less bulky or bidentate ligands often fails to yield the desired product.

Ligand NameStructureKey Features & Applications
BrettPhos Di-isopropylphenyl phosphine on a biphenyl backboneOne of the first successful ligands for C-F bond formation from aryl triflates.[4]
t-BuBrettPhos Di-tert-butylphenyl phosphine on a biphenyl backboneIncreased steric bulk over BrettPhos, improving reactivity for some substrates.[14]
AdBrettPhos Adamantyl-substituted phosphine on a biphenyl backboneEffective for more challenging electron-rich and heteroaryl substrates.[5]
AlPhos Fluorinated biphenyl backboneEnables room-temperature fluorination of activated aryl triflates and provides high regioselectivity, minimizing aryne-related side products.[9]

Causality Behind Ligand Choice: The steric bulk of these ligands prevents catalyst dimerization and aggregation, maintaining the active monomeric species in solution.[6] The electron-donating nature of the phosphine increases electron density on the palladium center, which is thought to facilitate the reductive elimination step. The development of AlPhos demonstrates how fine-tuning the ligand's electronic properties (by adding electron-withdrawing fluorine atoms to the backbone) can further enhance regioselectivity and reactivity.[9]

Fluoride Sources and Substrates
ComponentCommon ExamplesField-Proven Insights
Fluoride Source CsF, AgF, KF, Et₃N·3HFAnhydrous fluoride sources are crucial, as water can be detrimental to the reaction.[11][15] CsF is the most commonly used salt for aryl triflates. For aryl bromides, AgF is often employed, sometimes with a fluoride base co-additive like KF.[16] The basicity of the fluoride salt can promote undesired side reactions, such as hydrodehalogenation or regioisomer formation.[5][8]
Palladium Precatalyst [(cinnamyl)PdCl]₂, Pd(OAc)₂, Pd₂(dba)₃Precatalysts that can be easily reduced to Pd(0) in situ are preferred. Stable Pd(0) precatalysts have also been developed to avoid inefficient in situ reduction.[5]
Aryl Electrophile Aryl Triflates (Ar-OTf), Aryl Bromides (Ar-Br), Aryl Iodides (Ar-I)Aryl triflates are the most common and generally most reactive substrates.[2][7] Aryl bromides are more challenging, often requiring modified ligands and conditions.[16] The fluorination of five-membered heteroaryl bromides is particularly difficult due to the high barrier for C-F reductive elimination from these systems.[17][18]
Aryl Nucleophile Arylboronic Acids, Aryltrifluoroborates, Arylsilanes, ArylstannanesThese substrates are used in alternative fluorination pathways, such as the Pd(III)-mediated reaction, which avoids the need for aryl (pseudo)halides.[10][11][19]

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are based on established literature procedures. A successful reaction should show near-complete consumption of the starting material by TLC or LC-MS analysis and the appearance of a new, less polar spot/peak corresponding to the aryl fluoride. The product should be characterizable by ¹⁹F NMR, which provides a clean diagnostic signal.

Protocol 1: General Procedure for Pd-Catalyzed Fluorination of an Aryl Triflate

This protocol is adapted from methodologies developed for the fluorination of aryl triflates using a biaryl monophosphine ligand.[5][7]

Workflow Diagram:

Protocol_Workflow start Start: Glovebox Environment prep_vial 1. Prepare Reaction Vial (Add Pd precatalyst, ligand, CsF) start->prep_vial add_reagents 2. Add Substrate & Solvent (Aryl triflate, anhydrous toluene) prep_vial->add_reagents seal_heat 3. Seal and Heat (Crimp cap, heat to 110-130 °C) add_reagents->seal_heat monitor 4. Monitor Reaction (TLC or LC-MS) seal_heat->monitor workup 5. Workup (Cool, filter, concentrate) monitor->workup purify 6. Purification (Silica gel chromatography) workup->purify end End: Isolated Aryl Fluoride purify->end

Figure 3: Standard workflow for Pd-catalyzed aryl triflate fluorination.

Materials & Equipment:

  • Aryl triflate (1.0 equiv)

  • Palladium precatalyst (e.g., [(cinnamyl)PdCl]₂, 2 mol%)

  • Biaryl monophosphine ligand (e.g., AdBrettPhos, 4 mol%)

  • Cesium Fluoride (CsF, 2.0 equiv, dried under vacuum at 150 °C for 2 h)

  • Anhydrous toluene (or other suitable solvent like 2-MeTHF)

  • Nitrogen-filled glovebox

  • Schlenk tubes or crimp-cap vials

  • Stir plate with heating block

Step-by-Step Procedure:

  • Preparation (Inside a Glovebox): To a dry 4 mL crimp-cap vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 equiv), the ligand (e.g., 0.04 equiv), and the dried CsF (2.0 equiv).

    • Expert Insight: A glovebox is essential because both the CsF and the active Pd(0) catalyst are sensitive to moisture and air. Inefficient reactions are often traced back to wet reagents or solvent.[5]

  • Reagent Addition: Add the aryl triflate (1.0 equiv, e.g., 0.5 mmol). To this mixture, add anhydrous toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Securely crimp the cap onto the vial. Remove the vial from the glovebox and place it in a preheated heating block at the desired temperature (typically 110-130 °C). Stir vigorously for 12-24 hours.

    • Expert Insight: Vigorous stirring is important due to the heterogeneity of the CsF salt.

  • Monitoring: After the allotted time, cool the reaction to room temperature. A small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS to check for consumption of the starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate (~10 mL) and filter through a pad of Celite® to remove insoluble salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure aryl fluoride.

Protocol 2: Procedure for Pd(III)-Catalyzed Fluorination of an Arylboronic Acid Derivative

This protocol is based on the method developed by Ritter and coworkers for the fluorination of aryl trifluoroborates.[10][11][12]

Materials & Equipment:

  • Potassium aryltrifluoroborate (1.0 equiv)

  • Palladium(II) catalyst (e.g., [Pd(terpy)(OTf)₂], 2-5 mol%)

  • Selectfluor® (1.2 equiv)

  • Anhydrous solvent (DMF or acetonitrile)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the potassium aryltrifluoroborate (1.0 equiv, e.g., 0.5 mmol) and the palladium(II) catalyst (0.02-0.05 equiv).

    • Expert Insight: While this reaction is more tolerant to air and moisture than the Pd(0)/Pd(II) system, performing it under an inert atmosphere is good practice for reproducibility.[11]

  • Reagent Addition: Add the anhydrous solvent (DMF for electron-rich arenes, acetonitrile for electron-poor arenes, to ~0.1 M).[10] Stir the mixture until the solids are dissolved.

  • Initiation: Add Selectfluor® (1.2 equiv) to the solution in one portion.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the functionalized aryl fluoride.

References

  • Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]

  • Shi, W., et al. (2023). Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. Molecules, 28(23), 7851. [Link]

  • Mazzotti, A. R., Campbell, M. G., Tang, P., Murphy, J. M., & Ritter, T. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society, 135(38), 14012–14015. [Link]

  • Ritter, T. Lab. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature Chemistry Community. [Link]

  • Maimone, T. J., et al. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. Journal of the American Chemical Society, 133(45), 18106–18109. [Link]

  • Various Authors. (2006-2013). Palladium-Mediated Fluorination for Preparing Aryl Fluorides. ResearchGate. [Link]

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society, 136(10), 3792–3795. [Link]

  • ACS GCI Pharmaceutical Roundtable. Pd-Catalyzed Fluorination. Reagent Guides. [Link]

  • Unknown Author. C-F Bond Construction. Lecture Notes. [Link]

  • Sun, H., & DiMagno, S. G. (2015). Recent advances in green fluorine chemistry. Research and Reports in Organic Chemistry, 5, 31-43. [Link]

  • Chen, J., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 13(1), 1. [Link]

  • Ritter, T., et al. (2013). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Synfacts, 2013(11), 1226. [Link]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., García-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661–1664. [Link]

  • Ball, N. D., & Sanford, M. S. (2011). Carbon(sp3)-fluorine bond-forming reductive elimination from palladium(IV) complexes. Dalton Transactions, 40(8), 1749-1753. [Link]

  • Sather, A. C., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2146–2157. [Link]

  • Ball, N. D., & Sanford, M. S. (2009). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Journal of the American Chemical Society, 131(23), 7944–7945. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. Nature, 473(7348), 470–477. [Link]

  • Willis, M. C. (2024). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Semantic Scholar. [Link]

  • Sather, A. C., et al. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society, 137(41), 13433–13437. [Link]

  • Shi, W., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters, 25(34), 6371–6376. [Link]

  • Wang, D., & Diao, T. (2021). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. ResearchGate. [Link]

  • Milner, P. J., Yang, Y., & Buchwald, S. L. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics, 34(19), 4775–4784. [Link]

  • Ghorab, M. M., Alqahtani, A. S., & Soliman, A. M. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 1-12. [Link]

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. [Link]

  • Milner, P. J., Yang, Y., & Buchwald, S. L. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. eScholarship, University of California. [Link]

  • Sather, A. C., & Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2146–2157. [Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ChemRxiv. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Liu, W., & Doyle, A. G. (2013). Palladium-Catalyzed Allylic C−H Fluorination. Journal of the American Chemical Society, 135(34), 12592-12595. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Application Note: Flow Chemistry Methodologies for the Synthesis of α,α-Difluoromethylene Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Scientific Rationale

The


-difluoromethylene amine (

) motif is a highly privileged pharmacophore in medicinal chemistry. It serves as a metabolically stable, lipophilic bioisostere for amides and ethers, capable of modulating the basicity of adjacent amines and improving overall pharmacokinetic profiles.

Historically, the synthesis of these motifs relied on hazardous, late-stage deoxofluorination using reagents like DAST, Deoxo-Fluor, or


. These batch processes suffer from poor functional group tolerance, severe thermal hazards, and the generation of toxic HF waste.

Continuous flow chemistry has fundamentally disrupted this paradigm. By leveraging microreactor technology, chemists can now achieve highly controlled heat and mass transfer, safely handle reactive gases (e.g.,


)[1], and generate highly unstable fluorinated intermediates on-demand. This application note details two state-of-the-art flow methodologies: the packed-bed generation of 

anions[2], and the photoredox-catalyzed synthesis of cyclic

-difluoroamines[3].

Methodology A: Packed-Bed Microreactor Synthesis of Anions

Mechanistic Causality

Recently developed by[2], this protocol eliminates the need for hazardous fluorinating agents by using bench-stable Caesium Fluoride (CsF). The causality of the system design is based on two principles:

  • Phase-Transfer Activation: Solid CsF has poor solubility in organic solvents. By adding 18-crown-6 to the mobile phase, the

    
     ion is chelated, dragging the nucleophilic 
    
    
    
    into the acetonitrile phase as a "naked" fluoride.
  • High Surface-Area-to-Volume Ratio: Packing solid CsF into a microreactor bed forces the imidoyl chloride starting material into intimate contact with a massive excess of localized fluoride. This rapidly drives the sequential addition-elimination reactions to form the transient

    
     anion, which is continuously eluted and trapped before it can degrade.
    
Process Flow Diagram

G A Imidoyl Chloride + 18-crown-6 in MeCN Pump1 HPLC Pump (0.22 mL/min) A->Pump1 CsF CsF Packed-Bed Microreactor (15 min Residence) Pump1->CsF Out Continuous Flow of NCF2R Anion CsF->Out Batch Batch Trapping + Electrophile + TBAI (40 °C, 18 h) Out->Batch Final α,α-Difluoromethylene Amine Product Batch->Final

Fig 1. Packed-bed flow setup for the generation and trapping of NCF2R anions.

Step-by-Step Protocol & Self-Validation System

Reagents: Imidoyl chloride (0.1 M), 18-crown-6 (0.1 M), dry


, anhydrous CsF (packed solid), Electrophile (e.g., cinnamyl bromide), TBAI (1.1 equiv).
  • Reactor Preparation: Pack a stainless-steel or PFA tubular reactor (e.g., 3.3 mL internal volume) with anhydrous CsF powder. Ensure the bed is tightly packed using quartz wool frits at both ends to prevent pressure drops and channeling.

  • System Priming: Flush the system with dry

    
     at 0.5 mL/min for 20 minutes to remove residual moisture.
    
  • Reagent Introduction: Switch the HPLC pump inlet to the stock solution of imidoyl chloride and 18-crown-6 in dry

    
    . Set the flow rate to 0.22 mL/min to achieve a precise residence time (
    
    
    
    ) of 15 minutes.
  • Self-Validation (Critical QC Step): Do not immediately collect the product. Divert the first 2 reactor volumes (approx. 6.6 mL, 30 mins) to waste to allow the system to reach a steady state. Collect a 100

    
    L aliquot of the active outflow, immediately quench with a standard electrophile (e.g., benzyl bromide), and analyze via 
    
    
    
    F NMR. The presence of a characteristic
    
    
    signal (typically between -90 to -100 ppm) validates the continuous generation of the anion.
  • Collection & Trapping: Once validated, direct the outflow (e.g., 6 to 8 mL, yielding 3-4 equivalents of the anion) into an oven-dried vial containing TBAI (1.1 equiv) and the target electrophile (0.2 mmol).

  • Batch Completion: Stir the collected mixture at 40 °C for 18 hours to ensure complete electrophilic trapping[4].

Methodology B: Photoredox-Catalyzed Synthesis of Cyclic -Difluoroamines

Mechanistic Causality

Developed by [3], this protocol accesses complex fluorinated nitrogen heterocycles via a visible-light-mediated intramolecular cyclization. The causality for utilizing flow chemistry here is governed by the Beer-Lambert Law . In a traditional batch flask, the highly absorbing photocatalyst (


) creates a "dark zone" in the center of the vessel, starving the reaction of photons. By transitioning to a narrow PFA capillary microreactor, the path length is reduced to millimeters, ensuring uniform photon flux, complete penetration, and drastically reducing reaction times from days to minutes[5].
Process Flow Diagram

G Mix Bromodifluoroethylamine + Ir(ppy)3 + Et3N + AcOH in MeCN Pump Syringe Pump Mix->Pump Photo PFA Capillary Reactor Blue LED (450 nm) (r.t., Continuous) Pump->Photo BPR Back Pressure Regulator Photo->BPR Prod Cyclic β-Difluoroamine BPR->Prod

Fig 2. Photoredox flow manifold for the continuous synthesis of cyclic β-difluoroamines.

Step-by-Step Protocol & Self-Validation System

Reagents: Bromodifluoroethylamine substrate (0.01 M),


 (1 mol%), 

(10 equiv.), Acetic acid (5 equiv.), dry

.
  • Reactor Assembly: Coil a PFA capillary tube (e.g., 1.0 mm ID, 10 mL volume) tightly around a custom 450 nm Blue LED cylinder. Attach a 100 psi Back Pressure Regulator (BPR) to the outlet to prevent solvent outgassing.

  • Solution Preparation: Degas the stock solution containing the substrate, catalyst, and additives via sparging with argon for 15 minutes. Oxygen must be strictly excluded as it quenches the excited

    
     state.
    
  • Flow Execution: Infuse the reaction mixture into the photoreactor using a syringe pump. Adjust the flow rate to achieve the optimized residence time (typically 20–40 minutes depending on the substrate's cyclization kinetics).

  • Self-Validation (Critical QC Step): Monitor the outflow using an inline UV-Vis spectrometer or collect a steady-state aliquot for GC-MS analysis. The complete disappearance of the starting material's mass peak and the emergence of the cyclized product confirms optimal photon flux and radical generation. If conversion is <95%, proportionally decrease the flow rate to increase residence time.

  • Continuous Collection: Collect the steady-state outflow. The product can be isolated via standard aqueous workup to remove

    
     salts and the photocatalyst.
    

Quantitative Data & Performance Metrics

The following table summarizes the operational advantages of modern flow methodologies over traditional batch deoxofluorination, highlighting the dramatic improvements in safety and scalability.

MetricTraditional Batch (DAST/Deoxo-Fluor)Packed-Bed CsF Flow (Noël Protocol)Photoredox Flow (Gilmour Protocol)
Primary Fluorine Source DAST,

(Highly hazardous, toxic)
CsF (Bench-stable, solid)Carboxylic acid-derived

Safety Profile Poor (Risk of thermal runaway, HF gas)Excellent (Mild conditions, contained)Excellent (Room temperature, visible light)
Reaction Time 12 – 48 hours15 minutes (Anion generation)20 – 40 minutes
Scalability Limited by exotherm heat dissipationHigh (Continuous throughput)High (Productivity up to 101 g/day )
Functional Group Tolerance Low (Reacts with alcohols, carbonyls)High (Tolerates downstream cross-coupling)High (Mild radical conditions)

References

  • Nagornîi, D., Ronco, P., Anwar, K., Kaplaneris, N., & Noël, T. (2025). Flow-Enabled, Modular Access to α,α-Difluoromethylene Amines. Angewandte Chemie International Edition. URL: [Link]

  • Davies, R. M., et al. (2024). Modular synthesis of cyclic β-difluoroamines. Chemical Communications (RSC Publishing). URL: [Link]

  • Sandford, G., et al. (2013). Continuous Flow Synthesis of Difluoroamine Systems by Direct Fluorination. Australian Journal of Chemistry / ResearchGate. URL: [Link]

Sources

Application Note: (2-Fluoro-5-methanesulfonylphenyl)methanamine as a Bifunctional Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the rapid construction of complex, drug-like heterocyclic scaffolds is paramount. (2-Fluoro-5-methanesulfonylphenyl)methanamine (typically supplied as the hydrochloride salt to prevent premature self-condensation) is a highly versatile, bifunctional building block[1]. It possesses two orthogonal reactive centers:

  • A Nucleophilic Benzylic Amine: Capable of undergoing standard N-alkylation, acylation, or reductive amination.

  • A Highly Electrophilic Fluorinated Aromatic Ring: The fluorine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the para-methanesulfonyl (-SO₂Me) group[2].

The -SO₂Me group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, stabilizing the anionic intermediate (Meisenheimer complex) formed during nucleophilic attack. By functionalizing the primary amine with a reagent containing a secondary nucleophile (such as an alcohol or a protected amine), chemists can trigger a rapid intramolecular SNAr reaction. This cascade efficiently yields fused 6- and 7-membered heterocycles, such as quinazolinones and benzoxazepines, which are privileged scaffolds in medicinal chemistry[3],[4].

Physicochemical Profile

To facilitate experimental planning, the quantitative physicochemical properties of the building block are summarized below.

PropertyValue
Chemical Name (2-Fluoro-5-methanesulfonylphenyl)methanamine hydrochloride
CAS Number 1803581-65-8[1]
Molecular Formula C▵8▵H▵11▵ClFNO▵2▵S (as HCl salt)
Molecular Weight 239.69 g/mol
Appearance White to off-white solid
Reactivity Profile Bifunctional (Nucleophilic amine, Electrophilic Ar-F)

Mechanistic Pathway: The Intramolecular SNAr Cascade

The success of this building block relies on a two-stage functionalization-cyclization sequence. The causality of the reaction design is rooted in pKa manipulation and transition-state stabilization. Deprotonation of the newly introduced nucleophile generates an anion that attacks the C-F bond. The para-sulfonyl group absorbs the developing negative charge, ensuring the SNAr cyclization is kinetically favored over intermolecular side reactions[2].

SNAr_Mechanism A Bifunctional Precursor (Amine + Ar-F) B N-Functionalization (Introduce Nucleophile 'Nu') A->B Electrophile C Base Deprotonation (Generate Nu⁻) B->C Base (e.g., NaH) D Meisenheimer Complex (Stabilized by p-SO₂Me) C->D Intramolecular Attack E Fused Heterocycle (Loss of F⁻) D->E Aromatization

Fig 1. Mechanistic pathway of intramolecular SNAr cyclization via a Meisenheimer complex.

Application 1: Synthesis of 7-(Methylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepines

1,4-Benzoxazepines are critical pharmacophores in CNS and oncology targets[4]. This protocol utilizes an epoxide ring-opening followed by an intramolecular SNAr[4],[2].

Reaction Optimization Data

To demonstrate the causality behind the choice of base for the cyclization step, the following optimization data highlights why Sodium Hydride (NaH) in DMF is the superior condition. Weaker bases fail to fully deprotonate the intermediate alcohol (pKa ~16), leading to sluggish cyclization and thermal degradation.

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation
K₂CO₃ (2.0)DMF801245Incomplete conversion
Cs₂CO₃ (2.0)DMF80872Moderate byproducts
KOtBu (1.5)THF65485Clean conversion
NaH (1.5) DMF 0 to RT 2 91 Optimal, rapid cyclization
Step-by-Step Protocol

Step 1: Epoxide Opening (N-Alkylation)

  • Suspend (2-Fluoro-5-methanesulfonylphenyl)methanamine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous ethanol (5 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to liberate the free base.

  • Add ethylene oxide solution (or 2-bromoethanol as a surrogate) (1.2 equiv) and stir at 60 °C for 4 hours.

  • Concentrate under reduced pressure and purify via flash chromatography to isolate the intermediate secondary amino-alcohol.

Step 2: Intramolecular SNAr Cyclization

  • Dissolve the intermediate (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv). Expert Insight: The rapid evolution of H₂ gas and a transient color change to yellow indicates the formation of the alkoxide and subsequent Meisenheimer complex.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc (3 × 10 mL), wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Validation & Analytical Tracking: This is a self-validating system. The SNAr cyclization can be tracked via LC-MS. The intermediate amino-alcohol will show an


 peak. Successful cyclization is definitively confirmed by a mass shift of -20 Da  (corresponding to the loss of HF) and a shift to a higher retention time on reverse-phase HPLC due to the elimination of the polar hydroxyl group.

Application 2: Synthesis of 6-(Methylsulfonyl)-3,4-dihydroquinazolin-2(1H)-ones

Quinazolinones are highly sought-after motifs for their anticancer and antimicrobial properties[3],[5]. By reacting the benzylic amine with an isocyanate, a urea intermediate is formed, which undergoes smooth N-arylation via SNAr to yield the 3,4-dihydroquinazolin-2(1H)-one core.

Workflow Step1 Step 1: Urea Formation (CH₂Cl₂, RT) Step2 Step 2: Solvent Switch (Evaporate, add DMF) Step1->Step2 Step3 Step 3: SNAr Cyclization (NaH, 0°C to RT) Step2->Step3 Step4 Step 4: Isolation (Extractive Workup) Step3->Step4

Fig 2. Experimental workflow for the two-step synthesis of quinazolinone derivatives.
Step-by-Step Protocol

Step 1: Urea Formation

  • Dissolve the building block hydrochloride salt (1.0 equiv, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Add Triethylamine (TEA) (1.5 equiv) and stir for 10 minutes at room temperature.

  • Dropwise, add phenyl isocyanate (1.05 equiv). Stir for 2 hours at room temperature.

  • Validation: TLC (Hexanes/EtOAc 1:1) will show the complete consumption of the starting amine (ninhydrin active) and the appearance of a new, UV-active urea spot.

  • Evaporate the CH₂Cl₂ completely to perform a solvent switch (Step 2 in Fig 2).

Step 2: Intramolecular SNAr Cyclization

  • Redissolve the crude urea in anhydrous DMF (10 mL).

  • Add NaH (60% dispersion, 1.5 equiv) at 0 °C.

  • Stir at room temperature for 3 hours. The urea nitrogen (pKa ~13) is readily deprotonated, and the resulting anion rapidly displaces the activated ortho-fluorine atom[5].

  • Quench with water, extract with EtOAc, and purify via recrystallization or chromatography.

References

  • AA Blocks Catalog & Chemical Properties Title: (2-fluoro-5-methanesulfonylphenyl)methanamine hydrochloride (CAS 1803581-65-8) Source: AA Blocks Chemical Database URL:[Link](Search CAS: 1803581-65-8)

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Benzimidazole-Fused 1,4-Benzoxazepines Title: Base-mediated synthesis of benzimidazole-fused 1,4-benzoxazepines via sequential intermolecular epoxide ring-opening/intramolecular SNAr reactions Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Synthesis of Benzothiaoxazepine-1,1'-dioxides Title: SNAr-Based, Facile Synthesis of a Library of Benzothiaoxazepine-1,1'-dioxides Source: Journal of Combinatorial Chemistry / ResearchGate URL:[Link]

Sources

Application Note: High-Throughput Screening of Fluorinated Amine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Leveraging 19F-NMR and Optical Assays for Fragment-Based Lead Discovery

Executive Summary

This guide details the strategic application of fluorinated amine libraries in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD). While traditional HTS relies heavily on optical readouts, the incorporation of fluorine into amine-rich scaffolds offers two distinct advantages: physicochemical modulation (pKa tuning, metabolic stability) and spectroscopic utility (19F-NMR screening).

This protocol focuses on the dual-track screening of these libraries:

  • 19F-NMR Ligand-Observed Screening: Exploiting the wide chemical shift dispersion of fluorine to screen compound cocktails with zero biological background.

  • Optical/Functional HTS: Addressing specific solubility and buffer considerations necessitated by the altered basicity of fluorinated amines.

Scientific Rationale: The Fluorine Advantage[1][2]

Physicochemical Modulation

The strategic introduction of fluorine into amine scaffolds is a medicinal chemistry tool used to optimize "drug-likeness" before screening begins.

  • pKa Modulation: Fluorine is highly electronegative.[1][2] Placing a fluorine atom

    
     or 
    
    
    
    to a basic amine reduces the pKa of the ammonium center by 1–3 log units via the inductive effect (
    
    
    ).
    • Impact: This lowers the fraction of ionized species at physiological pH (7.4), enhancing membrane permeability and reducing hERG channel blockage liability.

  • Metabolic Stability: C–F bonds (approx. 116 kcal/mol) are stronger than C–H bonds, blocking oxidative metabolism (e.g., N-dealkylation) at labile sites.

The 19F-NMR "Spy" Mechanism

In FBDD, 19F-NMR is superior to 1H-NMR for screening mixtures. The 19F nucleus has 100% natural abundance and a massive chemical shift anisotropy (CSA), resulting in a spectral width of >200 ppm (vs. ~10 ppm for 1H). This allows for the screening of cocktails (10–30 compounds) without signal overlap. Furthermore, biological matrices (proteins, buffers) lack endogenous fluorine, rendering the background noise effectively zero.

Library Characterization & Preparation[4][5]

Quality Control (QC)

Before HTS, fluorinated libraries requires specific QC steps distinct from standard collections.

  • Solubility Profiling: Fluorination increases lipophilicity (

    
    ). Verify solubility in aqueous buffers (PBS) using nephelometry.
    
    • Acceptance Criteria: >200 µM solubility in 1% DMSO/PBS.

  • Chemical Shift Mapping: For NMR screening, the exact

    
     (chemical shift) of every library member must be recorded in the screening buffer.
    
    • Note:

      
       is sensitive to pH and solvent. A "Shift Map" database is required for deconvolution.
      
Plate Formatting
  • Source Plates: 100 mM in d6-DMSO (deuterated DMSO is preferred for NMR downstream, though standard DMSO is acceptable if dilution is high).

  • Acoustic Dispensing: Use non-contact acoustic dispensers (e.g., Echo 650) to prevent cross-contamination. Fluorinated amines can be "sticky" on metallic tips.

Protocol Track A: 19F-NMR Fragment Screening (Gold Standard)

This protocol describes a Ligand-Observed screening approach (T2 relaxation filter).

Experimental Design[6]
  • Target Concentration: 10–20 µM protein.

  • Ligand Concentration: 20–50 µM per fragment.

  • Cocktail Size: 10–20 compounds per well.

  • Reference: Internal standard (e.g., Trifluoroacetic acid or 2-Fluoro-L-phenylalanine) for chemical shift referencing.

Step-by-Step Workflow
  • Cocktail Assembly:

    • Group library members into cocktails ensuring no two members have

      
       within 0.2 ppm of each other (based on the Shift Map).
      
  • Sample Preparation:

    • Control Tube: Cocktail (50 µM each) + Buffer + 10% D2O.

    • Experimental Tube: Cocktail (50 µM each) + Protein (20 µM) + Buffer + 10% D2O.

  • Acquisition (Pulse Sequence):

    • Use a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence or a T2-relaxation filter .

    • Mechanism:[3] Large molecules (protein-ligand complexes) tumble slowly and have short T2 relaxation times. Their signals decay rapidly during the spin-echo delay. Unbound small molecules (long T2) remain visible.

  • Data Analysis:

    • Overlay Control vs. Experimental spectra.

    • Hit Identification: Any signal showing significant line broadening or intensity reduction (>30-50%) in the presence of protein is a "Binder."

Visualization: 19F-NMR Workflow

G cluster_Assay NMR Acquisition (600 MHz Cryoprobe) Lib Fluorinated Amine Library (DMSO Stocks) Map Chemical Shift Mapping (Create dF Database) Lib->Map Cocktail Cocktail Assembly (Mix 10-20 non-overlapping cmpds) Map->Cocktail Control Control Spectrum (Ligands only) Cocktail->Control Exp Experimental Spectrum (Ligands + Protein) Cocktail->Exp Analysis Signal Processing (CPMG T2 Filter) Control->Analysis Exp->Analysis Hit Hit Deconvolution (Identify Binder via Shift Map) Analysis->Hit Line Broadening / Intensity Loss

Caption: Workflow for Ligand-Observed 19F-NMR Screening. Cocktails are designed based on chemical shift distinctness to allow simultaneous screening.

Protocol Track B: Fluorescence Polarization (FP) Competition Assay

If 19F-NMR throughput is insufficient, optical assays can be used. However, fluorinated amines require specific buffer attention due to pKa shifts.

Buffer Optimization for Fluorinated Amines
  • pH Sensitivity: Because fluorination lowers amine pKa, these compounds may be neutral at pH 7.4 where non-fluorinated analogs are cationic.

  • Recommendation: Screen at physiological pH (7.4). If solubility issues arise due to neutrality, add 0.01% CHAPS or Tween-20, rather than shifting pH (which would alter the protonation state and binding mode).

Protocol Steps
  • Probe Selection: Choose a high-affinity tracer (fluorescein-labeled ligand).

  • Dispensing:

    • Dispense 20 nL of library compounds (10 mM stock) into black 384-well low-volume plates using an acoustic dispenser.

  • Reagent Addition:

    • Add 5 µL of Protein (2x Kd concentration).

    • Incubate 15 min.

    • Add 5 µL of Tracer (1-2 nM final).

  • Readout:

    • Measure Fluorescence Polarization (Ex 485nm / Em 535nm).

    • Hit Definition: Reduction in mP (milli-polarization) units indicating displacement of the tracer.

Data Analysis & Hit Validation

False Positive Filtration
  • Aggregators: Fluorinated compounds can be lipophilic.[1][4] Use Dynamic Light Scattering (DLS) or add 0.01% Triton X-100 in a re-test to rule out colloidal aggregation.

  • Inner Filter Effect: While rare, high concentrations of amine-rich compounds can fluoresce. Check background fluorescence of hits.

Validation Hierarchy

All hits from Track A (NMR) or Track B (FP) must be validated orthogonally.

MethodPurposeCritical Parameter for Fluorinated Hits
Isothermal Titration Calorimetry (ITC) Thermodynamic profileConfirm stoichiometry (N=1). Fluorine often improves

via specific interactions.
X-ray Crystallography Structural confirmationLook for orthogonal multipolar interactions (C-F

C=O).
SPR (Surface Plasmon Resonance) Kinetics (

)
Fluorination often affects

(residence time).
Decision Logic Diagram

D Start Primary Screen Hit Check1 Solubility/Aggregation Check (DLS / Nephelometry) Start->Check1 Branch1 Soluble? Check1->Branch1 Valid1 Kd Determination (Titration NMR or SPR) Branch1->Valid1 Yes Discard Discard (False Positive) Branch1->Discard No Structure Structural Biology (X-ray / CryoEM) Valid1->Structure

Caption: Validation cascade for fluorinated hits. Solubility checks are critical early gates due to the lipophilicity of fluorinated motifs.

References

  • Dalvit, C., et al. (2018). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Bioorganic & Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

  • Enamine Ltd. (2025). Fluorinated Fragment Libraries for 19F NMR Screening. Enamine.net.[5][6] Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Norton, R.S., et al. (2016). NMR Fragment Screening: The Role of 19F. Current Opinion in Structural Biology. Link

  • Vulpetti, A., et al. (2013). Design and Generation of Highly Diverse Fluorinated Fragment Libraries. ChemMedChem. Link

Sources

Application Note: Late-Stage Fluorination Strategies for Complex Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into late-stage drug candidates is a pivotal strategy for modulating pKa, metabolic stability (blocking P450 oxidation), and lipophilicity (LogP). However, amine-containing scaffolds—ubiquitous in pharmacophores—present a unique "chemo-selectivity paradox." The nitrogen lone pair renders the molecule susceptible to oxidation and N-fluorination, while simultaneously deactivating proximal C–H bonds toward electrophilic attack.

This guide details two field-proven strategies to overcome these barriers:

  • Photocatalytic Hydrogen Atom Transfer (HAT): Utilizing the decatungstate anion (TBADT) to target remote C–H bonds via polarity matching.

  • Biomimetic Metal-Oxo Catalysis: Utilizing Manganese porphyrins for site-selective tertiary C–H fluorination.

Part 1: Strategic Assessment & Mechanism

The Chemo-Selectivity Paradox

In complex amines, the nitrogen atom dictates reactivity. Standard radical fluorination often fails because the amine acts as a radical trap or undergoes N-oxidation. To achieve C–H fluorination, the amine must be "masked" electronically.

  • Proximal Deactivation: Protonation (H⁺) or complexation (BF₃) converts the amine into an electron-withdrawing ammonium species. This deactivates

    
    -C–H bonds (hydridic) but activates remote (
    
    
    
    ) C–H bonds toward nucleophilic radical abstraction.
  • Polarity Matching: The decatungstate radical anion (

    
    ) is highly electrophilic. It preferentially abstracts hydrogen from electron-rich (remote) sites, avoiding the electron-deficient ammonium center.
    
Workflow Decision Tree

The following logic gate determines the optimal protocol based on substrate topology.

FluorinationStrategy Start Substrate Assessment: Complex Amine Scaffold Q1 Is the target site Alpha or Beta/Gamma to N? Start->Q1 Alpha Alpha Position Q1->Alpha Alpha Remote Remote (Beta/Gamma/Delta) Q1->Remote Remote MethodA Electrochemical Shono Oxidation (Not covered in this note) Alpha->MethodA Q2 Is the target C-H bond Secondary (CH2) or Tertiary (CH)? Remote->Q2 Sec Secondary (Methylene) Q2->Sec Prefer CH2 Tert Tertiary (Methine) Q2->Tert Prefer CH Protocol1 PROTOCOL 1: Decatungstate Photocatalysis (TBADT + NFSI) Sec->Protocol1 High Selectivity Tert->Protocol1 Viable Alternative Protocol2 PROTOCOL 2: Mn-Porphyrin Catalysis (Mn(TMP)Cl + AgF) Tert->Protocol2 Steric Control

Figure 1: Strategic selection of fluorination method based on regiochemical targets.

Part 2: Detailed Experimental Protocols

Protocol 1: Photocatalytic Remote C–H Fluorination (TBADT/NFSI)

Best for: Remote (


) fluorination of aliphatic amines, amino acids, and peptides.
Mechanism:  Hydrogen Atom Transfer (HAT) via excited-state decatungstate.
Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleNotes
Substrate 1.0AmineFree base or Boc-protected.
TBADT 0.02 (2 mol%)PhotocatalystTetrabutylammonium decatungstate.
NFSI 1.5 – 2.0F-SourceN-Fluorobenzenesulfonimide.
HBF₄·OEt₂ 1.0AdditiveIf substrate is a free amine (forms salt).
Acetonitrile [0.1 M]SolventHPLC Grade, degassed.
NaHCO₃ 1.0BaseOptional (scavenger for HF).
Step-by-Step Procedure
  • Preparation of Amine Salt (Critical for Selectivity):

    • If using a free amine, dissolve substrate (0.5 mmol) in MeCN (2.5 mL).

    • Add HBF₄·OEt₂ (1.0 equiv) dropwise at 0°C. Stir for 10 min. This protonation protects the

      
      -positions and directs the radical to the 
      
      
      
      -position.
    • Note: If using N-Boc or N-Cbz protected amines, skip acid addition.

  • Reaction Assembly:

    • To the reaction vial (borosilicate glass or quartz), add TBADT (2 mol%, 33 mg) and NFSI (1.5 equiv, 236 mg).

    • Add the substrate solution.

    • Optional: Add NaHCO₃ (1.0 equiv) if the substrate is acid-sensitive (only for protected amines).

  • Irradiation:

    • Seal the vial with a septum and sparge with N₂ for 5 minutes.

    • Irradiate with a 365 nm LED (approx. 40-60W power) at ambient temperature. Use a fan to maintain temperature <35°C.

    • Stir vigorously for 16–24 hours. The solution typically turns blue (reduced decatungstate) and then cycles back to pale yellow.

  • Work-up:

    • Dilute with EtOAc and wash with sat. NaHCO₃ (aq) to remove succinimide byproducts and neutralize acid.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via flash chromatography. (Note: Fluorinated amines are often less polar than the parent).

Mechanism of Action (DOT)

TBADTMechanism TBADT TBADT (Ground) Excited TBADT* (Excited) TBADT->Excited hv (365 nm) Reduced H-TBADT (Reduced) Excited->Reduced HAT Substrate Amine-H (Substrate) Radical Amine-C• (Nucleophilic Radical) Substrate->Radical HAT Product Amine-F (Product) Radical->Product F-Transfer Reduced->TBADT Oxidation (O2/NFSI) NFSI NFSI (F-Source) NRadical N-Radical (Byproduct) NFSI->NRadical

Figure 2: Photocatalytic cycle showing Hydrogen Atom Transfer (HAT) and Fluorine transfer.

Protocol 2: Manganese-Catalyzed C–H Fluorination (Groves Method)

Best for: Tertiary C–H bonds in rigid scaffolds (e.g., bridged bicyclic amines, steroids). Mechanism: Metal-oxo mediated H-abstraction followed by rebound fluorination.

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleNotes
Substrate 1.0Complex Amine
Mn(TMP)Cl 0.05 (5 mol%)CatalystManganese(III) porphyrin.
AgF 2.0 – 3.0F-SourceSilver(I) Fluoride (Light sensitive).
PhIO 2.0OxidantIodosylbenzene (Solid).
DCM/MeCN 1:1SolventAnhydrous.
Step-by-Step Procedure
  • Setup:

    • Use an amber vial or wrap the reaction vessel in aluminum foil (AgF is light sensitive).

    • Add Substrate (0.5 mmol), Mn(TMP)Cl (22 mg, 5 mol%), and AgF (190 mg, 1.5 mmol).

    • Add solvent mixture (DCM:MeCN 1:1, 2.0 mL).

  • Oxidant Addition:

    • Add PhIO (220 mg, 1.0 mmol) in one portion.

    • Critical: If the reaction is exothermic or scale is >1g, add PhIO in 4 portions over 1 hour.

  • Reaction:

    • Stir at 50°C for 4–12 hours.

    • Monitor by LC-MS. The Mn catalyst may bleach (turn from brown/green to clear) if the oxidant is in large excess; add more catalyst if conversion stalls.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove silver salts.

    • Concentrate the filtrate.

    • Purify via silica gel chromatography.

Part 3: Troubleshooting & Validation

Self-Validating the Protocol
  • The "Blue Color" Test (Protocol 1): In the TBADT reaction, the solution should turn deep blue upon irradiation (formation of reduced

    
     species). If it remains yellow, the photon flux is too low, or oxygen inhibition is occurring (sparge longer).
    
  • Regioselectivity Check:

    • Protocol 1 (TBADT): Expect fluorination at the most electron-rich methylene (

      
       to the ammonium).
      
    • Protocol 2 (Mn): Expect fluorination at the most accessible tertiary C–H.

  • Protonation State: If Protocol 1 yields N-fluorinated byproducts or decomposition, the amine was not fully protonated. Increase HBF₄ to 1.5 equiv.

Common Pitfalls
  • AgF Quality (Protocol 2): Silver fluoride is extremely hygroscopic and light-sensitive. Use a fresh bottle or store in a glovebox. Darkened AgF (Ag⁰ formation) will fail.

  • Stirring: Both reactions are heterogeneous (AgF is solid; TBADT/NFSI can be slurry). Vigorous stirring is required to maintain kinetics.

References

  • Halperin, S. D., et al. (2014).[5] "A Convenient Photocatalytic Fluorination of Unactivated C-H Bonds." Angewandte Chemie International Edition. [Link] (Foundational work on TBADT/NFSI fluorination).

  • Liu, W., Groves, J. T., et al. (2012).[2][6][7][8][9] "Oxidative Aliphatic C-H Fluorination with Fluoride Ion Catalyzed by a Manganese Porphyrin." Science. [Link] (The core protocol for Mn-catalyzed fluorination).

  • Nodwell, M. B., et al. (2015).[5] "Direct photocatalytic fluorination of benzylic C–H bonds with N-fluorobenzenesulfonimide." Chemical Communications. [Link] (Expansion of the Britton method to benzylic amines).

  • Novaes, L. F. T., et al. (2024).[10] "Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry." ChemRxiv. [Link] (Emerging electrochemical strategies for beta-fluorination).

  • Meanwell, M., et al. (2018). "Synthesis of Acyl Fluorides via Photocatalytic Fluorination of Aldehydic C-H Bonds." Chemical Communications. [Link] (Demonstrates the versatility of the TBADT catalyst).

Sources

Application Note: Utilizing Fluorinated Building Blocks for Improved Drug-Receptor Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" in Rational Drug Design

Fluorine is often described as the "second favorite element" of medicinal chemists, appearing in approximately 20-25% of all pharmaceuticals and nearly 30% of newly approved agrochemicals. Its utility stems from a unique combination of physicochemical properties that allow it to act as a bioisostere for hydrogen while dramatically altering the electronic environment of a molecule.

Why Fluorine?

  • Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows F-substitution to exert steric demand without imposing the massive bulk of a methyl group or chlorine atom.

  • Electronic Modulation: With an electronegativity of 3.98 (Pauling scale), fluorine is the most electronegative element. It creates a strong dipole in the C-F bond, pulling electron density away from aromatic rings or adjacent functional groups, thereby lowering the pKa of neighboring amines (improving membrane permeability) or increasing the acidity of proximal protons.

  • Lipophilicity (LogP): Aromatic fluorination typically increases lipophilicity, facilitating hydrophobic collapse within protein pockets and improving passive membrane transport.

This guide details the strategic application of fluorinated building blocks to optimize binding affinity and metabolic stability.[1][2][3][4][5]

Application Note: Strategic Substitution for Binding Affinity

The Mechanism: Orthogonal Multipolar Interactions

While the C-F bond is a poor hydrogen bond acceptor compared to C-OH or C=O, it excels in multipolar interactions . A critical interaction often overlooked is the orthogonal approach of a C-F bond to a backbone amide carbonyl (C-F···C=O).

  • Dipole Alignment: The C-F bond creates a localized dipole. When positioned correctly, this dipole can align antiparallel to the amide dipole of the protein backbone, or interact orthogonally with the electropositive carbon of a carbonyl group (n ->

    
    * interaction).
    
  • The "Fluorine Scan": A systematic "walk" of a fluorine atom around an aromatic ring (ortho, meta, para) is a standard method to identify these "hotspots" where the fluorine atom engages a specific pocket residue or displaces a high-energy water molecule.

Visualization: The Fluorine Scan Workflow

The following diagram illustrates the decision matrix for performing a Fluorine Scan on a lead compound.

FluorineScan Hit Initial Hit (IC50 > 1 µM) Analysis Structural Analysis (X-ray / Docking) Hit->Analysis Decision Identify Aromatic Binding Motifs Analysis->Decision Ortho Ortho-F (Steric/Twist) Decision->Ortho Meta Meta-F (Inductive/Dipole) Decision->Meta Para Para-F (Metabolic Block) Decision->Para Eval Evaluate Potency (SPR/IC50) & Metabolic Stability Ortho->Eval Meta->Eval Para->Eval Lead Optimized Lead (Improved Kd / t1/2) Eval->Lead Select Best Profile

Figure 1: Workflow for a systematic Fluorine Scan to optimize hit-to-lead compounds.

Protocol: Synthesis and Validation of Fluorinated Analogs

This protocol outlines the incorporation of a fluorinated phenyl ring via Suzuki-Miyaura cross-coupling, followed by a self-validating binding assessment.

A. Synthesis: Suzuki-Miyaura Coupling

Objective: Couple a fluorinated phenylboronic acid building block to a heteroaryl halide core.

Reagents:

  • Aryl Halide Scaffold (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq) [The Fluorinated Building Block]

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • K2CO3 (2.0 M aq, 3.0 eq)

  • Dioxane (0.1 M concentration relative to halide)

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial with the Aryl Halide, 4-Fluorophenylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons Pd(0) species, reducing yield.

  • Solvation: Add degassed Dioxane and K2CO3 solution via syringe.

  • Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

B. Self-Validation: F NMR Characterization

Unlike


H NMR, which can be crowded, 

F NMR provides a clean, distinct signal that validates the incorporation of the building block without background interference.
  • Standard: Trichlorofluoromethane (CFCl3,

    
     = 0 ppm) or Hexafluorobenzene (
    
    
    
    = -164.9 ppm).
  • Expected Shift: A fluorine on a phenyl ring typically appears between -100 ppm and -120 ppm .

  • Coupling Check: Look for

    
    C-
    
    
    
    F coupling in the
    
    
    C NMR (J ~245 Hz for C-ipso) to confirm covalent attachment to the aromatic ring.

Application Note: Modulating Physicochemical Properties (ADME)

Fluorine is a powerful tool for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME).

Metabolic Blocking

Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich aromatic rings at the para position (relative to an electron-donating group).

  • The Problem: Rapid hydroxylation leads to high clearance (

    
    ) and short half-life (
    
    
    
    ).
  • The Solution: Substituting the para-hydrogen with Fluorine blocks this "soft spot." The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering it resistant to oxidative cleavage by the high-valent Iron-Oxo species in CYP450.

Data Presentation: H vs. F Analog Comparison

The table below summarizes the effect of Fluorine substitution on a hypothetical amine-containing drug lead.

PropertyH-Analog (Parent)F-Analog (Para-subst.)Impact / Rationale
pKa (Basic Amine) 9.28.1Improved Permeability. F withdraws e-, lowering amine basicity. Less ionized at pH 7.4.
LogD (pH 7.4) 1.52.1Increased Lipophilicity. F is more lipophilic than H.
Metabolic Stability (t1/2) 15 min48 minBlocked Oxidation. C-F bond resists CYP450 attack.
Potency (Ki) 50 nM12 nMAffinity Gain. Likely due to hydrophobic burial or dipole interaction.

Protocol: Microsomal Stability Assessment

Objective: Quantify the improvement in metabolic stability conferred by the fluorinated building block.

Experimental Workflow
  • Preparation: Prepare 1 µM test compound (H-analog and F-analog) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes into cold Acetonitrile (to quench protein).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    
Visualization: Mechanism of Metabolic Blocking

The diagram below details the CYP450 catalytic cycle and how Fluorine interrupts the specific step of arene oxidation.

MetabolicBlocking Drug Drug-H (Substrate) Complex [Drug-Fe=O] Intermediate Drug->Complex Binding CYP CYP450 (Fe-Oxo Species) CYP->Complex Oxidation C-H Hydroxylation (Rapid Clearance) Complex->Oxidation If H is present Blocked C-F Bond (Resists Oxidation) Complex->Blocked If F is substituted Metabolite-OH Metabolite-OH Oxidation->Metabolite-OH Stable Drug Stable Drug Blocked->Stable Drug

Figure 2: Mechanism of metabolic stabilization via Fluorine substitution, preventing CYP450-mediated hydroxylation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[6] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218–2232. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of polar aromatic amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Overcoming Tailing, Retention Loss, and Degradation in Amine Purification

Welcome to the Purification Support Center

You have reached the advanced troubleshooting hub for polar aromatic amines (anilines, pyridines, and nitrogen-heterocycles). These compounds are notorious for "breaking" standard chromatography workflows due to their basicity, polarity, and oxidative instability.

Below you will find field-proven protocols to resolve your specific issues.

Module 1: Troubleshooting Peak Tailing (Normal Phase)

User Question: "I am running a flash column (Silica) with Hexane/Ethyl Acetate. My aromatic amine is streaking across the column, causing poor separation and low recovery. What is happening?"

Diagnosis: This is the classic "Silanol Effect." Standard silica gel is acidic (approximate surface pKa 4–5). Your basic amine (pKa ~9–10) is interacting strongly with residual silanols via hydrogen bonding and ion-exchange mechanisms, rather than simple adsorption. This causes the compound to "drag" or tail.[1]

The Solution: Mobile Phase Modifiers You must introduce a "sacrificial base" that competes for the silanol sites.[2]

Protocol: The "TEA Saturation" Method

Do not just add TEA to your bottle. You must condition the column.

  • Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .[3]

    • Recommendation: TEA is easier to handle in organic solvents but harder to remove (high boiling point). Ammonia is volatile but requires vigorous mixing in DCM/MeOH.

  • Concentration: 1% (v/v) in the mobile phase.

  • The Critical Step (Pre-Conditioning):

    • Prepare your starting mobile phase (e.g., 100% Hexane or DCM) with 1% TEA .

    • Flush the column with 3–5 column volumes (CV) of this mixture before loading your sample.

    • Why? This saturates the active silanol sites with TEA before your valuable sample even enters the column.

  • The Run: Continue using 1% TEA in both solvent A and solvent B throughout the gradient.

Visualizing the Mechanism

SilanolBlocking cluster_0 Standard Silica (Problem) cluster_1 With TEA Modifier (Solution) Silanol1 Acidic Silanol (Si-OH) Amine1 Your Amine (Stuck) Silanol1->Amine1 Strong Ionic/H-Bond (Tailing) Silanol2 Acidic Silanol (Si-OH) TEA Triethylamine (Sacrificial Base) Silanol2->TEA Blocked Site Amine2 Your Amine (Eluting Freely) Amine2->TEA No Interaction

Caption: TEA acts as a competitive inhibitor, binding to acidic silanols (Red) effectively "shielding" them from your target amine (Blue), allowing it to elute symmetrically.

Module 2: Retention Issues (Reverse Phase HPLC)

User Question: "I switched to Reverse Phase (C18) to avoid silica issues, but my polar amine elutes in the void volume (t0) with water. How do I get it to stick?"

Diagnosis: At neutral or acidic pH (standard HPLC conditions), basic amines are protonated (


). This charged species is highly polar and prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.

The Solution: pH Management Strategy You have two opposing valid strategies. Choose based on your column inventory.

Strategy Comparison Table
FeatureHigh pH Strategy (Recommended) Ion-Pairing Strategy (Traditional)
Mechanism Operate at pH 10–11. Amine becomes neutral (Free Base) and hydrophobic.[4]Operate at pH < 2.[5] Add TFA. Forms hydrophobic ion-pair with amine.
Retention High. Neutral amines bind well to C18.Moderate. Depends on counter-ion concentration.
Peak Shape Excellent (Silanols are deprotonated but repelled by high pH).Good, but TFA can suppress MS signals.
Required Column Hybrid Silica (e.g., Waters XBridge, Phenomenex Gemini) or Polymer .Standard C18 Silica.[6]
Risk Dissolves standard silica columns instantly.TFA is "sticky" and lingers in LC systems (memory effect).
Protocol: High pH Reverse Phase (The Modern Standard)

Warning: Verify your column is rated for pH 10+ before proceeding.

  • Buffer Preparation:

    • 10mM Ammonium Bicarbonate: Adjust to pH 10.5 with Ammonium Hydroxide.

    • Why? Volatile buffer compatible with LC-MS.

  • Column Selection: Use a hybrid-organic particle (e.g., Ethylene Bridged Hybrid - BEH) that resists alkaline hydrolysis.

  • Gradient: Run standard Water/Acetonitrile gradient. You will observe a significant shift in retention time compared to acidic conditions.

Module 3: Alternative Stationary Phases

User Question: "I need to purify a large batch, but I cannot use TEA because it interferes with my next reaction step/NMR. What are my options?"

The Solution: Amine-Functionalized Silica Instead of adding an amine to the mobile phase, use a stationary phase that is an amine.[7]

  • Technology: Silica bonded with aminopropyl groups (

    
    ).[8]
    
  • Mechanism: The surface is basic. "Like repels like"—the surface amines prevent your sample from binding to residual silanols.

  • Benefit: You can run a simple Hexane/Ethyl Acetate gradient without modifiers . The column does the work of the TEA.

  • Bonus: These columns can be run in "HILIC" mode (High Organic -> High Aqueous) for extremely polar amines that are insoluble in hexane.

Module 4: Sample Stability & Oxidation

User Question: "My amine is white when solid but turns brown/black immediately upon dissolving or drying on the rotovap. Is it ruined?"

Diagnosis: Aromatic amines are electron-rich and prone to oxidation (forming N-oxides or azo-linkages), especially in solution or on silica surfaces which can catalyze oxidation.

Troubleshooting Protocol:

  • The "Salt Trick":

    • If possible, convert your amine to an HCl salt immediately after reaction.

    • Method: Dissolve crude in Et2O, bubble HCl gas or add HCl/Dioxane. The amine salt precipitates out.

    • Benefit: Salts are generally oxidation-resistant and easy to filter, potentially skipping chromatography entirely.

  • Argon Sparging:

    • Sparge all chromatography solvents with Argon/Nitrogen for 15 mins to remove dissolved oxygen.

  • Speed is Key:

    • Do not leave amines on a dry silica column. The high surface area + air exposure = rapid decomposition.

Decision Logic: Which Method to Choose?

MethodSelection Start Start: Polar Aromatic Amine Solubility Is it soluble in Hexane/DCM? Start->Solubility Yes Yes Solubility->Yes No No (Very Polar) Solubility->No Flash Normal Phase Flash Yes->Flash RP Reverse Phase HPLC No->RP Modifier Can you use TEA? Flash->Modifier ModYes Use Silica + 1% TEA (Pre-condition!) Modifier->ModYes Yes ModNo Use Amine-Functionalized Silica Column Modifier->ModNo No pHCheck Do you have High-pH Stable Columns? RP->pHCheck pHYes High pH (pH 10) Ammonium Bicarbonate pHCheck->pHYes Yes (Hybrid/Polymer) pHNo Low pH (pH 2) Use TFA Ion-Pairing pHCheck->pHNo No (Standard C18)

Caption: Decision matrix for selecting purification mode based on solubility and available hardware.

References
  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Link

  • Teledyne ISCO. (2012). RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[3] Teledyne ISCO Application Notes. Link

  • Agilent Technologies. (2012). Control pH During Method Development for Better Chromatography. Agilent Technical Publications. Link

  • Phenomenex. (2025).[9] HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Blog. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Blog. Link

Sources

Technical Support Center: Optimizing the Synthesis of Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the synthesis of substituted benzylamines. Designed for researchers and drug development professionals, this guide addresses the mechanistic causality behind common synthetic bottlenecks. Below, you will find validated protocols and troubleshooting workflows for the two primary synthetic pathways: Reductive Amination and Catalytic Nitrile Hydrogenation .

Diagnostic Workflow: Route Selection

Selecting the correct synthetic route is highly dependent on the electronic and steric properties of your starting material[1].

RouteSelection Start Target: Substituted Benzylamine Substrate Evaluate Precursor Availability & Electronics Start->Substrate EDG Electron-Donating Groups (EDG) / Low Sterics Substrate->EDG Activated Carbonyl EWG Electron-Withdrawing Groups (EWG) / High Sterics Substrate->EWG Deactivated/Hindered RedAm Route A: Reductive Amination (Benzaldehyde Precursor) EDG->RedAm NitRed Route B: Nitrile Hydrogenation (Benzonitrile Precursor) EWG->NitRed

Decision matrix for selecting benzylamine synthesis routes based on substrate properties.

Section 1: Reductive Amination of Substituted Benzaldehydes

Overview: Reductive amination is the workhorse for synthesizing benzylamines from benzaldehydes. Electron-donating groups (EDGs) activate the carbonyl, making these benzaldehydes excellent substrates for this pathway, generally leading to high yields[1].

FAQs & Troubleshooting

Q1: My reductive amination is yielding significant amounts of the corresponding benzyl alcohol instead of the amine. How do I prevent this? A1: This occurs when the reducing agent reduces the starting benzaldehyde faster than the intermediate imine/iminium ion can form[2].

  • Causality: The direct reduction of the carbonyl competes with the condensation reaction. The presence of water can also shift the equilibrium back toward the starting materials[3].

  • Solution:

    • Pre-form the imine: Allow the aldehyde and amine to stir for 1-2 hours (or use a dehydrating agent like molecular sieves) before adding the reducing agent[2][4].

    • Use a chemoselective reducing agent: Switch from NaBH₄ to Sodium Triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is milder and preferentially reduces the protonated iminium ion over the neutral carbonyl at a mildly acidic pH[2][5].

    • Solvent optimization: Using protic solvents like methanol (MeOH) can effectively suppress the formation of undesired by-products such as benzyl alcohol[6].

Q2: I am experiencing over-alkylation, resulting in secondary or tertiary amines (e.g., dibenzylamine). A2: Over-alkylation is a classic "runaway reaction." The newly formed secondary amine is often more nucleophilic than the starting primary amine or ammonia, leading to rapid subsequent alkylations[7].

  • Solution:

    • Stoichiometry: Use a large excess (5-10 equivalents) of the ammonia source or primary amine to statistically favor mono-alkylation[3][7].

    • Temperature Control: Higher temperatures accelerate the undesired second alkylation. Maintain the reduction step at 0 °C to room temperature[7].

Data Presentation: Reducing Agent Selection

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentChemoselectivityOptimal pHToxicity / ByproductsRecommended Use Case
NaBH₄ Low (Reduces aldehydes directly)Basic to NeutralLowStepwise reductive amination (pre-formed imine)
NaBH₃CN High (Prefers iminium)5 - 6High (HCN gas risk at low pH)Acid-stable substrates, challenging imines[5]
NaBH(OAc)₃ High (Prefers iminium)4 - 5LowStandard one-pot reductive amination[2]
Ni/MFM-300(Cr) + H₂ HighNeutralLow (Heterogeneous)Scalable, green synthesis using NH₃ in MeOH[6]
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This is a self-validating protocol utilizing TLC/LC-MS tracking and gas-evolution monitoring to ensure reaction completion and safe quenching.

  • Imine Formation: To a solution of the substituted benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) at 0 °C, add the amine (1.1 - 1.2 eq). If using an amine hydrochloride salt, add 1.1 eq of triethylamine[4]. Stir for 1-2 hours at room temperature to allow iminium ion formation.

  • Reduction: Cool the mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to prevent exothermic spikes and control the reaction rate[2][4].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor via TLC or LC-MS to confirm the consumption of the starting aldehyde[2][4].

  • Quench & Workup: Quench carefully by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases[4]. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

Section 2: Catalytic Hydrogenation of Benzonitriles

Overview: For sterically hindered or highly electron-deficient substrates (e.g., 2-chloro-6-nitrobenzaldehyde), reductive amination often fails. In these cases, the catalytic hydrogenation of the corresponding benzonitrile is the superior, high-yielding route[1].

NitrileHydrogenation Nitrile Benzonitrile (Ph-CN) Imine Intermediate Imine (Ph-CH=NH) Nitrile->Imine +H2 (Catalyst) Primary Primary Amine (Benzylamine) Imine->Primary +H2 (Fast) Condensation Condensation with Primary Amine Imine->Condensation Side Reaction Primary->Condensation Secondary Secondary Amine (Dibenzylamine) Condensation->Secondary -NH3, +H2

Reaction pathway of benzonitrile hydrogenation and competing condensation side reactions.

FAQs & Troubleshooting

Q3: My nitrile hydrogenation is stalling at low conversion, or the catalyst seems to die mid-reaction. A3: Catalyst poisoning is a frequent issue in primary amine synthesis. The basic benzylamine product can strongly adsorb onto the active metal sites (e.g., Ru, Pd, or Ni), blocking further substrate activation[8][9].

  • Solution:

    • Acidic Additives: Incorporate acid additives or perform the reaction in an acidic solvent to protonate the amine product as it forms, preventing it from coordinating to the catalyst[10].

    • Catalyst Selection: Supported palladium catalysts (Pd/C or Pd/Al₂O₃) often provide higher combined activity[10]. Alternatively, specific homogeneous catalysts like RuHCl{ethP₂(NH)₂} have been shown to resist poisoning and rapidly hydrogenate benzonitriles via an outer-sphere H⁺/H⁻ transfer mechanism[8].

Q4: How can I tune the selectivity to exclusively produce the primary benzylamine rather than the secondary dibenzylamine? A4: The intermediate benzylimine can react with the newly formed benzylamine to form a condensation product, which is then hydrogenated to dibenzylamine[9][10].

  • Solution:

    • Ammonia Addition: Running the hydrogenation in the presence of excess ammonia (liquid or methanolic NH₃) shifts the equilibrium of the condensation reaction backwards, heavily favoring the primary amine[6][8].

    • Catalyst Site Engineering: The structure of the catalyst dictates selectivity. For instance, fully exposed Pd clusters (Pdn/ND@G) selectively convert benzonitriles to primary amines, whereas atomically dispersed single Pd atoms (Pd1/ND@G) yield secondary amines (>98% selectivity) due to altered intermediate binding energies[11].

Data Presentation: Catalyst Selection for Benzonitrile Hydrogenation

Table 2: Catalyst Selection and Selectivity Profiles

Catalyst SystemSelectivity ProfileReaction ConditionsKey Advantage
Pd/C (Batch) Mixed (Primary/Secondary)6-100 bar H₂, elevated tempHigh activity, standard industrial choice[10]
Pdn/ND@G (Clusters) >98% Primary Amine40 °C, Transfer HydrogenationExceptional primary amine selectivity[11]
Pd1/ND@G (Single Atom) >98% Secondary Amine60 °C, Transfer HydrogenationExceptional secondary amine selectivity[11]
RuHCl{ethP₂(NH)₂} High Primary AmineToluene, KOtBu/KH activationHighly active homogeneous system[8]
Protocol 2: Selective Catalytic Hydrogenation of Benzonitriles
  • Preparation: In a high-pressure hydrogenation reactor (autoclave), dissolve the substituted benzonitrile (1.0 eq) in methanol containing excess dissolved ammonia (e.g., 7 M NH₃ in MeOH) to suppress secondary amine formation[6].

  • Catalyst Addition: Add the selected catalyst (e.g., 10% Pd/C or a specialized supported Ni/Pd catalyst)[10]. Ensure the environment is purged with inert gas (N₂ or Ar) prior to handling active catalysts.

  • Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize the reactor to the optimized H₂ pressure (typically 5-10 bar for activated catalysts, up to 50 bar for standard Pd/C)[6][8].

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir vigorously until H₂ uptake ceases, indicating reaction completion[11].

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst (Caution: Pd/C and Raney Ni can be pyrophoric when dry). Concentrate the filtrate under reduced pressure to yield the primary benzylamine.

References

1.[8] Title: Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands | Source: ACS Publications | URL: 8 2.[5] Title: Optimizing reaction conditions for the synthesis of morpholine derivatives | Source: Benchchem | URL: 5 3.[11] Title: Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts | Source: Nature Communications / PMC | URL: 11 4.[1] Title: A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines | Source: Benchchem | URL: 1 5.[6] Title: Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst | Source: Advanced Science / PMC | URL: 6 6.[10] Title: Selective production of benzylamine via gas phase hydrogenation of benzonitrile over supported Pd catalysts | Source: Heriot-Watt University | URL: 10 7.[7] Title: Technical Support Center: Amine Alkylation for Polyamine Synthesis | Source: Benchchem | URL: 7 8.[9] Title: Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Source: ResearchGate | URL: 9 9.[2] Title: Technical Support Center: Optimizing Derivatization of 1-Acetyl-3,5-dimethyl Adamantane | Source: Benchchem | URL: 2 10.[4] Title: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 38711-20-5 | Source: Benchchem | URL: 4 11.[3] Title: Technical Support Center: Optimizing Reaction Conditions for 4-Isopropoxy-3-nitrobenzylamine | Source: Benchchem | URL: 3

Sources

Improving the yield of nucleophilic aromatic substitution on fluorobenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorobenzene SNAr Technical Support Center.

Ticket ID: SNAR-F-OPT Subject: Optimization of Nucleophilic Aromatic Substitution on Fluorobenzene Derivatives Assigned Specialist: Senior Application Scientist

Overview: The "Fluorine Paradox" in SNAr

You are likely here because your reaction is sluggish or low-yielding, despite fluorine being touted as an excellent leaving group for SNAr.

The Core Concept: In SN2 reactions, fluorine is the worst leaving group due to the strong C-F bond (approx. 485 kJ/mol). However, in SNAr, fluorine is often the best leaving group (F > Cl ≈ Br > I).

Why? The rate-determining step (RDS) in activated SNAr is the nucleophilic attack , not the bond breaking. Fluorine’s extreme electronegativity inductively stabilizes the anionic Meisenheimer Complex intermediate, lowering the activation energy for the attack.[1] If your yield is low, you are likely failing to overcome the activation barrier of this specific step or suffering from competitive side reactions.

Module 1: Reaction Setup & Optimization (FAQs)

Q1: My substrate has a fluorine atom, but the reaction won't proceed. Why?

Diagnostic: Does your ring have Electron-Withdrawing Groups (EWGs)? Technical Insight: The inductive effect of Fluorine alone is rarely sufficient. You need strong EWGs (NO2, CN, CF3, Carbonyls) located ortho or para to the fluorine.

  • Without EWGs: You are attempting substitution on an unactivated system.[2] Standard SNAr will fail. Switch to Transition Metal Catalysis (e.g., Buchwald-Hartwig) or Photoredox Catalysis [1].

  • With EWGs: If the reaction is still slow, the EWG might be twisted out of plane (steric hindrance), reducing resonance stabilization of the Meisenheimer complex.

Q2: Which solvent should I use? (The "Naked Anion" Principle)

Recommendation: Use DMSO or NMP (N-Methyl-2-pyrrolidone).[3] Mechanism: These polar aprotic solvents solvate cations (Na+, K+) efficiently but leave the anionic nucleophile poorly solvated ("naked"). This increases the HOMO energy of the nucleophile, making it vastly more reactive [2].

  • Warning: Avoid protic solvents (MeOH, EtOH) unless necessary; they hydrogen-bond to the nucleophile, "caging" it and reducing reactivity.

Q3: Why is Cesium Carbonate (Cs2CO3) often recommended over K2CO3?

The "Cesium Effect":

  • Solubility: Cs2CO3 is significantly more soluble in organic solvents (like DMF/DMSO) than K2CO3.

  • Ion Pairing: The large ionic radius of Cesium (1.67 Å) creates a "soft" cation that forms loose ion pairs with the nucleophile. This facilitates the separation of the nucleophile from the base, increasing the effective concentration of the reactive species [3].

Module 2: Visualizing the Pathway

The following diagram outlines the decision logic for SNAr optimization and the mechanistic pathway.

SNAr_Pathway Start Substrate Analysis Check_EWG Are EWGs Ortho/Para? Start->Check_EWG Unactivated Unactivated System: Use Pd/Ni Catalysis or Photoredox Check_EWG->Unactivated No Activated Activated System: Proceed to S_NAr Check_EWG->Activated Yes RDS Rate Determining Step: Nucleophilic Attack Activated->RDS Nucleophile + Base Meisenheimer Meisenheimer Complex (Stabilized by F) RDS->Meisenheimer Transition State 1 Product Product: Re-aromatization Meisenheimer->Product Fast Elimination of F-

Caption: Logical flow for assessing substrate viability and the stepwise kinetic pathway of SNAr.

Module 3: Troubleshooting Guide

Use this table to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
No Conversion Nucleophile is "caged" or too weak.1. Switch base to Cs2CO3 .2. Add 18-Crown-6 (if using K+) to sequester the cation.3. Switch solvent to DMSO or Sulfolane.
Hydrolysis Product (Phenol) Wet solvent/hygroscopic base.Water competes as a nucleophile. Flame-dry glassware and use anhydrous solvents (molecular sieves). Handle Cs2CO3 in a glovebox if possible.
Regio-isomers Multiple Fluorines or EWGs.Lower the temperature (-10°C to 0°C). The position most activated (between two EWGs) reacts fastest. Kinetic control is key.
Halogen Exchange (Halex) Presence of other halides.If using reaction additives like TBAB (tetrabutylammonium bromide), Br- can displace F-. Avoid halide salts; use phase transfer catalysts with non-nucleophilic counterions (e.g., HSO4-).
Low Yield (Polymerization) Product is still reactive.The product might be more reactive than the starting material (rare in SNAr but possible). Use stoichiometric nucleophile control and dilute conditions.

Module 4: Standardized Protocols

Protocol A: Thermal SNAr (Standard)

Best for: Robust substrates with strong activation.

  • Setup: Charge a dried reaction vial with the Fluorobenzene derivative (1.0 equiv).

  • Solvent: Add anhydrous DMSO or DMF (0.5 M concentration).

  • Base: Add Cs2CO3 (1.5 - 2.0 equiv).

  • Nucleophile: Add the amine/alcohol/thiol (1.1 equiv).

  • Reaction: Heat to 80–120°C . Monitor via LC-MS.

    • Note: Fluoride release can etch glass over long periods; consider PTFE liners.

  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

Protocol B: Microwave-Assisted SNAr

Best for: Sterically hindered nucleophiles or deactivated substrates.

  • Mixture: Combine substrate (1.0 equiv), Nucleophile (1.5 equiv), and DIPEA (2.0 equiv) in NMP .

  • Parameters:

    • Temp: 160°C

    • Time: 10–30 mins

    • Power: Dynamic (High absorption).

  • Why it works: Rapid dielectric heating helps overcome the high entropic barrier of bringing two bulky species together [4].

Module 5: Advanced Pathway Visualization

Troubleshooting the specific chemical interactions during the reaction.

Troubleshooting_Flow Issue Identify Issue Hydrolysis Hydrolysis (Ar-OH) Issue->Hydrolysis Stalled Stalled Reaction Issue->Stalled Soln_Water Solution: Strict Anhydrous Conditions Hydrolysis->Soln_Water Remove H2O Soln_Temp Solution: Increase Temp / Microwave Stalled->Soln_Temp Kinetic Barrier Soln_PTC Solution: Add Phase Transfer Catalyst (TBAF or Crown Ether) Stalled->Soln_PTC Solubility Issue

Caption: Decision tree for correcting common side-reactions and kinetic stalling.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Solvent Effects on Organic Reactions from QM/MM Simulations. University of Miami. [Link]

  • The "Cesium Effect" Magnified: Exceptional Chemoselectivity in Cesium Ion Mediated Nucleophilic Reactions. PubMed Central. [Link]

  • Microwave-Assisted Nucleophilic Aromatic Substitution.Current Organic Chemistry. (General consensus in field, specific protocol derived from standard lab practices supported by BenchChem guides).

Sources

Technical Support Center: Managing Silica Gel Acidity in the Chromatography of Basic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for scientists and researchers navigating the complexities of separating basic amines using silica gel chromatography. This guide is designed to provide you with in-depth technical insights, practical troubleshooting advice, and validated protocols to overcome the common challenges associated with the inherent acidity of silica gel. Our goal is to empower you to achieve optimal separation efficiency and peak symmetry for your basic analytes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with basic amines on silica gel.

Q1: Why do my basic amine peaks show significant tailing on a standard silica gel column?

A1: Peak tailing is the most frequent issue encountered when separating basic amines on unmodified silica gel.[1][2] This phenomenon is primarily caused by strong ionic interactions between the basic amine analytes and the acidic silanol groups (Si-OH) present on the surface of the silica gel.[3][4][5][6] These silanol groups can act as cation-exchange sites, leading to strong, non-specific binding of the protonated amine, which in turn causes the characteristic tailing of the chromatographic peak.[3][7]

Q2: What is the "activity" of silica gel and how does it affect my separation?

A2: The "activity" of silica gel refers to the concentration and accessibility of its surface silanol groups. A highly active silica gel has a large number of exposed, acidic silanol groups, which can lead to irreversible adsorption or severe tailing of basic compounds.[4] The activity is influenced by the water content of the silica; a lower water content generally corresponds to higher activity. For the separation of basic amines, a less active, or "deactivated," silica gel is often preferred to minimize undesirable interactions.[8]

Q3: Can I use standard normal-phase or reversed-phase silica columns for basic amines?

A3: While it is possible, it often requires significant method development. Standard, untreated silica columns in normal-phase chromatography will likely lead to the issues described in Q1.[6][9] In reversed-phase chromatography (e.g., C18), residual, un-capped silanol groups on the silica backbone can still cause tailing, especially at mid-range pH values where the amines are protonated and the silanols are ionized.[7][10]

Q4: What are the most common mobile phase additives for improving the peak shape of basic amines?

A4: The most common strategy is to add a small amount of a basic modifier to the mobile phase.[4][11] This additive competes with the basic analyte for the active sites on the silica surface, thereby reducing peak tailing.[4] Common additives include:

  • Triethylamine (TEA): Typically added at concentrations of 0.1-5% (v/v).[4]

  • Ammonia: Often used as a solution in the organic solvent (e.g., 1-10% in methanol or dichloromethane).[4][12]

  • Pyridine: Less common due to its odor and higher boiling point, but can be used as a competing base.[4][9]

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex problems you might encounter during your experiments.

Issue 1: Severe Peak Tailing Even with Mobile Phase Additives

If you are still observing significant peak tailing despite the addition of a basic modifier like triethylamine to your mobile phase, consider the following advanced strategies:

Root Cause Analysis:

The pKa of your amine and the pKa of the mobile phase additive are critical factors. If your analyte is a much stronger base than the additive, it will still preferentially bind to the silica surface. Additionally, very high silica gel activity can overwhelm the effect of the mobile phase modifier.

Advanced Solutions:

  • Optimize Additive Concentration: Ensure you are using an optimal concentration of the basic modifier. For triethylamine, this can range from 0.1% to as high as 5% (v/v).[4]

  • Pre-treat the Silica Gel: For particularly problematic separations, pre-treating the silica gel can be highly effective. This involves neutralizing the acidic sites on the silica before packing the column. A common method is to wash the silica gel with a solution of the mobile phase containing the basic additive.

  • Use an Alternative Basic Modifier: If TEA is not effective, consider using ammonia, which can be prepared as a 1-2% solution of concentrated ammonium hydroxide in a polar solvent like methanol.[4]

Issue 2: Irreversible Adsorption and Low Recovery of the Analyte

In extreme cases, basic amines can bind so strongly to the silica gel that they do not elute from the column, leading to poor recovery.[4]

Root Cause Analysis:

This is an extreme manifestation of the issues described above, often occurring with highly basic compounds or on very active silica gel. The interaction is so strong that the mobile phase cannot displace the analyte from the stationary phase.[4]

Solutions:

  • Deactivation of Silica Gel: The activity of silica gel can be reduced by deactivating it with water.[8] For example, adding 3.3% water by weight to activated silica gel can improve the chromatography of some organochlorine pesticides and PCBs.[8]

  • Use of Alternative Stationary Phases: If silica gel proves too problematic, consider alternative stationary phases that are more inert to basic compounds.[9] These include:

    • Alumina (basic or neutral): Alumina is a good alternative for the separation of basic compounds.[13]

    • Amine-functionalized silica: These columns have an amine-based functional group bonded to the silica surface, which masks the acidic silanol groups and provides a less polar, basic character.[3][14][15] This often eliminates the need for basic additives in the mobile phase.[11][14]

    • Polymer-based columns: These are available for both normal and reversed-phase chromatography and lack the acidic silanol groups of silica.[16]

Experimental Protocols

Here are detailed, step-by-step methodologies for key workflows discussed in this guide.

Protocol 1: Preparation of a Triethylamine-Treated Mobile Phase

This protocol describes the preparation of a standard mobile phase for the chromatography of basic amines on silica gel.

  • Select the appropriate solvent system: A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).

  • Measure the required volumes of the solvents: For a 1 L total volume of 80:20 (v/v) hexane:ethyl acetate, you would measure 800 mL of hexane and 200 mL of ethyl acetate.

  • Add the triethylamine (TEA): Using a calibrated micropipette or a small graduated cylinder, add the desired amount of TEA. A typical starting concentration is 0.5% to 2% (v/v).[4] For 1 L of mobile phase, 1% would be 10 mL of TEA.

  • Mix thoroughly: Cap the solvent reservoir and swirl gently or sonicate for a few minutes to ensure the TEA is completely dissolved and the mobile phase is homogeneous.

  • Equilibrate the column: Before loading your sample, flush the column with at least 5-10 column volumes of the prepared mobile phase to ensure the stationary phase is fully equilibrated.

Protocol 2: Column Chromatography of a Basic Amine using an Amine-Functionalized Silica Column

This protocol outlines the general procedure for running a column with an amine-functionalized stationary phase, which often simplifies the purification of basic amines.[9]

  • Select the appropriate solvent system: Amine-functionalized columns can be used with a wide range of solvents, from hexane to water.[14] For normal-phase separations, a common choice is a hexane/ethyl acetate gradient.[9]

  • Pack the column: Pack the column with the amine-functionalized silica using a slurry method with the initial mobile phase.

  • Equilibrate the column: Run the initial mobile phase through the column until the baseline is stable.

  • Prepare the sample: Dissolve your sample in a small amount of the mobile phase or a weak solvent.

  • Load the sample: Carefully load the sample onto the top of the column.

  • Elute the column: Begin elution with the mobile phase, collecting fractions. No basic additive is typically required in the mobile phase.[9]

  • Monitor the separation: Use thin-layer chromatography (TLC) or another appropriate method to analyze the collected fractions and identify those containing your purified compound.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

The following diagrams illustrate key concepts in the chromatography of basic amines.

G cluster_0 Silica Surface cluster_1 Mobile Phase silanol Si-O-H amine R-NH2 amine->silanol Strong Ionic Interaction (Causes Tailing)

Caption: Interaction of a basic amine with an acidic silanol group on the silica surface.

G cluster_0 Silica Surface cluster_1 Mobile Phase with Additive silanol Si-O-H amine R-NH2 amine->silanol Reduced Interaction (Improved Peak Shape) tea Et3N tea->silanol Competitive Binding (Masks Active Sites)

Caption: Mechanism of a mobile phase additive (Triethylamine) in reducing peak tailing.

Data Summary

Stationary PhaseKey CharacteristicsBest For
Silica Gel Acidic surface with silanol groups.General purpose, good for neutral and acidic compounds.
Alumina Basic or neutral surface.Purification of amines and other basic compounds.[13]
Amine-Functionalized Silica Basic surface, less polar than silica.Basic compounds, often without mobile phase additives.[9][14]
Reversed-Phase (e.g., C18) Nonpolar stationary phase.Polar amines, often with mobile phase modifiers to control ionization.[11]

References

  • Amino Silica Gel | Sorbent Technologies, Inc. (2022-11-09). [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025-07-17). [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. (2023-11-07). [Link]

  • Silica Gel for Chromatography, Base-deactivated, End-capped Octadecylsilyl. [Link]

  • Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? (2018-08-02). [Link]

  • Using amines or amino acids as mobile phase modifiers in chrom
  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Primary and secondary amines have difficulty traveling through a silica gel column. Considering that silica - brainly.com. (2023-10-31). [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | MICROSOLV. (2026-02-09). [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. (2004-10-01). [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC. (2024-02-20). [Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). [Link]

  • Chromatography: The Solid Phase - University of Rochester. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. (2025-08-25). [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025-06-09). [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023-01-19). [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? | ResearchGate. (2018-06-18). [Link]

  • Method 3630C: Silica Gel Cleanup, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. [Link]

Sources

Preventing decomposition of sulfonyl-containing compounds during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Prevention of Decomposition in Sulfonyl-Containing Compounds

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are working with sulfonyl compounds—specifically sulfonyl chlorides (


) , sulfonamides (

)
, or sulfones (

)
—you are managing a delicate balance.

The sulfonyl group is a thermodynamic sink in many contexts (highly stable), yet its precursors (sulfonyl chlorides) are kinetically fragile electrophiles. The most common "ticket" we receive involves the hydrolysis of sulfonyl chlorides or the unintended desulfonylation (loss of


) during cross-coupling.

Safety Warning: Sulfonyl chlorides react violently with water to produce HCl gas. Always handle in a fume hood.

Module 1: Sulfonyl Chlorides – Handling & Storage

Case Ticket #104: "My sulfonyl chloride has turned into a sticky oil/solid and fumes when opened. Yields are inconsistent."

The Root Cause: Autocatalytic Hydrolysis

Sulfonyl chlorides are moisture-sensitive.[1] Hydrolysis converts them to sulfonic acids (


) and HCl.
  • The Trap: The generated HCl is not just a byproduct; it often catalyzes further decomposition or promotes side reactions in acid-sensitive substrates.

  • Visual Indicator: A "wet" appearance or the smell of HCl (sharp, acrid) indicates significant decomposition.

Protocol: The "Dry-Ice" Purification & Storage System

Do not use degraded reagents. If your sulfonyl chloride is suspect, purify it immediately.[2]

Step-by-Step Purification (Solid Aryl Sulfonyl Chlorides):

  • Dissolution: Dissolve the crude solid in a minimal amount of boiling dry chloroform or toluene.

  • Filtration: If insoluble material remains (likely the sulfonic acid), filter hot.

  • Crystallization: Add non-polar solvent (petroleum ether or pentane) until turbid. Cool to

    
    .
    
  • The Wash (Critical): Filter the crystals and wash rapidly with ice-cold water .

    • Why? This removes surface sulfonic acid. The hydrolysis rate at

      
       is negligible compared to the dissolution rate of the acid.
      
  • Drying: Dissolve immediately in

    
    , dry over 
    
    
    
    , filter, and concentrate.

Self-Validating Storage Check:

  • The "Amine Quench" Test: Before running a precious reaction, take a 10 mg aliquot of your sulfonyl chloride. Add excess benzylamine in

    
    .
    
  • Validation: Run a 5-minute NMR.

    • Pass: Quantitative conversion to sulfonamide.[3]

    • Fail: Presence of broad peaks or shifting signals indicates hydrolysis.

Module 2: Sulfonamide Synthesis – Troubleshooting Low Yields

Case Ticket #209: "I'm running a Schotten-Baumann reaction, but I'm getting low yields and recovering starting amine."

The Mechanism: Competitive Nucleophilicity

The reaction is a race between the amine (desired) and water/hydroxide (undesired) for the sulfur center.

Data: Relative Reactivity Factors

ParameterImpact on Stability/YieldRecommendation
Amine Nucleophilicity Aniline < Alkyl AmineFor anilines, use anhydrous conditions (Pyridine/DCM), not aqueous base.
pH Control High pH promotes hydrolysisMaintain pH 8–9. If pH > 10, hydrolysis dominates.
Temperature High Temp = DesulfonylationKeep

during addition; warm only to RT.
Visualizing the Competition

The following diagram illustrates the kinetic competition you must manage.

SulfonamideCompetition RSO2Cl Sulfonyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate? RSO2Cl->Intermediate Attack Amine Amine (Nucleophile) Amine->Intermediate Fast (k1) Water Water/OH- (Competitor) Water->Intermediate Slow (k2) Sulfonamide Sulfonamide (Target) Intermediate->Sulfonamide - HCl SulfonicAcid Sulfonic Acid (Waste) Intermediate->SulfonicAcid - HCl SulfonicAcid->Amine Protonates Amine (Deactivates Nucleophile)

Figure 1: The "Hydrolysis Trap" in Sulfonamide Synthesis. Note the feedback loop: Hydrolysis produces acid, which protonates the amine, rendering it non-nucleophilic.

Troubleshooting Workflow
  • Switch Bases: If using

    
     fails, switch to Pyridine  (solvent and base) or TEA/DMAP  in DCM.
    
  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). It forms a highly reactive N-sulfonylpyridinium intermediate that reacts faster with the amine than water does.

Module 3: Preventing Desulfonylation (Loss of )

Case Ticket #315: "I am trying to cross-couple a sulfonyl-containing aryl halide, but I'm losing the sulfonyl group or getting complex mixtures."

The Science: Radical Extrusion

Sulfonyl groups, particularly in sulfonyl hydrazides or sulfonyl chlorides , are prone to extruding


 gas under two conditions:
  • Radical Pathways: Thermal homolysis of the C-S bond.

  • Transition Metal Insertion: Pd or Cu can insert into the C-S bond (desulfitative coupling).

Prevention Strategy

If your goal is to retain the sulfur (e.g., synthesizing a sulfone via cross-coupling):

  • Avoid Radical Initiators: Do not use AIBN or peroxides if the sulfonyl group is present on an

    
     carbon.
    
  • Temperature Ceiling: Most desulfonylations require

    
    . Keep reactions (like Suzuki or Sonogashira) below 
    
    
    
    .
  • Catalyst Selection:

    • High Risk:

      
       at high temps (promotes oxidative addition into C-S).
      
    • Safe Harbor:[4] Use

      
        or similar bidentate ligands that stabilize the metal center and favor C-Halogen insertion over C-Sulfur insertion.
      
Module 4: Alpha-Sulfonyl Carbanions (Julia-Kocienski)

Case Ticket #402: "My sulfone is decomposing during deprotonation."

Issue: The Ramberg-Bäcklund Rearrangement Risk

If your sulfone has a halogen on the alpha-carbon, treating it with base will cause extrusion of


 and formation of an alkene (Ramberg-Bäcklund).
  • Prevention: Ensure your sulfone precursors are halogen-free unless you intend to make the alkene.

Protocol: Stabilizing the Carbanion

When using sulfones as nucleophiles (e.g., Julia-Kocienski olefination):

  • Counter-ion Effect: Use LiHMDS or n-BuLi . Lithium coordinates tightly with the sulfonyl oxygens, stabilizing the carbanion and preventing premature elimination.

  • Solvent: Use THF (coordinating). Avoid HMPA unless necessary, as "naked" anions are more prone to fragmentation.

  • Temperature: Deprotonate at

    
    . Only warm to 
    
    
    
    after adding the electrophile (aldehyde).
Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in your synthesis.

TroubleshootingTree Start Start: Low Yield / Decomposition CheckReagent 1. Check Sulfonyl Chloride Purity (NMR/Appearance) Start->CheckReagent Impure Impure/Wet CheckReagent->Impure Sticky/Acidic Pure Pure CheckReagent->Pure Crystalline Purify Action: Recrystallize Wash w/ cold water Dry over MgSO4 Impure->Purify CheckCond 2. Check Reaction Conditions Pure->CheckCond Aqueous Aqueous (Schotten-Baumann) CheckCond->Aqueous Anhydrous Anhydrous (DCM/Pyridine) CheckCond->Anhydrous Hydrolysis Issue: Hydrolysis Competes Aqueous->Hydrolysis SlowRxn Issue: Slow Kinetics Anhydrous->SlowRxn FixAq Action: Lower Temp (0°C) Check pH (keep <10) Use Phase Transfer Cat. Hydrolysis->FixAq FixAnhy Action: Add DMAP (Cat.) Check Amine Nucleophilicity SlowRxn->FixAnhy

Figure 2: Decision Matrix for Sulfonyl Synthesis Optimization.

References
  • King, J. F., & Hillhouse, J. H. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride. Canadian Journal of Chemistry, 61(7), 1583–1593. Link

  • Organic Syntheses. (1954). p-Toluenesulfonyl Chloride Purification and Amidation. Coll. Vol. 4, p. 943. Link

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Desulfitative Coupling Reactions. Angewandte Chemie International Edition, 42(16), 1830-1832.
  • Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. (Detailing carbanion stability).

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Fluoro-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-fluoro-5-bromobenzaldehyde (CAS: 93777-26-5) . Designed for researchers, process chemists, and drug development professionals, this guide bypasses generic advice to address the specific physicochemical mechanics of this electrophilic aromatic substitution.

As a Senior Application Scientist, I have structured this guide to provide field-proven insights into the causality of low yields, self-validating experimental protocols, and actionable troubleshooting steps.

Mechanistic Foundation & Regioselectivity

To troubleshoot yield issues, one must first understand the electronic environment of the starting material, 2-fluorobenzaldehyde[1]. The regioselectivity of the bromination is dictated by the competing directing effects of the existing functional groups:

  • The Fluorine Atom (-F): An electron-withdrawing group via induction, but a strong ortho/para-directing group via resonance (lone pair donation).

  • The Aldehyde Group (-CHO): A strongly electron-withdrawing, meta-directing group.

When electrophilic bromine (Br⁺) is introduced, both the -F group (directing para) and the -CHO group (directing meta) synergistically activate the 5-position on the benzene ring[2][3]. Understanding this cooperative directing effect is critical; deviations in regioselectivity (e.g., bromination at the 3-position or 4-position) are rarely due to the inherent chemistry, but rather extreme temperature excursions or catalyst degradation.

Regioselectivity SM 2-Fluorobenzaldehyde F_group -F Group (Ortho/Para Directing) SM->F_group CHO_group -CHO Group (Meta Directing) SM->CHO_group Pos_5 Position 5 (Para to -F, Meta to -CHO) F_group->Pos_5 Activates (Para) CHO_group->Pos_5 Directs (Meta) Product 2-Fluoro-5-bromobenzaldehyde (Target Molecule) Pos_5->Product Electrophilic Bromination

Mechanistic logic dictating the regioselective bromination at the 5-position.

Validated Standard Operating Procedure (SOP)

The most robust, scalable, and cost-effective method for preparing 2-fluoro-5-bromobenzaldehyde utilizes Potassium Bromate (KBrO₃) in aqueous Sulfuric Acid (H₂SO₄)[4][5]. This protocol is designed as a self-validating system , ensuring that each step has a measurable quality control checkpoint.

Step-by-Step Methodology
  • Reagent Preparation: In a separate vessel, thoroughly mix 124.1 g (1.0 mol) of 2-fluorobenzaldehyde with 167.0 g (1.0 mol) of finely powdered KBrO₃.

    • Validation: Ensure the KBrO₃ is free of clumps to prevent localized concentration spikes of the oxidant.

  • Acidic Bromination: Equip a reactor with an overhead stirrer, thermometer, and dropping funnel. Add 500 mL of 65% aqueous H₂SO₄ and heat to 90°C. Slowly add the aldehyde/KBrO₃ mixture dropwise over 2 to 3 hours[6].

    • Validation: The internal temperature must be strictly maintained at 90°C (±2°C). A drop in temperature stalls Br⁺ generation; a spike risks thermal degradation.

  • Reaction Maturation: Continue stirring at 90°C for an additional 2-3 hours.

    • Validation: Withdraw a 0.1 mL aliquot, quench in water/MTBE, and analyze via GC-MS. The reaction is complete when the starting material peak (m/z 124) is <1% relative to the product doublet (m/z 202/204, 1:1 isotopic ratio)[2].

  • Quench and Extraction: Cool the reaction mixture to room temperature and quench by pouring into 1000 mL of ice-cold water. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 400 mL)[5][6].

  • Purification Wash: Wash the combined organic phases with a saturated aqueous solution of Sodium Sulfite (Na₂SO₃), followed by a brine wash. Dry over anhydrous Na₂SO₄.

    • Validation: The organic layer must transition from a deep red/brown to a pale yellow, visually confirming the complete reduction of unreacted active bromine species to inert bromide (Br⁻).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield a brownish-red oil. Purify via vacuum distillation, collecting the fraction at 63-65°C under 3 mmHg[5][6].

    • Validation: Expected yield is ~88% (178 g) with >97% purity confirmed by HPLC or NMR[5].

Workflow Step1 1. Reagent Prep Mix 2-Fluorobenzaldehyde + KBrO3 Step2 2. Acidic Bromination Dropwise addition to 65% H2SO4 (90°C) Step1->Step2 Controlled Addition Step3 3. Reaction Maturation Stir for 2-3 hours at 90°C Step2->Step3 Maintain Temp Step4 4. Quench & Extract Add H2O, Extract with MTBE Step3->Step4 GC/MS Conversion Step5 5. Purification Wash Wash with aq. Na2SO3, Dry (Na2SO4) Step4->Step5 Phase Separation Step6 6. Isolation Vacuum Distillation (63-65°C/3mmHg) Step5->Step6 Concentrate

Self-validating experimental workflow for the KBrO3/H2SO4 bromination method.

Troubleshooting Guide & FAQs

Q1: My yield is consistently below 70% with significant unreacted starting material. How do I prevent under-bromination? A: This indicates a failure in the continuous generation of the electrophilic bromonium species. Causality: The in situ generation of the active brominating agent from KBrO₃ in H₂SO₄ is highly temperature-dependent. If the reaction mixture drops below 85-90°C during the dropwise addition, the generation of the electrophile stalls, leading to unreacted starting material[2]. Ensure your reactor jacket or heating mantle is dynamically compensating for the addition of room-temperature reagents.

Q2: I am detecting a significant carboxylic acid byproduct (2-fluoro-5-bromobenzoic acid). How can I mitigate this over-oxidation? A: Potassium bromate is a powerful oxidant. While the strongly acidic medium (65% H₂SO₄) protonates the aldehyde, offering some steric and electronic protection against oxidation, excess oxidant or prolonged high temperatures will inevitably oxidize the aldehyde group[2]. Causality: Oxidation competes directly with bromination. Solution: Strictly control the stoichiometry to a 1:1 molar ratio. Do not dump the reagents; the 2-3 hour dropwise addition is mandatory to keep the steady-state concentration of the oxidant low.

Q3: During the workup, my organic phase is a deep, dark red, and my isolated yield is low after distillation. What is happening? A: A deep red or brown organic phase indicates the presence of unreacted molecular bromine (Br₂) or other oxidized bromine species trapped in the MTBE layer. Causality: If these reactive species are not quenched, they can trigger side reactions, polymerization, or auto-oxidation during the thermal stress of concentration and vacuum distillation, heavily degrading your product. Solution: You must ensure the aqueous Sodium Sulfite (Na₂SO₃) wash is thorough. Na₂SO₃ acts as a reducing agent, quenching residual active bromine. Repeat the wash until the organic layer is pale yellow[6].

Q4: Why does the protocol mandate vacuum distillation instead of standard silica gel column chromatography? A: Scalability, solvent economy, and product stability. 2-Fluoro-5-bromobenzaldehyde is a liquid/low-melting solid with an atmospheric boiling point of ~230°C[5]. Causality: Distilling at 230°C under atmospheric pressure induces severe thermal stress, leading to decomposition and tar formation. Vacuum distillation at 63-65°C under 3 mmHg drastically lowers this thermal threshold, ensuring high purity (>97%) and maximizing recovery without the massive solvent waste associated with chromatography[3][6].

Quantitative Data: Bromination Reagent Comparison

If the standard KBrO₃ method is unsuitable for your specific laboratory setup, alternative bromination reagents can be employed. The table below summarizes the causality and trade-offs of different synthetic routes[4][6].

Bromination ReagentCatalyst / Acid SystemOperating Temp.Reaction TimeTypical YieldKey AdvantagePrimary Failure Mode / Disadvantage
Potassium Bromate (KBrO₃) 65% Aqueous H₂SO₄90°C2 - 3 hours88% Highest yield, highly scalable, cost-effective.Risk of over-oxidation to carboxylic acid if addition rate is too fast.
N-Bromosuccinimide (NBS) Anhydrous AlCl₃ / H₂SO₄60°C3 - 8 hours80% Milder oxidant, reduces risk of aldehyde oxidation.Lower yield; incomplete conversion if AlCl₃ catalyst is exposed to moisture.
Elemental Bromine (Br₂) ZnBr₂ / Dichloroethane50°C - 90°C2 - 8 hours75% Direct electrophilic bromination, simple mechanism.Severe handling hazards of toxic, fuming Br₂ liquid/gas; lower overall yield.

References

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.Google Patents.
  • Preparation method of 2-fluoro-5-bromobenzaldehyde. Eureka | Patsnap. Retrieved from:[Link]

Sources

Technical Support Center: Scaling Up Fluorinated Pharmaceutical Intermediates

[1]

Executive Overview: The "Fluorine Effect" & Scale-Up Paradox

Incorporating fluorine into drug candidates enhances metabolic stability (blocking P450 oxidation), increases lipophilicity (logP), and improves binding affinity. However, the chemistry that works in a medicinal chemistry fume hood (mg scale) often fails or becomes dangerously unsafe at the process scale (kg scale).

The Core Challenge: Fluorination reactions are typically highly exothermic and involve corrosive reagents (HF generators).[1] Scale-up amplifies heat transfer limitations and safety risks.[2]

Decision Matrix: Reagent Selection Strategy

Before scaling, validate your reagent choice against cost, safety, and atom economy.

Interactive Guide: Selecting the Right Fluorinating Agent

ReagentSelectionStartTarget MoleculeTypeReaction Type?Start->TypeElecElectrophilic F+Type->ElecC-H Activation / e- richNuclNucleophilic F-Type->NuclSubstitution / e- poorScaleEScale?Elec->ScaleESubstrateSubstrate?Nucl->SubstrateSelectfluorSelectfluor/NFSI(High Cost, Safe, Easy)ScaleE->Selectfluor< 1 kg (High Value)F2GasF2 Gas / N2(Low Cost, High Hazard, Specialized Eqpt)ScaleE->F2Gas> 10 kg (Cost Sensitive)DeoxDeoxo-Fluor/DAST(Alcohol -> Fluoride)Substrate->DeoxAliphatic Alcohols/KetonesSNArMetal Fluorides (KF, CsF)(Aryl Chloride -> Fluoride)Substrate->SNArActivated Aromatics

Figure 1: Strategic decision tree for selecting fluorinating agents based on reaction mechanism and production scale.

Technical Modules: Troubleshooting & Optimization

Module A: Electrophilic Fluorination (Selectfluor vs. Gas)

Problem: High cost of Selectfluor prevents multi-kilo scale-up. Solution: Transition to diluted Fluorine gas (


FeatureSelectfluor (F-TEDA-BF4)Elemental Fluorine (

)
Atom Economy Poor (Reagent MW ~354, delivers 19g F)Excellent (100% active F)
Cost High (

$)
Low ($)
Safety Solid, stable, non-volatile.Toxic gas, oxidizer, corrosive.
Reactor Type Standard Batch Reactor (Glass/Steel).Monel/Hastelloy Continuous Flow.[1]

Scale-Up Protocol for


 Gas:
  • Dilution: Never use pure

    
    . Use 10-20% 
    
    
    in
    
    
    to control reaction rate.[1]
  • Mass Transfer:

    
     reactions are gas-liquid limited.[1] Use a falling film reactor  or continuous flow microreactor  to maximize surface area.
    
  • Solvent: Use Formic acid or Acetonitrile.[1] Avoid ethers (peroxide formation risk).[1]

Module B: Nucleophilic Fluorination (DAST/Deoxo-Fluor)

Problem: Thermal runaway and explosion risk during scale-up of DAST (Diethylaminosulfur trifluoride). Root Cause: DAST decomposes exothermically above ~50-90°C. The decomposition temperature lowers if the reaction mixture is acidic or impure.

Critical Safety Protocol (Self-Validating):

  • DSC Check: Before scaling >10g, run a Differential Scanning Calorimetry (DSC) test on the reaction mixture to identify the onset of decomposition.

  • Temperature Limit: Never heat DAST reactions above 50°C. If the reaction is sluggish, switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), which is thermally more stable (but still hazardous).

  • No Distillation: NEVER attempt to distill DAST or Deoxo-Fluor reaction residues.[1] The pot residue contains shock-sensitive species.[1]

Module C: Material Compatibility (Corrosion Control)

Fluorination often generates anhydrous HF as a byproduct, which devours glass.[1]

  • Glass-Lined Reactors: FORBIDDEN for HF/F2 processes.[1][3] HF etches glass, compromising the vessel and contaminating the product with

    
    .
    
  • Stainless Steel (316L): Acceptable for short-term use with neutral fluorides (Selectfluor), but corrodes with HF.

  • Hastelloy C-276 / Monel 400: REQUIRED for acidic fluorination,

    
     gas, or anhydrous HF. These alloys form a passive fluoride layer that prevents further corrosion.
    

Experimental Protocols

Protocol 1: Safe Quenching of DAST/Deoxo-Fluor Reactions

Context: Quenching these reagents with water generates HF gas and heat violently.[1] Standard:Inverse Quench into Bicarbonate.

  • Preparation: Prepare a saturated solution of Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    ) in a separate vessel. Cool to 0°C.[1]
  • Dilution: Dilute the reaction mixture (containing excess DAST) with Dichloromethane (DCM).

  • Transfer: Slowly transfer the reaction mixture into the bicarbonate solution (Inverse addition).

    • Checkpoint: Monitor internal temperature. Do not exceed 10°C.

    • Observation: Vigorous bubbling (

      
      ) will occur.[1] Control addition rate to manage foam.[1]
      
  • Verification: Test pH of the aqueous layer. It must remain basic (pH > 8). If acidic, add more base immediately to neutralize generated HF.[1]

Protocol 2: Calcium Precipitation for Fluoride Waste

Context: Aqueous waste from fluorination cannot be discharged directly due to fluoride toxicity.[1]

  • Collection: Collect all aqueous washes (acidic HF, fluoride salts).[1]

  • Precipitation: Add Calcium Chloride (

    
    ) or Lime (
    
    
    ) in excess.
    • Filtration:

      
       is highly insoluble.[1] Filter the white solid.
      
    • Validation: Test filtrate with fluoride test strips (< 10 ppm) before disposal.

    Advanced Visualization: Continuous Flow Fluorination

    Continuous flow is the "Gold Standard" for scaling fluorination because it minimizes the active volume of hazardous reagents.

    FlowFluorinationGasF2/N2 Gas CylinderMFCMass Flow ControllerGas->MFCSubstrateSubstrate Solution(Pump A)MixerMicro-Mixer(Hastelloy)Substrate->MixerMFC->MixerReactorResidence Time Unit(Cooling Jacket)Mixer->ReactorRapid Mass TransferQuenchIn-Line Quench(Basic Solution)Reactor->QuenchExotherm ControlSeparatorGas/Liquid SeparatorQuench->SeparatorProductCrude ProductSeparator->ProductScrubberCaustic Scrubber(Waste Gas)Separator->ScrubberExcess F2/HF

    Figure 2: Process flow diagram for a continuous flow fluorination setup, ensuring safety via small reactor volume and in-line quenching.

    FAQ: Troubleshooting Common Issues

    Q: My DAST reaction turned black and yield is low. What happened? A: You likely overheated the reaction. DAST is thermally unstable.[1]

    • Fix: Lower temperature to -78°C for addition, then warm only to 0°C or RT. If heating is required, switch to Deoxo-Fluor or XtalFluor-E.[1]

    Q: I am seeing etching on my glass reactor during workup. A: HF is being generated. Even if you use DAST, hydrolysis produces HF.[1]

    • Fix: Use a PTFE (Teflon) or HDPE liner for the reactor. For metal reactors, ensure they are Hastelloy or Monel.[1] Passivate the metal reactor with

      
       gas before the first run if using elemental fluorine.
      

    Q: How do I treat an HF burn in the lab? A: Immediate action is required.

    • Flush with water for 5 minutes.[1][4][5]

    • Apply Calcium Gluconate Gel (2.5%) immediately to the skin.[1][5][6]

    • Seek emergency medical attention.[7]

    • Note: Calcium gluconate provides

      
       to bind the fluoride ions, preventing them from attacking bone and causing systemic hypocalcemia.
      

    References

    • Continuous Flow Strategies for Fluorination

      • Title: Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.[1]

      • Source: Chemical Society Reviews (2021).
      • URL:[Link]

    • Safety of DAST/Deoxo-Fluor

      • Title: Scale-Up Safety: Handling Hazardous Reagents.[1][2]

      • Source: Stanford Environmental Health & Safety.[1]

      • URL:[Link]

    • HF First Aid Protocols

      • Title: Hydrofluoric Acid (HF) Medical Management Guidelines.[1]

      • Source: CDC / ATSDR.[1]

      • URL:[Link]

    • Material Compatibility

      • Title: Corrosion Resistance of Hastelloy Alloys.[1]

      • Source: Haynes Intern
      • URL:[Link]

    • Fluoride Waste Treatment

      • Title: Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation.[1][8]

      • Source: Saltworks Technologies.[1]

      • URL:[Link]

    Addressing solubility issues of fluorinated compounds in aqueous media

    Author: BenchChem Technical Support Team. Date: March 2026

    Current Status: Operational | Topic: Aqueous Solubility Optimization | Lead Scientist: Dr. A. Vance

    Executive Summary: The Fluorine Paradox

    Welcome to the technical support hub. If you are here, you are likely facing the "Fluorine Paradox." You introduced fluorine to block metabolic soft spots or increase potency, but you have inadvertently crashed your compound’s aqueous solubility.

    The Mechanism: The C-F bond is highly hydrophobic but also has low polarizability. Unlike standard lipophilic alkyl chains, fluorinated motifs (like

    
     or 
    
    
    
    ) do not interact well with the dipole of water, nor do they always benefit from standard Van der Waals interactions. This creates a "fluorous" character that drives these compounds to self-aggregate or bind to plastic surfaces rather than solvate in aqueous buffers.

    This guide provides the protocols to diagnose, troubleshoot, and resolve these issues.

    Diagnostic Workflow

    Before attempting to fix the solubility, you must diagnose the type of insolubility. Use this decision matrix to guide your next steps.

    SolubilityDiagnosis Start Symptom: Low Bioassay Activity or Visible Precipitate CheckStock Step 1: Check DMSO Stock (Is it clear?) Start->CheckStock StockCloudy Stock is Cloudy/Precipitated CheckStock->StockCloudy Yes StockClear Stock is Clear CheckStock->StockClear No Sol_Rewarm Action: Re-sonicate/Warm Stock Check Water Content StockCloudy->Sol_Rewarm Dilution Step 2: Perform Kinetic Solubility Test (Dilute 100x into Buffer) StockClear->Dilution Precipitate Visible Precipitate (Crash Out) Dilution->Precipitate Yes ClearSoln Solution appears Clear but Activity is Low Dilution->ClearSoln No Sol_Protocol Action: Modify Dilution Protocol (See Module 3) Precipitate->Sol_Protocol NMR Step 3: Run 19F-NMR ClearSoln->NMR ShiftChange Line Broadening / Chemical Shift Change NMR->ShiftChange Yes SharpPeaks Sharp, Consistent Peaks NMR->SharpPeaks No Sol_Agg Diagnosis: Colloidal Aggregation Action: Add Detergent (Tween/Triton) ShiftChange->Sol_Agg Sol_Adsorb Diagnosis: Plastic Adsorption Action: Switch to Glass/Low-Bind Plates SharpPeaks->Sol_Adsorb

    Figure 1: Diagnostic decision tree for identifying solubility vs. aggregation vs. adsorption issues.

    Troubleshooting Guide & FAQs

    Module A: The "DMSO Crash" (Precipitation upon Dilution)

    Issue: "My compound is soluble in DMSO at 10 mM, but when I dilute it to 10

    
    M in PBS, it crashes out immediately."
    

    The Science: This is the most common failure mode. Adding a hydrophobic DMSO stock directly to a high-dielectric aqueous buffer causes a rapid polarity shift. The compound molecules aggregate faster than they can disperse (Kinetic Insolubility).

    Q: How do I prevent "shock" precipitation? A: Do not dilute directly from 100% DMSO to 0.1% DMSO. Use an Intermediate Dilution Step .

    Protocol: The "Stepped" Dilution Method

    • Stock: Start with 10 mM compound in 100% DMSO.

    • Intermediate: Dilute 1:10 into a solvent mixture (e.g., 50% DMSO / 50% Water or PEG400). This pre-hydrates the compound shell without crashing it.

    • Final: Dilute the Intermediate into your assay buffer.

    Q: My DMSO stock itself has crystals. Why? A: DMSO is hygroscopic.[1] If stored at room temperature or opened frequently, it absorbs atmospheric water. Fluorinated compounds are extremely sensitive to "wet" DMSO.

    • Fix: Store stocks in single-use aliquots at -80°C. Discard any stock that has been freeze-thawed more than 3 times [1].

    Module B: The "Invisible" Aggregates ( F NMR)

    Issue: "The solution looks clear, but my IC50 values are shifting wildly between runs."

    The Science: Fluorinated compounds often form colloidal aggregates that are invisible to the naked eye but scatter light and sequester the drug from the target. This is "promiscuous inhibition."

    Q: How do I confirm aggregation without expensive light scattering equipment? A: Use

    
    F NMR . Since biological buffers lack background fluorine signals, this is the gold standard for fluorinated drugs [2].
    

    Protocol:

    
    F NMR Aggregation Check 
    
    • Prepare Sample: 50

      
      M compound in buffer (add 10% 
      
      
      
      for lock).
    • Reference: Add a capillary with a known concentration of Trifluoroacetic Acid (TFA) or Fluorouracil as an internal standard.

    • Acquire: Run a standard proton-decoupled

      
      F scan.
      
    • Analyze:

    ObservationDiagnosisAction
    Sharp, singular peak Monomeric (True Solution)Proceed to check plastic adsorption.
    Broadened peak / Low Intensity Aggregation / Micelle FormationAdd 0.01% Triton X-100. If peak sharpens, it was aggregated.
    Split peaks / New shifts Slow exchange conformers or impuritiesCheck purity via HPLC.
    Module C: Advanced Formulation (Cyclodextrins)

    Issue: "I cannot use DMSO above 0.5% due to cell toxicity, but my compound is insoluble."

    The Science: Fluorinated moieties (especially aromatic

    
     and 
    
    
    
    ) fit exceptionally well into the hydrophobic cavity of Cyclodextrins (CDs) due to size complementarity and the expulsion of high-energy water from the cavity [3].

    Q: Which Cyclodextrin should I use? A: For fluorinated compounds, Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    is the industry standard. It is more water-soluble than native
    
    
    -CD and less toxic.

    Protocol: Complexation Strategy

    • Preparation: Prepare a 20% (w/v) stock of HP-

      
      -CD in water.
      
    • Solubilization: Add your solid fluorinated compound to this vehicle before adding any buffer salts.

    • Equilibration: Shake/vortex for 24 hours.

    • Filtration: Filter (0.22

      
      m) to remove uncomplexed solid.
      
    • Dilution: Dilute this complex into your assay media.

    Note: The CD encapsulates the lipophilic fluorine tail, presenting a hydrophilic exterior to the solvent.

    Module D: Plastic Adsorption

    Issue: "My mass balance is low. I put 10

    
    M in, but HPLC detects only 2 
    
    
    
    M."

    The Science: Fluorinated compounds are "sticky." They adsorb rapidly to polypropylene (tips, tubes) and polystyrene (assay plates).

    Q: How do I stop adsorption? A:

    • Material Switch: Use Glass inserts for HPLC vials. Use Low-Binding (siliconized) pipette tips.

    • Surfactant Shield: Add 0.01% Tween-20 or CHAPS to your buffer. This coats the plastic surface and prevents the fluorinated drug from sticking.

    Data Summary: Solubility Enhancers

    EnhancerTypical Conc.MechanismBest For
    DMSO 0.1% - 1.0%CosolventInitial screening (Kinetic solubility).
    HP-
    
    
    -CD
    5% - 20%Inclusion ComplexIn vivo studies; High toxicity sensitivity.
    PEG 400 10% - 40%CosolventIV formulations; bridging solubility.
    Tween 80 0.01% - 0.1%Micelle/SurfacePreventing plastic adsorption & aggregation.

    References

    • BenchChem. (2025).[1][2] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Guides. Link

    • Vidal, P. et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Link

    • Loftsson, T. et al. (2005). Cyclodextrins in drug delivery.[3] Expert Opinion on Drug Delivery. Link

    • Purser, S. et al. (2008). Fluorine in drug design.[4][5] Chemical Society Reviews. Link

    • Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

    Sources

    Strategies to minimize fluorinated waste in chemical synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Sustainable Fluorine Chemistry Topic: Strategies to Minimize Fluorinated Waste in Chemical Synthesis Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

    Mission Statement

    This guide addresses the "Fluorine Dilemma": the conflict between the necessity of fluorine in pharmacophores (for metabolic stability and lipophilicity) and the environmental burden of fluorinated waste (PFAS, persistent solvents, and low atom-economy byproducts). We provide actionable, field-proven strategies to transition from linear "use-and-dispose" models to circular, atom-efficient protocols.

    Module 1: Strategic Reagent Selection & Atom Economy

    Objective: Maximize fluorine incorporation efficiency to reduce upstream waste.[1]

    The Core Problem: Electrophilic fluorinating agents (e.g., Selectfluor, NFSI) are bench-stable but suffer from massive atom inefficiency. Often, <10% of the reagent’s mass (the F atom) ends up in the product, while the rest becomes high-molecular-weight waste.

    Protocol 1.1: Transitioning to Nucleophilic Fluorination

    Whenever possible, replace electrophilic sources (

    
    ) with nucleophilic sources (
    
    
    
    ) like alkali metal fluorides (KF, CsF).

    Technical Challenge: Nucleophilic fluorination often suffers from low solubility of inorganic fluorides in organic solvents and the "hydration shell" effect reducing reactivity.

    Troubleshooting Guide:

    Symptom Probable Cause Corrective Action
    Low Conversion with KF/CsF Lattice energy is too high; poor solubility in organic media.[1]Add Phase Transfer Catalyst (PTC): Use 18-crown-6 (for KF) or bulky ammonium salts (
    
    
    ).[1] Solvent Switch: Use dipolar aprotic solvents (DMSO, Sulfolane) or t-amyl alcohol to enhance
    
    
    nucleophilicity.
    Side Reactions (Elimination) "Naked" fluoride acts as a strong base rather than a nucleophile.[1]Buffer the System: Add mild acid additives or use hydrogen-bonded fluoride sources (e.g., amine-HF complexes) to temper basicity while retaining nucleophilicity.
    High Hygroscopicity Water deactivates nucleophilic fluoride (H-bonding).[1]Spray-Dried Reagents: Use spray-dried KF (higher surface area).[1] Azeotropic Drying: Pre-treat the reaction mixture with toluene distillation to remove trace water.
    Protocol 1.2: Utilizing "Atom-Economic" Electrophilic Reagents

    If electrophilic fluorination is unavoidable, move away from high-mass waste carriers.

    • Standard Practice: Selectfluor (MW ~354 g/mol )

      
       delivers 19  g/mol  F. Atom Economy: ~5% .[1]
      
    • Optimized Practice: Use

      
      -fluorobenzenesulfonimide (NFSI) in catalytic cycles or, ideally, Fluorine gas (
      
      
      
      ) in Flow
      .
    • Advanced Protocol: Flow Chemistry with

      
       .
      
      • Mechanism:[1][2][3][4][5][6] Direct fluorination using diluted

        
         (
        
        
        
        in
        
        
        ) in a microreactor.
      • Benefit: 100% Atom Economy potential; HF is the only byproduct.

      • Safety: Microreactors minimize active volume, preventing thermal runaway.

    Module 2: Engineering the Reaction Media (Solvents & Processing)

    Objective: Eliminate persistent fluorinated solvents and enable recycling.[1]

    The Core Problem: Fluorinated solvents (e.g., trifluorotoluene, hexafluoroisopropanol - HFIP) are excellent for stabilizing charged intermediates but are expensive, persistent, and difficult to incinerate safely.

    Decision Matrix: Solvent Selection

    SolventStrategy Start Solvent Selection NeedFluorous Is a Fluorous Effect Absolutely Required? Start->NeedFluorous No No NeedFluorous->No Use Standard Yes Yes NeedFluorous->Yes Critical GreenAlt Use Green Alternatives: - 2-MeTHF - Ethyl Acetate - Acetonitrile No->GreenAlt Recycle Can the Solvent be Distilled/Recycled? Yes->Recycle RecycleYes Implement Closed-Loop Distillation (Recovery >90%) Recycle->RecycleYes High BP RecycleNo Minimize Volume: Use Flow Chemistry or Mechanochemistry Recycle->RecycleNo Azeotrope/Complex SolidState Solid-State Synthesis (Ball Milling) *Zero Solvent* RecycleNo->SolidState

    Caption: Decision tree for minimizing fluorinated solvent waste, prioritizing substitution and solid-state alternatives.

    Technique Spotlight: Solid-State Mechanochemistry

    Recent breakthroughs allow for solvent-free fluorination using ball milling.[1]

    • Application: Nucleophilic aromatic substitution (

      
      ).
      
    • Protocol: Grind aryl halides with KF and a catalytic amount of 18-crown-6 in a planetary ball mill.

    • Outcome: Eliminates solvent waste entirely; wash with water to remove salts.[1]

    Module 3: End-of-Pipe Waste Mineralization

    Objective: Convert organic fluorine (C-F) into benign inorganic fluoride (

    
    ) for recovery.[1]
    

    The Core Problem: C-F bonds are chemically inert. Traditional incineration requires

    
     and generates corrosive HF gas, which damages scrubbers and releases greenhouse gases (
    
    
    
    ).
    Protocol 3.1: Low-Temperature Mechanochemical Mineralization

    Based on recent findings (e.g., Nature 2024/2025), this method destroys PFAS and fluorinated byproducts without incineration.

    Step-by-Step Workflow:

    • Segregation: Isolate fluorinated waste streams (do not mix with general organic waste).[1]

    • Reagent Mixing: Combine fluorinated waste with Potassium Hydroxide (KOH) or Potassium Phosphate (

      
      ) .[1]
      
      • Ratio: Excess base (approx. 5-10 equiv. relative to F content).

    • Mechanochemical Treatment:

      • Equipment: Planetary Ball Mill.

      • Media: Stainless steel or Zirconia jars/balls.

      • Condition: Grind at 500-600 rpm for 4-12 hours.

    • Chemical Transformation: The mechanical energy drives the defluorination, converting C-F bonds into inorganic salts (

      
      , 
      
      
      
      ) and carbonaceous residue.
    • Validation: Analyze residue via

      
       NMR (solid state) or leach with water and test for fluoride ion (
      
      
      
      ) using an ion-selective electrode.
    Protocol 3.2: Electrochemical Upcycling

    Instead of destroying waste, convert it back into reagents.

    • Method: Electrolysis of PFAS-containing waste in specific electrolytes.

    • Outcome: Cleavage of C-F bonds to generate fluoride ions, which can be recaptured as Tetrabutylammonium difluorotriphenylsilicate (TBAT) or other nucleophilic fluorinating agents.

    FAQs: Troubleshooting Common Issues

    Q1: We are seeing low atom economy using Selectfluor for benzylic fluorination. What is the alternative? A: Selectfluor generates a sulfonamide byproduct (MW ~335) for every F atom installed.[1]

    • Immediate Fix: Switch to electrochemical fluorination . By using HF-amine salts as the electrolyte and fluoride source, you oxidize the substrate at the anode to generate a radical cation, which traps fluoride.

    • Result: The "waste" is merely

      
       gas evolved at the cathode.
      

    Q2: Our waste disposal costs are skyrocketing due to HFIP usage. Can we recycle it? A: HFIP (Hexafluoroisopropanol) forms azeotropes with water and many organic solvents, making simple distillation difficult.

    • Solution: Use pervaporation membranes or extractive distillation with saline water to break the azeotrope.[1] Alternatively, investigate if the reaction can proceed in 2,2,2-trifluoroethanol (TFE) , which is cheaper and easier to recover, though less potent.

    Q3: How do we handle the HF generated during the workup of DAST/Deoxo-Fluor reactions? A: DAST releases HF upon hydrolysis, posing a severe safety and corrosion risk.

    • Protocol: Quench the reaction mixture into a vigorously stirred slurry of solid Sodium Bicarbonate (

      
      )  or Calcium Carbonate (
      
      
      
      )
      in ice water.
    • Why: This immediately neutralizes HF to form insoluble

      
       (fluorspar) or 
      
      
      
      , preventing HF gas evolution.[1] Never quench DAST directly into water without a base.[1]

    References

    • Advancements in Sustainable Trifluoromethylation. Advances in Engineering. (2024). Link

    • Phosphate–Enabled Mechanochemical PFAS Destruction for Fluoride Reuse. Nature / University of Oxford. (2025).[1][7] Link

    • Green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry. (2015). Link

    • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Science / University of Amsterdam. (2024).[8] Link

    • A simple mechanochemical protocol for solid-state aromatic nucleophilic fluorination. Green Chemistry. (2025). Link

    • Electrochemical Synthesis of Isolated Fluoride Reagents from PFAS. ChemRxiv. (2025).[1] Link

    • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Green Chemistry. (2021). Link

    Sources

    Validation & Comparative

    Comparative analysis of fluorinated versus non-fluorinated drug analogues

    Author: BenchChem Technical Support Team. Date: March 2026

    Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

    Executive Summary

    The strategic introduction of fluorine into drug scaffolds—often termed a "fluorine scan"—is a cornerstone of modern medicinal chemistry.[2] Approximately 20-25% of drugs currently on the market contain at least one fluorine atom.[2] This guide provides an objective, data-driven analysis of how fluorinated analogues perform against their non-fluorinated counterparts.[1] We examine the three critical vectors of performance: metabolic stability (via C-F bond strength), binding affinity (via electronic modulation), and physicochemical properties (lipophilicity/pKa).[1][2]

    Physicochemical Mechanics: The "Fluorine Effect"[2]

    To understand the performance divergence, one must first analyze the fundamental atomic differences between Hydrogen (H) and Fluorine (F).[2]

    1.1 Comparative Atomic Properties

    The C-F bond is the strongest single bond in organic chemistry.[2] Its introduction alters the electronic landscape of a molecule without imposing significant steric penalties (bioisosterism).[2]

    PropertyHydrogen (H)Fluorine (F)Impact on Drug Design
    Van der Waals Radius 1.20 Å1.47 ÅF mimics H sterically but blocks metabolic access.[2]
    Electronegativity 2.1 (Pauling)3.98 (Pauling)F creates strong dipoles, altering pKa of nearby groups.[1][2]
    C-X Bond Energy ~98 kcal/mol~116 kcal/molC-F resists CYP450 oxidative cleavage.
    Lipophilicity (
    
    
    )
    0.00+0.14 (Aromatic)Fluorination generally increases logP, aiding permeability.[1][2]
    1.2 Decision Framework: When to Fluorinate

    The following decision tree illustrates the logical flow for applying fluorination during lead optimization.

    FluorineDecision Start Lead Compound Optimization Issue Identify Liability Start->Issue Metab High Metabolic Clearance? Issue->Metab Potency Low Potency/Binding? Issue->Potency Perm Poor Permeability? Issue->Perm Sol_Metab Block Metabolic Soft Spot (Replace C-H with C-F) Metab->Sol_Metab Yes Sol_Potency Induce Conf. Lock or Contact w/ Polar Residues Potency->Sol_Potency Yes Sol_Perm Modulate pKa (Reduce Basicity) or Increase Lipophilicity Perm->Sol_Perm Yes

    Figure 1: Strategic decision matrix for fluorine incorporation in Lead Optimization.

    Case Study A: Metabolic Stability (Sitagliptin)

    The Challenge: Early DPP-4 inhibitors suffered from rapid metabolism and poor oral bioavailability.[2] The piperazine ring was a "metabolic soft spot," susceptible to oxidative attack.[1]

    The Solution: The introduction of a 2,4,5-trifluorophenyl moiety in Sitagliptin (Januvia) was critical.[2] The electron-withdrawing nature of the fluorine atoms deactivated the phenyl ring against oxidation and improved the pharmacokinetic profile.[2]

    Comparative Performance Data

    The following table contrasts the optimized fluorinated compound (Sitagliptin) against non-fluorinated or early-stage precursors in the same class.

    MetricNon-Fluorinated Precursors (Generic)Sitagliptin (Fluorinated)Performance Shift
    Oral Bioavailability (Rat) < 50% (Typical for unstable leads)~76% - 97% High Improvement
    Half-life (
    
    
    )
    Short (< 4 hours)~12.4 hours 3x Extension
    Metabolic Fate Rapid oxidative clearanceMinimal metabolism; excreted unchangedMetabolic Shielding

    Note: Data derived from Hagmann et al. (2008) and FDA Pharmacology Reviews.[1][2]

    Case Study B: Binding Kinetics (5-Fluorouracil)

    The Challenge: Uracil is a natural substrate for Thymidylate Synthase (TS).[2] To inhibit DNA synthesis in cancer cells, a drug must bind tighter than the natural substrate and block the catalytic mechanism.[2]

    The Solution: 5-Fluorouracil (5-FU) replaces the hydrogen at the C-5 position with fluorine.[2] Because the Van der Waals radius is similar, the enzyme accepts 5-FU. However, the C-F bond cannot be broken during the methylation step, leading to mechanism-based ("suicide") inhibition .[1]

    Comparative Kinetic Data

    This comparison highlights the difference between a substrate (dUMP) and the fluorinated inhibitor (FdUMP, the active metabolite of 5-FU).[2]

    LigandRoleKinetic ConstantValueInterpretation
    dUMP (Natural)Substrate
    
    
    (Michaelis Constant)
    1.46 - 8.22
    
    
    M
    Enzyme binds loosely, processes rapidly.[2]
    FdUMP (Fluorinated)Inhibitor
    
    
    (Inhibition Constant)
    0.82 - 2.41 nM ~1000x Tighter Binding.

    Data Source: Clinical Cancer Research (1999) and Biochemistry literature.[1][2]

    Mechanism of Action Diagram

    Mechanism cluster_0 Natural Pathway cluster_1 Inhibition Pathway Enzyme Thymidylate Synthase (Cys-SH) Uracil dUMP (H at C5) Enzyme->Uracil Binds Fluorouracil FdUMP (F at C5) Enzyme->Fluorouracil Binds (High Affinity) Cofactor Methylene-THF Product dTMP (Methyl at C5) Uracil->Product H removed Methyl added Complex STABLE Ternary Complex (Enzyme-Inhibitor-Cofactor) Fluorouracil->Complex F cannot be removed Reaction Stalls

    Figure 2: Mechanism-based inhibition.[2] The C-F bond prevents the proton abstraction step required for catalysis.[2]

    Experimental Protocols

    To objectively compare a fluorinated analogue against a parent compound, the following self-validating protocols are recommended.

    Protocol A: In Vitro Microsomal Stability Assay

    Objective: Quantify the "Metabolic Shielding" effect of fluorination.[2]

    • Preparation:

      • Prepare 10 mM stock solutions of the Fluorinated Analogue and Non-Fluorinated Control in DMSO.

      • Thaw Liver Microsomes (Human/Rat) on ice.[2] Protein concentration target: 0.5 mg/mL.[2]

    • Incubation:

      • Pre-incubate microsomes with test compounds (1

        
        M final conc) in phosphate buffer (pH 7.4) for 5 min at 37°C.
        
      • Start Reaction: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).[1]

    • Sampling:

      • Aliquot samples at

        
         minutes.
        
      • Quench: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1][2]

    • Analysis:

      • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

      • Calculation: Plot ln(% remaining) vs. time. Slope =

        
        .
        
      • 
        .[1][2]
        
    • Validation:

      • Positive Control:[1][3] Verapamil (High clearance).[2]

      • Negative Control:[1] Warfarin (Low clearance).[2]

    Protocol B: Binding Affinity (
    
    
    ) Determination

    Objective: Measure potency shifts due to electronic effects.[2]

    • System: Use a radioligand displacement assay or Fluorescence Polarization (FP).[2]

    • Titration:

      • Prepare serial dilutions of Fluorinated vs. Non-Fluorinated compounds (e.g., 10

        
        M down to 0.1 nM).
        
    • Equilibrium:

      • Incubate with Target Protein and fixed concentration of Tracer (at

        
         concentration) for 1 hour.
        
    • Readout: Measure signal (CPM or mP).

    • Data Fitting:

      • Fit to Cheng-Prusoff equation:

        
        .[2]
        
      • Success Criteria: The Fluorinated analogue should show a lower

        
         if the fluorine engages in specific polar interactions (e.g., with Arginine) or induces a favorable conformation.[2]
        
    References
    • Hagmann, W. K. (2008).[1][2] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1][2] Link[1][2]

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

    • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).[1] 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.[1][2] Link

    • Meanwell, N. A. (2018).[1][2] Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link[1][2]

    • Peters, G. J., et al. (1999).[1] Thymidylate Synthase Level as the Main Predictive Parameter for Sensitivity to 5-Fluorouracil.[2] Clinical Cancer Research, 5(3), 633-640.[1][2] Link

    Sources

    Validating the structure of novel organic compounds using X-ray crystallography

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In drug development, structural ambiguity is a liability. While Nuclear Magnetic Resonance (NMR) remains the workhorse of synthetic chemistry, it infers connectivity rather than observing it. Single-Crystal X-Ray Diffraction (SC-XRD) remains the only technique capable of providing a direct, absolute three-dimensional picture of a molecule, a regulatory necessity for chiral drugs.

    However, the landscape is shifting. Micro-crystal Electron Diffraction (MicroED) now allows us to solve crystal structures from sub-micron powders, challenging the long-standing bottleneck of SC-XRD: the need for large, pristine crystals.

    This guide objectively compares SC-XRD against its primary alternatives (MicroED and NMR), providing a decision framework for validating novel organic compounds (NOCs).

    Part 1: Comparative Analysis (The Data)

    The following matrix contrasts the three dominant structural validation methods. Note the distinction between Resolution (detail) and Accuracy (reliability of the model).

    FeatureSC-XRD (The Gold Standard) MicroED (The Challenger) Solution NMR (The Complement)
    Primary Output Absolute 3D Coordinates (x, y, z)Absolute 3D Coordinates (x, y, z)Connectivity & Dynamics
    Sample State Single Crystal (>10 µm)Nanocrystal / Powder (<1 µm)Solution / Liquid
    Resolution < 0.8 Å (Atomic)< 1.0 Å (Atomic)N/A (Spectral Resolution)
    Model Accuracy (
    
    
    )
    High (< 5%)Moderate (15–25%)*N/A
    Absolute Config. Definitive (via Flack Parameter)Possible (Harder due to dynamical scattering)Indirect (requires derivatization)
    Time-to-Structure Hours (once crystallized)Minutes (from powder)Minutes to Hours
    Limitation Crystal growth bottleneckDynamic scattering effectsAmbiguity in flexible regions

    *Note: MicroED often yields higher R-factors due to strong electron-matter interaction (dynamical scattering), even if the structural model is visually correct.

    Part 2: The Gold Standard – Single-Crystal X-Ray Diffraction (SC-XRD)

    SC-XRD is not merely a visualization tool; it is a self-validating mathematical system . Unlike NMR, which relies on interpreting interactions to build a model, SC-XRD diffracts radiation to generate an electron density map. If the model does not fit this map, the statistics (

    
    -factors) will fail.
    
    The Self-Validating Protocol
    • Crystal Selection & Mounting:

      • Action: Select a single crystal with sharp extinction under polarized light.

      • Why: Twinning or cracks destroy diffraction spot integrity.

      • Mounting: Use perfluoropolyether oil and a Mitegen loop. Flash cool to 100 K immediately.

      • Why 100 K? Reduces thermal vibration (B-factors), significantly improving resolution and allowing determination of absolute configuration.

    • Data Collection Strategy:

      • Source: Use Cu-K

        
          radiation (
        
        
        
        Å) for organic molecules (light atoms: C, H, N, O).
      • Why: Cu radiation maximizes the anomalous signal required to determine absolute stereochemistry (chirality) in the absence of heavy atoms. Mo sources often fail here for pure organics.

    • Validation Metric: The Flack Parameter (

      
      ): 
      
      • This is the critical metric for drug developers. It quantifies the fit of the absolute structure.[1][2][3]

      • 
         (with 
        
        
        
        ): Absolute configuration is Correct .
      • 
        : Structure is inverted (Wrong enantiomer).
        
      • 
        : Crystal is a racemic twin or disordered.
        
    SC-XRD Workflow Diagram

    SCXRD_Workflow Sample Crystalline Sample Mount Mount & Cryo-Cool (100 K) Sample->Mount Diffraction X-Ray Diffraction (Cu-Kα Source) Mount->Diffraction Phasing Phasing (Direct Methods) Diffraction->Phasing Bragg's Law Refinement Refinement (Least Squares) Phasing->Refinement Electron Density Validation Validation (Flack Parameter) Refinement->Validation Validation->Refinement High R1 / Bad Geometry Result 3D Structure (.cif) Validation->Result x < 0.04

    Figure 1: The Standard SC-XRD Workflow. Note the iterative loop between Validation and Refinement.

    Part 3: The Emerging Alternative – MicroED

    MicroED (Micro-crystal Electron Diffraction) applies Cryo-EM hardware to small molecules.[4][5][6] It uses electrons instead of X-rays.[4][7][8] Since electrons interact with matter

    
     more strongly than X-rays, MicroED can obtain diffraction patterns from nanocrystals  (powders) that are invisible to the naked eye.
    
    When to use MicroED:
    • You have a powder but cannot grow large single crystals.

    • You need a structure in minutes , not days.

    • The sample is a mixture (MicroED can pick a single nanocrystal from a heterogeneous mix).

    The "Dynamic Scattering" Trap

    Because electrons interact so strongly, they don't just bounce off once (kinematic scattering); they bounce multiple times (dynamical scattering). This corrupts the intensity data.

    • Consequence: The resulting structure looks correct geometrically, but the

      
      -factors are often poor (
      
      
      
      ).
    • Validation Fix: You cannot rely solely on

      
      -factors in MicroED. You must validate the geometry against chemical logic (bond lengths/angles) or cross-reference with solid-state NMR.
      

    Part 4: Decision Matrix & Experimental Logic

    As a scientist, your choice of method dictates the reliability of your data. Use the following logic flow to determine the correct validation path for your compound.

    Decision_Matrix Start Novel Organic Compound (Validation Needed) Q1 Is the sample Crystalline? Start->Q1 Q2 Crystal Size > 10 µm? Q1->Q2 Yes NMR METHOD C: NMR + Derivatization (Mosher's Method) Q1->NMR No (Oil/Amorphous) SCXRD METHOD A: SC-XRD (Cu Source) *Gold Standard* Q2->SCXRD Yes (Large Crystals) MicroED METHOD B: MicroED (Electron Diffraction) Q2->MicroED No (Powder/Nanocrystals) Q3 Is Absolute Config Critical? Q3->SCXRD Yes (Must Grow Crystals) Q3->MicroED No (Connectivity OK) MicroED->Q3 Result Check

    Figure 2: Strategic Decision Matrix for Structural Validation. Priority is given to SC-XRD for regulatory certainty.

    Part 5: Detailed Experimental Protocols

    Protocol A: SC-XRD for Absolute Configuration
    • Crystal Growth: Utilize vapor diffusion. Dissolve 5 mg of compound in a solvent where it is soluble (e.g., DCM). Place in an inner vial. Place this vial in a larger jar containing a "precipitant" (e.g., Pentane). Seal. Wait 24-72 hours.

    • Data Collection: Mount crystal on a goniometer. Collect a full sphere of data (redundancy > 4) using Cu-K

      
       radiation.
      
    • Refinement: Use SHELXL or OLEX2. Refine the Flack Parameter .

      • Success Criteria:

        
        , Flack 
        
        
        
        .
    Protocol B: MicroED Sample Preparation
    • Grinding: Place < 1 mg of powder between two glass slides. Gently grind to break macro-crystals into nanocrystals.

    • Grid Prep: Glow-discharge a holey carbon TEM grid. Apply 2 µL of crystal suspension.

    • Blot & Plunge: Blot excess liquid (standard Vitrobot settings: 3s blot force). Plunge into liquid ethane.[4][5]

    • Diffraction: Load into Cryo-TEM. Set to Diffraction Mode. Screen for crystals that diffract to < 1 Å.[6] Collect data via Continuous Rotation (e.g.,

      
      /sec) to integrate reflections.
      

    References

    • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]

    • Gruene, T., et al. (2018).[6] Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction.[6][8][9] Angewandte Chemie International Edition.

    • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Retrieved from [Link]

    • Nannenga, B. L., & Gonen, T. (2019). The Cryo-EM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[4][5][6][8] ACS Central Science. Retrieved from [Link]

    • Jones, C. G., et al. (2018). The cryoEM method MicroED as a powerful tool for small molecule structure determination.[4][6][8][9] ChemRxiv.[8] Retrieved from [Link]

    Sources

    Assessing the impact of fluorine position on biological activity in fentanyl analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Assessing the Impact of Fluorine Position on Biological Activity in Fentanyl Analogs: A Comparative Guide

    Executive Summary

    The emergence of fluorinated fentanyl analogs presents a complex challenge for drug development and forensic toxicology. The addition of a single highly electronegative fluorine atom to the N-phenyl (aniline) ring of fentanyl fundamentally alters the molecule's pharmacodynamics, lipophilicity, and safety profile. As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity of ortho-, meta-, and para-fluorofentanyl. By examining the causality behind their receptor binding affinities and detailing self-validating experimental workflows, this guide provides researchers with a robust framework for evaluating structure-activity relationships (SAR) at the mu-opioid receptor (MOR).

    Structural Biology & Causality: The Role of Regioisomerism

    To understand why fluorine position dictates biological activity, we must analyze the steric and electronic microenvironment of the MOR binding pocket. Fluorine is highly electronegative and possesses a van der Waals radius (1.47 Å) slightly larger than hydrogen.

    When fluorine is substituted at the ortho-position (2'-fluorofentanyl), the resulting steric hindrance restricts the rotation of the N-phenyl ring[1]. This conformational locking forces the molecule into a highly favorable bioactive pose that optimally aligns with the hydrophobic core of the MOR, facilitating strong interactions with key transmembrane residues such as Trp293[2]. Because the molecule is pre-organized into its binding conformation, the entropic cost of receptor association is minimized, resulting in a significant increase in potency.

    Conversely, meta- (3') and para- (4') substitutions do not benefit from this same conformational locking. Instead, the altered electron density and spatial projection of the fluorine atom in these positions likely induce steric clashes or unfavorable electrostatic repulsion deep within the receptor pocket, leading to a marked decrease in relative potency compared to the parent fentanyl molecule[1].

    Quantitative Pharmacodynamic Comparison

    The positional shift of a single fluorine atom yields drastically divergent in vivo effects, particularly concerning the therapeutic index (the ratio of the lethal dose to the effective analgesic dose).

    CompoundFluorine PositionRelative Potency (vs. Fentanyl)Antinociceptive ED₅₀ (mg/kg)Therapeutic Index (LD₅₀/ED₅₀)
    Fentanyl None1.0x (Baseline)~0.020 - 0.0401,000
    Ortho-fluorofentanyl 2' (Ortho)~2.0x Greater0.0147,214
    Meta-fluorofentanyl 3' (Meta)~5.0x LesserN/AN/A
    Para-fluorofentanyl 4' (Para)~2.5x Lesser0.088863

    Data synthesis demonstrates that while ortho-fluorofentanyl exhibits a superior therapeutic index, its potent rewarding effects significantly elevate its addiction liability[3].

    Mechanistic Pathways & Biased Agonism

    Fentanyl analogs are notorious for their ability to trigger divergent intracellular signaling cascades upon MOR binding. The balance between Gαi/o protein activation (which drives analgesia) and β-arrestin 2 recruitment (which is historically correlated with receptor internalization, tolerance, and respiratory depression) is highly sensitive to the ligand's structural modifications.

    MOR_Signaling Ligand Fluorofentanyl Analog Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates bArr β-Arrestin 2 Receptor->bArr Recruits cAMP ↓ cAMP Levels Gi->cAMP Tox Respiratory Depression bArr->Tox Analgesia Antinociception cAMP->Analgesia

    Fig 1: Divergent MOR signaling pathways dictating analgesia versus respiratory depression.

    Self-Validating Experimental Methodologies

    To accurately assess the impact of fluorine positioning, researchers must employ a multi-tiered, self-validating experimental workflow. In vitro binding data alone cannot predict in vivo blood-brain barrier penetration or metabolic stability.

    Exp_Workflow Prep Compound Synthesis InVitro NanoBiT & cAMP Assays Prep->InVitro InVivo Murine In Vivo Models InVitro->InVivo Analysis Therapeutic Index Calc InVivo->Analysis

    Fig 2: Sequential experimental workflow for validating fluorofentanyl pharmacodynamics.

    Protocol 1: In Vitro MOR Activation (NanoBiT β-Arrestin Assay)

    Objective: Quantify G-protein-independent pathway activation to assess the potential for adverse effects. Causality: Differentiating between cAMP inhibition and β-arrestin recruitment is critical, as the structural nuances of the ortho- vs. para-fluorine position directly influence the receptor's conformational state and subsequent intracellular coupling[4].

    • Cell Preparation: Co-transfect HEK293T cells with human MOR and a split nanoluciferase-tagged β-arrestin 2 construct (NanoBiT system).

    • Ligand Incubation: Expose cells to serial dilutions (10⁻¹² to 10⁻⁵ M) of the synthesized fluorofentanyl regioisomers.

    • Detection: Introduce furimazine substrate. MOR activation induces β-arrestin recruitment, complementing the nanoluciferase and generating a luminescent signal.

    • Self-Validation Mechanism: Normalize all luminescent signals against a full reference agonist (e.g., DAMGO or parent fentanyl). This internal control ensures that day-to-day fluctuations in cell viability or transfection efficiency do not skew the EC₅₀ calculations.

    Protocol 2: In Vivo Pharmacodynamics (Murine Models)

    Objective: Evaluate the separation between antinociceptive efficacy and hypoventilatory toxicity. Causality: Because fluorine regioisomers exhibit different rank orders of potency for analgesia versus respiratory depression, live animal models are mandatory to determine the true therapeutic index[5].

    • Subject Selection: Utilize adult male Swiss Webster mice to ensure a robust, generalizable behavioral response.

    • Antinociception Assay: Perform the warm-water tail-withdrawal test (50°C). Administer the fluorofentanyl analog subcutaneously and record the latency of tail withdrawal to calculate the ED₅₀.

    • Respiratory Depression Assay: Place subjects in a whole-body plethysmography chamber to continuously monitor minute volume and respiratory rate, calculating the dose required to induce severe hypoventilation.

    • Self-Validation Mechanism (Receptor Causality): Administer naloxone (a competitive MOR antagonist) prior to analog testing. A complete reversal of both antinociception and hypoventilation confirms that the observed biological activity is strictly MOR-mediated, ruling out off-target toxicities[5].

    Metabolic Profiling & Pharmacokinetics

    Understanding the clearance mechanisms of these analogs is vital for both drug design and forensic identification. High-resolution mass spectrometry of human hepatocytes exposed to fluorofentanyl isomers reveals that the metabolic pathways closely mirror those of the parent fentanyl molecule[6]. The primary biotransformation routes involve hydroxylation and N-dealkylation. For researchers developing analytical screening methods, the hydroxymethoxy metabolites and metabolites hydroxylated on the ethylphenyl ring serve as the most reliable, high-abundance biomarkers for confirming the intake of ortho-, meta-, or para-fluorofentanyl[6].

    Conclusion

    The precise positioning of a fluorine atom on the aniline ring of fentanyl is not merely a cosmetic chemical modification; it is a primary determinant of biological activity. Ortho-fluorofentanyl leverages steric restriction to achieve a highly potent, locked bioactive conformation, drastically increasing its therapeutic index compared to its meta and para counterparts. By integrating rigorous in vitro NanoBiT assays with self-validating in vivo murine models, researchers can systematically decode these structure-activity relationships, paving the way for safer analgesic design and more accurate toxicological screening.

    References

    1.[5] Varshneya, N.B., et al. (2023). "Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety." Pharmacology Biochemistry and Behavior. URL: 2.[2] MDPI. (2019). "Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis." MDPI. URL: 3.[1] ResearchGate. "Toxicological Analysis of Fluorofentanyl Isomers in Postmortem Blood." URL: 4.[4] Springer Medizin. "In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids." URL: 5.[3] Researcher.life. "AI Literature Search Tool; 250 M+ Research Papers." URL: 6.[6] Gundersen, P.O.M., et al. (2019). "Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry." Journal of Analytical Toxicology. URL:

    Sources

    19F NMR for the structural confirmation of fluorinated psychoactive substances

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: The Fluorine Fingerprint:

    
    F NMR for the Structural Confirmation of Fluorinated Psychoactive Substances
    

    Executive Summary

    The proliferation of New Psychoactive Substances (NPS), particularly fluorinated fentanyl analogs and synthetic cannabinoids, presents a critical challenge to forensic and pharmaceutical analysis. While Mass Spectrometry (MS) remains the gold standard for sensitivity, it frequently fails to distinguish between positional isomers (regioisomers) due to identical fragmentation patterns.

    This guide establishes

    
    F Nuclear Magnetic Resonance (NMR) spectroscopy not merely as an alternative, but as the definitive orthogonal method  for structural confirmation. Leveraging the 100% natural abundance and wide chemical shift dispersion of the 
    
    
    
    F nucleus, this technique resolves isomeric ambiguities that leave MS blind.

    Part 1: The Analytical Challenge (The "Why")

    In drug development and forensic toxicology, the introduction of a fluorine atom is a common strategy to increase metabolic stability and lipophilicity. However, this creates a specific analytical blind spot.

    The Isomer Problem: Consider the case of fluorofentanyl. The ortho-, meta-, and para- isomers have the exact same molecular weight (

    
    ) and often produce identical daughter ions in MS/MS. Chromatographic separation (GC or LC) requires specific reference standards for every possible isomer to confirm retention times—standards that often do not exist for novel street drugs.
    

    The

    
    F Solution: 
    
    • Spectral Real Estate:

      
      F covers a chemical shift range of ~400 ppm (compared to ~15 ppm for 
      
      
      
      H).
    • Clean Baseline: Biological matrices (blood, urine extracts) and common excipients rarely contain endogenous fluorine, resulting in a "silent" background where only the drug signal appears.

    • Structural Diagnostics: The coupling patterns (

      
      -coupling) between Fluorine and Hydrogen provide immediate information about the fluorine's position on an aromatic ring.
      

    Part 2: Comparative Analysis

    The following table contrasts

    
    F NMR with standard alternatives for the specific application of isomeric differentiation .
    
    Feature
    
    
    F NMR
    
    
    H NMR
    GC-MS / LC-MS
    Differentiation of Regioisomers Superior. Distinct chemical shifts (>2 ppm difference) and coupling patterns for o, m, p isomers.Moderate. Signals often overlap with scaffold protons or impurities.Poor. Requires identical retention time matching; fragmentation is often identical.
    Matrix Interference Negligible. No background signals from solvents or biologicals.High. Solvents, water, and impurities crowd the spectrum.Moderate. Requires extensive cleanup/extraction.
    Sensitivity High. 83% relative sensitivity to
    
    
    H.
    Very High. The standard for sensitivity.Ultra-High. Can detect ng/mL concentrations.
    Sample Requirement ~1–5 mg (for rapid acquisition).~1 mg.< 1 µg.[1]
    Quantification (qNMR) Absolute. No reference standard of the analyte required (using Internal Standard).Absolute. Relative. Requires specific reference standard for calibration.

    Part 3: Mechanism & Interpretation

    To interpret these spectra, one must understand the relationship between the fluorine atom and its neighbors.

    Chemical Shift ( )

    The position of the peak indicates the electronic environment.

    • Trifluoromethyl (-CF

      
      ):  Typically -55 to -80 ppm.
      
    • Fluorobenzene (Ar-F): Typically -100 to -180 ppm.

      • Ortho shifts are generally downfield (less negative) compared to para due to the "ortho effect" and deshielding from adjacent substituents.

    Spin-Spin Coupling ( )

    This is the "ruler" used to measure distance between atoms.

    • 
       (Ortho coupling):  6–10 Hz. (Strong interaction, neighbors).
      
    • 
       (Meta coupling):  4–8 Hz. (Medium interaction).
      
    • 
       (Para coupling):  0–2 Hz. (Weak/No interaction).
      

    Isomer Decision Logic:

    • Ortho-isomer: The

      
      F signal splits into a complex multiplet due to strong coupling with the immediate neighbor proton.
      
    • Para-isomer: Often appears as a simpler triplet or quartet (depending on symmetry) because it lacks a direct ortho-proton neighbor on the substitution side.

    Diagram 1: Isomer Differentiation Logic

    IsomerLogic Start Unknown Fluorinated Sample CheckShift Check Chemical Shift Region Start->CheckShift ArF Aromatic Region (-100 to -180 ppm) CheckShift->ArF CF3 Aliphatic/CF3 Region (-50 to -80 ppm) CheckShift->CF3 AnalyzeCoupling Analyze Splitting Pattern (J-Coupling) ArF->AnalyzeCoupling Ortho Ortho-Isomer Complex Multiplet (Strong 3J Coupling) AnalyzeCoupling->Ortho High Complexity Meta Meta-Isomer Distinctive Quartet/Multiplet (Mixed 3J/4J Coupling) AnalyzeCoupling->Meta Med Complexity Para Para-Isomer Simple Triplet/Singlet (Weak/No 3J Coupling) AnalyzeCoupling->Para Low Complexity

    Caption: Decision tree for assigning aromatic substitution patterns based on

    
    F coupling complexity.
    

    Part 4: Experimental Protocol (SOP)

    As a Senior Scientist, I recommend the following protocol for Quantitative

    
    F NMR (qNMR)  to ensure both structural confirmation and purity assessment.
    
    Sample Preparation
    • Solvent: DMSO-

      
       is preferred over CDCl
      
      
      
      .
      • Reasoning: DMSO provides better solubility for polar salts (common in seized drugs) and stabilizes exchangeable protons, sharpening the peaks.

    • Internal Standard (IS): Use 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or

      
      -trifluorotoluene .
      
      • Reasoning: Avoid TFA (volatile, acidic). BTFMBA has a sharp singlet at -61.3 ppm, high stability, and non-hygroscopic nature.

    • Concentration: Aim for >1 mg/mL of analyte for rapid acquisition (<10 mins).

    Acquisition Parameters (The "Trust" Factors)

    To validate the data, you must control the nuclear physics of the experiment.

    • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .

      • Why: This decouples protons (removing splitting for cleaner integration) but turns off the decoupler during the relaxation delay. This eliminates the Nuclear Overhauser Effect (NOE), which otherwise artificially enhances signals and ruins quantitative accuracy [1, 2].

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (Longitudinal Relaxation Time).
      • Why: Fluorine

        
         can be long (2–5 seconds). A delay of 15–20 seconds is often required to ensure 99.3% magnetization recovery. Short delays lead to underestimation of purity.
        
    • Spectral Width: Set to ~300 ppm centered at -100 ppm to catch both CF

      
       and Ar-F signals.
      
    • Offset (O1P): Center the transmitter to avoid off-resonance effects on integration.

    Diagram 2: Analytical Workflow

    Workflow Sample Seized Sample (Powder/Liquid) Extract Extraction (MeOH/CHCl3) Sample->Extract MS_Screen MS Screening (Identify MW) Extract->MS_Screen Decision Isomer Ambiguity? MS_Screen->Decision NMR_Prep NMR Prep (DMSO-d6 + IS) Decision->NMR_Prep Yes (Isomers) Analysis Structural Confirmation Decision->Analysis No (Unique Mass) Acquisition 19F Acquisition (Inv Gated Decoupling) NMR_Prep->Acquisition Acquisition->Analysis

    Caption: Integrated workflow showing where

    
    F NMR acts as the critical decision gate for isomeric substances.
    

    Part 5: Case Study – Fluorofentanyl

    Scenario: A lab receives a white powder. MS indicates a mass consistent with fluorofentanyl (

    
     354.46). The retention time does not perfectly match the standard for para-fluorofentanyl.
    

    Experimental Result:

    • Sample: Dissolved in DMSO-

      
      .
      
    • 
      H NMR:  Shows complex aromatic region (7.0–7.5 ppm) with overlapping signals from the fentanyl backbone. Ambiguous.
      
    • 
      F NMR: 
      
      • Observed Signal: Single multiplet at -113.5 ppm .

      • Reference: Para-fluorofentanyl typically appears at -118 ppm; Ortho at -110 ppm.

      • Coupling: The signal shows a distinct "quartet-like" splitting pattern (

        
         Hz).
        

    This identification would be impossible with standard low-res MS and highly difficult with

    
    H NMR alone [3].
    

    References

    • Quantit

      
      F NMR for Forensic Analysis 
      Source: Magritek Application Notes
      URL:[Link]
      
    • Quantitative NMR spectroscopy in drug analysis Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH/PubMed) URL:[Link]

    • The applic

      
      F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) 
      Source: Forensic Science International (via ScienceDirect)
      URL:[Link]
      

    Sources

    Comparative Stability of Sulfonyl Fluorides vs. Sulfonamides: A Guide for Covalent Drug Design

    Author: BenchChem Technical Support Team. Date: March 2026

    The paradigm of modern drug discovery is shifting. While sulfonamides have long been the bedrock of medicinal chemistry—offering unparalleled stability and predictable hydrogen-bonding networks—the rise of Targeted Covalent Inhibitors (TCIs) has brought sulfonyl fluorides into the spotlight. As a Senior Application Scientist, I frequently guide research teams through a critical decision: when to rely on the inert stability of a sulfonamide versus when to harness the context-specific reactivity of a sulfonyl fluoride warhead.

    This guide dissects the chemical causality behind their respective stability profiles, compares their performance across biological matrices, and provides self-validating experimental frameworks for their evaluation.

    Chemical Foundations: The Causality of Stability and Reactivity

    To understand the divergent behavior of these two pharmacophores, we must examine the nature of the Sulfur(VI) center.

    Sulfonamides (R-SO₂NH₂): The1 under physiological conditions[1]. It resists both aqueous hydrolysis and metabolic degradation. Because the nitrogen atom can participate in robust hydrogen-bonding networks without undergoing cleavage, sulfonamides serve as privileged, non-covalent anchors in protein binding pockets.

    Sulfonyl Fluorides (R-SO₂F): Historically, sulfonyl halides (like sulfonyl chlorides) were deemed too reactive for systemic drug design due to rapid hydrolysis in water. In stark contrast, the2[2]. The causality lies in the strong electronegativity of fluorine and its exceptionally poor leaving-group ability in neutral water. However, when a sulfonyl fluoride enters a specific protein binding pocket, the microenvironment (e.g., proximity to basic residues like His or Arg) facilitates the deprotonation of target nucleophiles (Tyr, Lys, His, Ser),3[3].

    G SuF Sulfonyl Fluoride (R-SO2F) Aq Aqueous Media (pH 7.4) SuF->Aq Stable (Days) Plasma Plasma / Serum SuF->Plasma t1/2 ~ 1-25 hrs (Off-target labeling) Pocket Protein Binding Pocket (Proximity Effect) SuF->Pocket Rapid SuFEx (Covalent Adduct) SAm Sulfonamide (R-SO2NH2) SAm->Aq Inert SAm->Plasma Highly Stable (Metabolic t1/2 > 24h) SAm->Pocket Non-covalent Binding

    Reactivity and stability pathways of sulfonyl fluorides vs sulfonamides.

    Comparative Stability Profiles: Aqueous vs. Plasma

    While sulfonyl fluorides share the aqueous stability of sulfonamides, their behavior diverges sharply in complex biological matrices.

    • Aqueous Buffer (pH 7.4): Both pharmacophores exhibit excellent stability. Sulfonyl fluorides can remain intact in PBS for days, providing a wide therapeutic window for drug formulation and in vitro biochemical assays.

    • Plasma/Serum: Sulfonamides remain metabolically stable in circulation. Sulfonyl fluorides, however, face degradation via off-target reactions with abundant plasma proteins (e.g., serum albumin). The intrinsic electrophilicity of the R-SO₂F group can lead to 4[4].

    To mitigate rapid plasma clearance, structural tuning is required. Adding steric bulk or electron-donating groups (e.g., amino or methoxy substituents) is commonly employed to5[5]. Alternatively, incorporating an oxygen atom to form fluorosulfates (R-OSO₂F) 6[6].

    Quantitative Stability Comparison
    PharmacophoreAqueous Stability (PBS, pH 7.4)Plasma Stability (t₁/₂)Primary Degradation PathwayTarget Protein Reactivity
    Sulfonamide Highly Stable (>7 days)Highly Stable (>24 hrs)Hepatic metabolism (CYP450)Non-covalent binding
    Sulfonyl Fluoride Stable (Hours to Days)Variable (1 - 25 hrs)Off-target protein labelingCovalent (SuFEx: Tyr, Lys, His)
    Fluorosulfate Highly Stable (>7 days)Stable (>12 hrs)Slow off-target labelingCovalent (SuFEx: Tyr, Lys)

    Experimental Methodologies for Stability Profiling

    To ensure scientific integrity, stability assays must be self-validating. The following protocols incorporate internal standards and matrix-matched controls to differentiate true chemical degradation from artifacts like compound precipitation or matrix suppression.

    Protocol 1: Aqueous Hydrolysis Kinetics (LC-MS)

    Purpose: To quantify the intrinsic hydrolytic stability of the S-F bond in the absence of biological nucleophiles.

    • Preparation: Dissolve the sulfonyl fluoride in anhydrous DMSO to create a 10 mM stock solution.

    • Reaction Mixture: In an LC-MS vial, combine 800 µL PBS (pH 7.4), 188 µL DMSO, 6 µL of 100 mM internal standard (e.g., 1,4-dicyanobenzene), and 6 µL of the 10 mM compound stock. The final concentration of the test compound will be 600 µM.

    • Incubation & Sampling: Incubate the mixture at 37°C. Analyze by HPLC-MS at predefined time intervals (0, 1, 2, 3, 6, 12, and 24 h).

    • Causality Check: The high DMSO concentration (20%) ensures complete compound solubility, validating that any observed decrease in the parent peak area ratio (Compound/IS) is strictly due to hydrolysis, not precipitation.

    Protocol 2: Plasma Stability Assay (LC-MS/MS)

    Purpose: To evaluate the metabolic and protein-reactive half-life in a physiological matrix.

    • Matrix Preparation: Pre-warm pooled rat or human plasma to 37°C in a water bath.

    • Spiking: Spike the test compound into the plasma to a final concentration of 1 µM. Keep the organic solvent concentration <1% to prevent plasma protein denaturation.

    • Incubation: Incubate at 37°C with gentle orbital shaking.

    • Quenching (The Self-Validating Step): At specific time points (0, 15, 30, 60, 120 min), extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard. Why? Cold ACN instantly precipitates plasma proteins, halting all enzymatic and SuFEx reactions, thereby locking the kinetic snapshot perfectly in time.

    • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination half-life (t₁/₂).

    Workflow Prep Spike Compound into Plasma Incubate Incubate at 37°C (0-120 min) Prep->Incubate Quench Quench with Cold ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge Analyze LC-MS/MS Analysis (Calculate t1/2) Centrifuge->Analyze

    Standardized workflow for assessing plasma stability of pharmacophores.

    Conclusion

    The choice between a sulfonamide and a sulfonyl fluoride dictates the fundamental mechanism of action of a drug candidate. Sulfonamides offer the safety of metabolic stability and predictable, non-covalent pharmacokinetics. Sulfonyl fluorides, conversely, unlock the immense potency of targeted covalent inhibition but require rigorous structural tuning and stability profiling to survive systemic circulation. By employing the self-validating protocols outlined above, researchers can confidently navigate the reactivity-stability continuum to design superior therapeutics.

    References

    1.3 - RSC Publishing[3] 2.2 - SciSpace[2] 3.6 - ACS Publications[6] 4.5 - MDPI[5] 5.4 - Macquarie University[4] 6.1 - WUR[1]

    Sources

    The Fluorine Advantage: A Comprehensive Guide to In Vitro Evaluation of Fluorinated Enzyme Inhibitors

    Author: BenchChem Technical Support Team. Date: March 2026

    The strategic incorporation of fluorine into organic molecules has revolutionized modern drug discovery, with fluorinated compounds now comprising nearly 30% of all approved pharmaceuticals. For researchers and drug development professionals, substituting a hydrogen atom with fluorine is not merely a structural tweak; it is a profound physicochemical modification.

    This guide provides an objective, data-driven comparison of fluorinated enzyme inhibitors against their non-fluorinated counterparts. By examining the causality behind fluorine's mechanistic advantages and detailing self-validating in vitro protocols, this document serves as an authoritative framework for evaluating fluorinated lead compounds.

    Mechanistic Drivers: Why Fluorine Outperforms

    To evaluate a fluorinated inhibitor effectively, one must first understand the physicochemical causality driving its performance. Fluorine’s unique properties—extreme electronegativity, a Van der Waals radius bioisosteric to hydrogen, and exceptional bond strength—fundamentally alter enzyme-ligand dynamics[1][2].

    Electrostatic Modulation and Binding Affinity

    Fluorine does not merely fill space; it reshapes the electrostatic landscape of the inhibitor.

    • Quadrupole Moment Reversal: In fluoroaromatic inhibitors, highly electronegative fluorine atoms withdraw electron density from the aromatic ring. This alters the dipole and quadrupole moments, optimizing edge-to-face

      
      -stacking interactions with aromatic residues (e.g., Phenylalanine) in the enzyme's active site[3].
      
    • Halogen Bonding & Water Displacement: Fluorine can act as a weak hydrogen bond acceptor and form orthogonal halogen bonds. In serine proteases, fluorinated inhibitors have been shown to displace high-energy structural water molecules, leading to a favorable entropic gain that enhances binding affinity[4].

    • Transition State Stabilization: The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent functional groups (such as hemiketals) by up to 4 log units. This stabilizes the transition state analog within the enzyme's oxyanion hole, drastically reducing the dissociation constant (

      
      )[1].
      
    Metabolic Shielding

    The C–F bond possesses an average bond dissociation energy of 105–116 kcal/mol, making it one of the strongest bonds in organic chemistry[1]. By strategically replacing vulnerable C–H bonds with C–F bonds, researchers can sterically and electronically shield the molecule from cytochrome P450-mediated oxidation and rapid proteolytic cleavage, significantly extending the compound's half-life[5].

    Mechanistic_Logic F_Sub Fluorine Substitution (C-F Bond) Elec High Electronegativity F_Sub->Elec Steric Bioisosteric to Hydrogen (Slightly Larger) F_Sub->Steric pKa Modulates pKa of Adjacent Groups Elec->pKa Dipole Alters Dipole Moment (Edge-to-Face Interactions) Elec->Dipole Shield Steric Shielding of Vulnerable C-H Bonds Steric->Shield Affinity Enhanced Binding Affinity (Lower Kd/IC50) pKa->Affinity Dipole->Affinity Stability Increased Metabolic Stability (Longer t1/2) Shield->Stability

    Figure 1: Mechanistic pathways through which fluorine substitution enhances enzyme inhibitor performance.

    Objective Comparison: Experimental Data

    The theoretical advantages of fluorination translate into measurable in vitro superiority. The tables below synthesize published experimental data comparing fluorinated inhibitors to their non-fluorinated parent molecules across various enzyme classes.

    Table 1: Comparative Binding Affinity & Inhibition ( / )
    Target EnzymeInhibitor ClassNon-Fluorinated PerformanceFluorinated PerformanceMechanistic AdvantageRef
    Carbonic Anhydrase II SBB vs. Fluoroaromatic SBB
    
    
    = 2.1 nM
    Enhanced affinity (Sub-nM)Optimized dipole-quadrupole interaction with Phe-131.[3]
    Hexokinase II 2-DG vs. Halogenated 2-DGModerate
    
    
    Significantly lower
    
    
    Enhanced stability and superior binding within the active site.[6]
    
    
    -Chymotrypsin
    Wild-type BPTI vs. F-BPTIBaseline AffinityEnhanced InhibitionFavorable interactions with structural water molecules.[4]
    Table 2: Comparative Metabolic Stability
    Target Peptide/DrugModificationNon-Fluorinated Half-LifeFluorinated Half-LifeFold IncreaseRef
    GLP-1 Analog (F9) Hexafluoroleucine substitutionBaseline (Rapid degradation)Extended1.5-fold[5]
    GLP-1 Analog (F10) Hexafluoroleucine substitutionBaseline (Rapid degradation)Extended2.9-fold[5]

    Core In Vitro Evaluation Protocols

    To ensure scientific integrity, the evaluation of fluorinated compounds requires rigorous, self-validating assay designs. Below are two foundational protocols for profiling fluorinated enzyme inhibitors.

    Protocol 1: Radioligand Competition Binding Assay ( & Determination)

    This assay quantifies the binding affinity of the fluorinated inhibitor by measuring its ability to displace a radiolabeled native ligand from the enzyme's active site[2][5].

    Step-by-Step Methodology:

    • Preparation: Dilute the purified target enzyme in a physiological assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific binding).

    • Ligand Titration: Prepare a 10-point serial dilution (typically 3-fold steps) of both the fluorinated test compound and the non-fluorinated reference compound.

    • Incubation: Add a constant, sub-

      
       concentration of the radiolabeled ligand (e.g., 
      
      
      
      H or
      
      
      I) to the enzyme mixture. Add the inhibitor dilutions and incubate at room temperature until equilibrium is reached (determined via prior kinetic association assays).
    • Separation (Causality Note): Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Why rapid filtration? It instantly separates the bound E-I complex from unbound ligand while minimizing the dissociation of low-affinity transient binders.

    • Quantification & Validation: Measure retained radioactivity using a scintillation counter.

      • Self-Validating Step: Calculate the Z'-factor using vehicle-only (total binding) and excess unlabeled ligand (non-specific binding) wells. A Z'-factor > 0.5 confirms assay robustness, ensuring that the calculated

        
         shift is genuinely due to the fluorine modification.
        
    • Data Analysis: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
    Protocol 2: F NMR-Based Enzyme Kinetics & Structural Validation

    Unlike standard colorimetric assays,

    
    F Nuclear Magnetic Resonance (NMR) spectroscopy allows direct, bio-orthogonal observation of the Enzyme-Inhibitor (E-I) complex. Because the 
    
    
    
    F nucleus is 100% naturally abundant and absent in native proteins, it provides a zero-background signal[1].

    Step-by-Step Methodology:

    • Sample Preparation: Dissolve the fluorinated inhibitor in a deuterated buffer (e.g.,

      
      /HEPES) to a concentration of 100–500 
      
      
      
      M.
    • Baseline Acquisition: Acquire a 1D

      
      F NMR spectrum of the free inhibitor to establish the baseline chemical shift.
      
    • Enzyme Titration: Gradually titrate the unlabelled target enzyme into the NMR tube.

    • Signal Analysis (Causality Note): Monitor the spectrum for Chemical Shift Perturbations (CSP) and line broadening. Why does this happen? As the small fluorinated molecule binds to the massive enzyme, its tumbling rate drastically decreases, leading to rapid transverse relaxation (

      
      ) and observable line broadening. A distinct new peak indicates the formation of a stabilized "transition state analogue" complex[1].
      
    • Mechanistic Profiling: By performing pH titrations within the NMR tube, researchers can track the chemical shift to calculate the exact pKa of the bound inhibitor, confirming whether fluorine successfully modulated the electrostatics within the active site[1].

    Experimental_Workflow Start In Vitro Evaluation of Fluorinated Inhibitors Phase1 Phase 1: Binding & Kinetics Radioligand Assay (IC50/Ki) SPR (On/Off Rates) Start->Phase1 Phase2 Phase 2: Structural Validation 19F NMR Screening X-ray Crystallography Phase1->Phase2 Phase3 Phase 3: Metabolic Profiling Microsomal Stability Protease Resistance Phase2->Phase3 Decision Lead Optimization Decision Phase3->Decision

    Figure 2: Tiered in vitro evaluation workflow for fluorinated enzyme inhibitors.

    Conclusion

    The in vitro evaluation of fluorinated enzyme inhibitors requires a multidimensional approach that accounts for both thermodynamic binding affinity and metabolic resilience. By leveraging the unique electrostatic and steric properties of the C–F bond, drug developers can engineer inhibitors that overcome the pharmacokinetic limitations of their non-fluorinated precursors. Implementing robust, self-validating assays—particularly orthogonal techniques like

    
    F NMR—ensures that the observed improvements are mechanistically sound and translatable to in vivo success.
    

    References

    1.[5] Benchchem. A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. Retrieved from: 2.[1] National Institutes of Health (NIH) / PMC. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Retrieved from: 3.[2] Research and Reviews. Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Retrieved from: 4.[6] MDPI. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Retrieved from: 5.[4] Royal Society of Chemistry (RSC). Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin. Retrieved from: 6.[3] ACS Publications. Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Retrieved from:

    Sources

    Comparative Guide: Efficacy of Positional Isomers of Fluorinated Fentanyl Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Context

    The proliferation of synthetic opioids has necessitated rigorous pharmacological profiling of fentanyl analogs to understand their structure-activity relationships (SAR). Fluorination of the N-phenyl ring of fentanyl yields three distinct positional isomers: ortho-fluorofentanyl (2-fluorofentanyl), meta-fluorofentanyl (3-fluorofentanyl), and para-fluorofentanyl (4-fluorofentanyl).

    For drug development professionals and forensic toxicologists, distinguishing these isomers is critical. The position of the highly electronegative fluorine atom fundamentally alters the ligand's steric profile, directly impacting its binding affinity (

    
    ) and functional efficacy (EC₅₀) at the human 
    
    
    
    -opioid receptor (hMOR)[1]. This guide objectively compares the performance of these three isomers against the parent compound, fentanyl, providing validated experimental workflows and mechanistic insights.

    Structure-Activity Relationship (SAR) & Receptor Binding Dynamics

    The efficacy of fluorinated fentanyl analogs is dictated by how the modified N-phenyl ring interacts with the hMOR active site.

    • The Ortho Advantage: ortho-Fluorofentanyl exhibits the highest potency among the isomers. The fluorine atom at the 2-position optimally aligns with the receptor's binding pocket, facilitating favorable hydrogen bonding and van der Waals interactions with key amino acid residues, specifically Gln124 and Thr218[2]. This optimal steric fit stabilizes the active conformation of the receptor, leading to enhanced G

      
       protein coupling.
      
    • The Meta and Para Penalties: Shifting the fluorine atom to the 3-position (meta) or 4-position (para) introduces steric clashes within the binding pocket. The altered electron density and increased molecular volume at these vectors disrupt the optimal ligand-receptor geometry. Consequently, meta-fluorofentanyl is approximately 5-fold less potent than fentanyl, while para-fluorofentanyl is 2.5-fold less potent[1].

    Quantitative Efficacy & Potency Comparison

    The following table synthesizes in vitro functional assay data and in vivo antinociception metrics to provide a direct comparison of the isomers[1][2][3].

    CompoundPositional IsomerPotency Relative to FentanylIn Vivo ED₅₀ (mg/kg) (Murine Hot-Plate)In Vitro EC₅₀ (nM) (MOR Activation)
    Fentanyl (Reference)N/A1.0x0.076~1.00
    ortho-Fluorofentanyl 2-Fluoro~2.0x0.0140.16
    para-Fluorofentanyl 4-Fluoro~0.4x0.088> 2.00
    meta-Fluorofentanyl 3-Fluoro~0.2xN/A> 5.00

    Data indicates that the 2-fluorinated isomer poses a significantly higher risk of acute toxicity and respiratory depression due to its superior therapeutic index and receptor affinity[3].

    Validated Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the efficacy of fentanyl analogs.

    In Vitro hMOR Functional Assay (cAMP Inhibition)

    Causality & Rationale: The

    
    -opioid receptor is a G
    
    
    
    -coupled GPCR. Agonist binding inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP). By pre-stimulating cells with forskolin (a direct adenylyl cyclase activator), we create an artificially high cAMP baseline. The efficacy of the fluorofentanyl isomer is then measured by its ability to suppress this forskolin-induced cAMP spike.

    Step-by-Step Protocol:

    • Cell Culture: Culture CHO-K1 cells stably expressing the human

      
      -opioid receptor (hMOR) in Ham's F-12 medium supplemented with 10% FBS and geneticin (to maintain selection pressure).
      
    • Cell Plating: Seed cells at 10,000 cells/well in a 384-well white opaque microplate. Incubate overnight at 37°C.

    • Ligand Preparation: Prepare serial dilutions (10⁻¹² to 10⁻⁵ M) of ortho, meta, and para-fluorofentanyl, alongside fentanyl (positive control) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Stimulation & Treatment: Add 10 µM forskolin to all test wells simultaneously with the opioid ligands.

    • Self-Validating Control: In parallel wells, pre-incubate cells with 10 µM naloxone (a competitive MOR antagonist) for 15 minutes prior to adding the agonist. Reversibility of the cAMP inhibition confirms the effect is strictly MOR-mediated.

    • Detection: Incubate for 30 minutes, then lyse cells and add a homogeneous time-resolved fluorescence (HTRF) cAMP detection reagent.

    • Analysis: Read the plate on a time-resolved fluorometer. Calculate EC₅₀ values using non-linear regression (four-parameter logistic curve).

    In Vivo Antinociception Assessment (Murine Hot-Plate Test)

    Causality & Rationale: The hot-plate test measures supraspinal analgesia. Because fluorofentanyl isomers readily cross the blood-brain barrier due to their high lipophilicity, thermal nociception provides a direct, quantifiable behavioral readout of central MOR activation.

    Step-by-Step Protocol:

    • Subject Preparation: Acclimate adult male Swiss Webster mice to the testing environment for 60 minutes prior to the assay.

    • Baseline Measurement: Place each mouse on a 55°C (± 0.5°C) heated surface. Record the latency to the first nociceptive response (hind paw licking or jumping). Remove the mouse immediately. Establish a baseline latency (typically 5–8 seconds).

    • Administration: Administer the fluorofentanyl isomer via subcutaneous (s.c.) injection. Use a vehicle-only injection for the negative control group.

    • Time-Course Testing: Re-test the mice on the hot plate at 15, 30, 60, and 120 minutes post-injection.

    • Safety Cut-Off: Implement a strict 30-second cut-off time to prevent tissue damage. Mice not responding by 30 seconds are assigned a maximum possible effect (MPE) of 100%.

    • Data Calculation: Calculate %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100. Determine the ED₅₀ (dose producing 50% MPE) using dose-response modeling[3].

    Pharmacodynamic & Metabolic Pathways

    Understanding the clearance of these isomers is as vital as their receptor binding. In vitro hepatocyte studies demonstrate that all three positional isomers undergo extensive hepatic metabolism primarily driven by Cytochrome P450 (CYP3A4) enzymes. The dominant metabolic pathway is N-dealkylation, which cleaves the phenethyl group to yield the inactive metabolite norfluorofentanyl [4]. Minor pathways include hydroxylation on the ethylphenyl ring.

    Pathway Isomer Fluorofentanyl Isomer (o-, m-, p-FF) MOR μ-Opioid Receptor (MOR) Isomer->MOR Receptor Binding CYP Hepatic CYP450 (CYP3A4) Isomer->CYP Hepatic Clearance Gi Gi/o Protein Coupling MOR->Gi Arrestin β-Arrestin Recruitment (Respiratory Depression) MOR->Arrestin cAMP ↓ cAMP Production (Analgesia) Gi->cAMP Nor Norfluorofentanyl CYP->Nor N-dealkylation (Major) OH Hydroxylated Metabolites CYP->OH Hydroxylation (Minor)

    Figure 1: MOR signaling and primary CYP450 metabolic clearance of fluorofentanyl isomers.

    References

    • Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. J-Stage.[Link]

    • In vitro pharmacology of fentanyl analogs at the human mu opioid receptor and their spectroscopic analysis. National Center for Biotechnology Information (PMC).[Link]

    • Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology.[Link]

    • Comparative Study of Analgesic Therapeutic Index and Addiction Potential of o‐ and p‐Fluorofentanyl. ResearchGate.[Link]

    Sources

    Safety Operating Guide

    (2-Fluoro-5-methanesulfonylphenyl)methanamine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    (2-Fluoro-5-methanesulfonylphenyl)methanamine: Proper Disposal Procedures

    Executive Summary

    Immediate Action Required: (2-Fluoro-5-methanesulfonylphenyl)methanamine (CAS: 1803581-65-8) is a fluorinated benzylamine derivative containing a sulfone moiety.[1][2] It must be classified as Hazardous Chemical Waste .[3] Under no circumstances should this compound be disposed of in municipal trash, flushed down the drain, or allowed to enter the sewer system.

    • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

    • Waste Stream Classification: Organic Base / Toxic / Fluorinated.

    • RCRA Considerations: While not explicitly P- or U-listed, it likely exhibits characteristics of Corrosivity (D002) due to the amine group and potential Toxicity from fluorinated combustion byproducts.

    Chemical Profile & Hazard Identification

    To ensure safe disposal, one must understand the structural components driving the hazard profile. This compound combines a basic amine, a reactive fluorinated ring, and a stable sulfone group.

    PropertyDataRelevance to Disposal
    Chemical Name (2-Fluoro-5-methanesulfonylphenyl)methanamineOfficial shipping/manifest name.
    CAS Number 1803581-65-8Unique identifier for waste manifests.
    Molecular Formula C₈H₁₀FNO₂SContains Sulfur (S) and Fluorine (F); requires scrubbed incineration.
    Functional Groups Primary Amine (-NH₂), Sulfone (-SO₂-), Aryl FluorideAmine: Corrosive/Irritant. Sulfone: Thermally stable. Fluorine: HF generation upon combustion.
    Physical State Solid (typically HCl salt) or OilDetermines packaging (drum vs. carboy).
    Inferred Hazards H314 (Skin Corr.), H318 (Eye Dam.), H302 (Acute Tox.)Requires full PPE during handling.[3][4][5][6]

    Expert Insight: The presence of the fluorine atom and sulfone group means that standard incineration without flue gas scrubbing can release Hydrogen Fluoride (HF) and Sulfur Oxides (SOx). You must declare these elements on your waste profile to ensure the disposal facility uses an appropriate incinerator.

    Pre-Disposal Treatment & Segregation

    Proper segregation is the single most critical step to prevent accidental reactions in the waste stream.

    Segregation Logic
    • Incompatible With: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Acid Chlorides, Anhydrides, and Chloroformates.

    • Compatible With: Other non-halogenated organic bases, non-reactive fluorinated organics.

    DOT Diagram: Waste Segregation Decision Tree

    SegregationTree Start Waste: (2-Fluoro-5-methanesulfonylphenyl)methanamine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath Contaminated Is it contaminated with Oxidizers? SolidPath->Contaminated LiquidPath->Contaminated SegregateOx DO NOT MIX. Neutralize Oxidizer first or Pack as Separate Lab Pack Contaminated->SegregateOx Yes BinSolid Bin: Hazardous Solid (Trace Halogen/Sulfur) Contaminated->BinSolid No (Solid) BinLiquid Bin: Organic Base (Halogenated) Contaminated->BinLiquid No (Liquid)

    Caption: Decision logic for segregating (2-Fluoro-5-methanesulfonylphenyl)methanamine waste to prevent incompatibility incidents.

    Disposal Protocols (Step-by-Step)

    Protocol A: Solid Waste Disposal (Pure Compound or Contaminated Solids)

    Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

    • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood.[3][6]

    • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Labeling: Affix a hazardous waste tag immediately.

      • Constituents: "(2-Fluoro-5-methanesulfonylphenyl)methanamine".[1][2][7][8]

      • Hazards: Check "Toxic" and "Corrosive".

    • Transfer: Transfer the solid directly into the container. Do not dissolve solely for the purpose of disposal unless required by your specific facility; solid incineration is more energy-efficient.

    • Decontamination: Wipe the exterior of the container with a damp paper towel (water/ethanol) and place the towel inside the container.

    • Closure: Screw the lid tight. Do not overfill (leave 10% headspace).

    Protocol B: Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)

    Applicability: Compound dissolved in solvents like DMSO, Methanol, or DCM.

    • Solvent Compatibility: Ensure the solvent carrier is compatible with organic bases.

      • Safe: Methanol, Ethanol, DMSO, DMF, Dichloromethane.

      • Unsafe: Acetone (can form enamine/aldol condensation products over long storage, though less critical here, avoid if possible), Acids.

    • Collection: Pour into the "Halogenated Organic Solvent" carboy.

      • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute technically classifies the entire mixture as halogenated waste in many jurisdictions, requiring more expensive disposal.

    • pH Check: If the solution was acidified, check pH. If < 2, tag as "Corrosive Acid". If > 12, tag as "Corrosive Base". Neutral pH is preferred for general organic waste streams.

    Protocol C: Empty Container Management
    • Triple Rinse: Rinse the empty original vial three times with a compatible solvent (e.g., ethanol or acetone).

    • Rinsate Disposal: Pour all three rinses into the Liquid Hazardous Waste container (Protocol B).

    • Defacing: Deface the label on the original vial using a marker.

    • Disposal: The triple-rinsed, dry vial can generally be discarded in glass trash (check local EHS rules). If not triple-rinsed, it must be treated as solid hazardous waste (Protocol A).

    Spill Response Workflow

    Minor Spill (< 500 mg/mL): Can be cleaned by lab personnel. Major Spill: Evacuate and call EHS.

    DOT Diagram: Spill Response Protocol

    SpillResponse Assess Assess Spill Size & Danger PPE Don PPE: Gloves, Goggles, Resp (if dust) Assess->PPE Contain Containment: Cover with absorbent pads or vermiculite PPE->Contain Clean Cleanup: Scoop into bag/jar. Double bag. Contain->Clean Decon Decontamination: Wipe surface with weak acid (dilute acetic) then water Clean->Decon Dispose Dispose: Label as Haz Waste Decon->Dispose

    Caption: Operational workflow for managing a minor spill of (2-Fluoro-5-methanesulfonylphenyl)methanamine.

    Regulatory Compliance & Documentation

    Regulatory BodyClassification / CodeNotes
    EPA (RCRA) Not Listed (P/U). Likely D002 (Corrosive) if pH > 12.5.Determination based on characteristics.[9]
    DOT (Shipping) UN 3259 or UN 3267Likely "Amines, solid, corrosive, n.o.s." or "Corrosive solid, basic, organic, n.o.s."
    SARA Title III Section 311/312Acute Health Hazard.

    Labeling Requirement: The waste tag must explicitly state:

    "Contains: (2-Fluoro-5-methanesulfonylphenyl)methanamine.[7] Danger: Corrosive, Toxic.[9] Organic Base."

    References

    • BLD Pharm . (2-Fluoro-5-methanesulfonylphenyl)methanamine hydrochloride Product Page & Safety Info. Retrieved from

    • American Elements . Fluorinated Organic Compounds Disposal Guidelines. Retrieved from

    • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10]

    • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.

    Sources

    Personal protective equipment for handling (2-Fluoro-5-methanesulfonylphenyl)methanamine

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of (2-Fluoro-5-methanesulfonylphenyl)methanamine, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

    Hazard Analysis: Understanding the Risk

    (2-Fluoro-5-methanesulfonylphenyl)methanamine is an aromatic amine containing fluoro and methanesulfonyl functional groups. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural similarity to other fluoro-substituted benzylamines and aromatic amines allows for a robust hazard assessment based on established data.[1][2]

    The primary hazards associated with this class of compounds include:

    • Skin Irritation and Corrosion: Aromatic amines can be irritants and may be readily absorbed through the skin.[1][2]

    • Serious Eye Damage: Direct contact can cause severe eye irritation or damage.[2]

    • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][3][4]

    A thorough risk assessment, mandated by the Occupational Safety and Health Administration (OSHA), must be conducted before any work begins.[5][6][7] This assessment should evaluate the specific procedures to be performed (e.g., weighing, dissolution, reaction monitoring) to determine the potential for exposure and select the appropriate level of protection.

    Personal Protective Equipment (PPE) Selection

    The selection of PPE is the final line of defense after engineering controls (e.g., chemical fume hoods) and administrative controls.[6] The following table outlines the recommended PPE for various laboratory tasks involving (2-Fluoro-5-methanesulfonylphenyl)methanamine.

    Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
    Weighing Solid Double Nitrile GlovesSafety GogglesLab CoatNIOSH-approved N95 Respirator (or higher) if not in a fume hood or ventilated enclosure.
    Preparing Solutions Chemical-Resistant Gloves (Nitrile or Neoprene)Chemical Splash Goggles & Face ShieldChemical-Resistant Lab Coat or ApronNot required if performed in a certified chemical fume hood.
    Running Reaction/Transfer Chemical-Resistant Gloves (Nitrile or Neoprene)Chemical Splash GogglesLab CoatNot required if performed in a certified chemical fume hood.
    Handling Waste Heavy-Duty Chemical-Resistant GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab Coat or ApronNot required if containers are securely sealed.

    Detailed PPE Protocols

    Hand Protection: The First Barrier

    The choice of glove material is critical. Nitrile gloves are a common and effective choice for protection against a variety of chemicals, including amines.[5][8] However, it is essential to recognize that all glove materials have a specific breakthrough time—the time it takes for the chemical to permeate the glove.[9][10]

    • Causality: Double-gloving is recommended when handling the solid powder to provide an extra layer of protection against fine particulates and in case the outer glove is breached. For solutions, a single pair of thicker (e.g., >8 mil) nitrile or neoprene gloves provides adequate protection against splashes.[11] Always consult the glove manufacturer's chemical resistance guide for specific compatibility data.[8][9][12]

    Eye and Face Protection: Preventing Ocular Exposure

    Minimum PPE includes safety glasses with side shields for any work in a laboratory.[13]

    • Causality: When handling liquids that pose a splash hazard, such as preparing solutions or transferring solvents, chemical splash goggles are mandatory as they form a seal around the eyes.[13][14] A face shield must be worn in addition to goggles when there is a significant risk of splashing, providing a broader barrier for the entire face.[14][15]

    Respiratory Protection: Guarding Against Inhalation

    Engineering controls, primarily the chemical fume hood, are the preferred method for controlling respiratory hazards.

    • Causality: Respiratory protection is necessary when engineering controls are insufficient or unavailable, such as when weighing fine powders on an open bench.[4][16] An N95 respirator will protect against airborne particulates. If vapors are a concern and work cannot be done in a hood, a half-mask or full-face respirator with organic vapor cartridges may be required.[7] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[6]

    Procedural Guidance

    PPE Selection Workflow

    The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

    PPE_Workflow cluster_start Step 1: Assess Task cluster_end Step 4: Proceed with Work Start Evaluate Procedure (Weighing, Solution Prep, etc.) Solid Solid Particulate / Dust? Start->Solid Inhalation Risk Liquid Liquid Splash Hazard? Start->Liquid Contact/Splash Risk Resp Use N95 Respirator (if outside hood) Solid->Resp Yes Gloves Wear Nitrile Gloves (Double for solid) Solid->Gloves Always Goggles Wear Chemical Splash Goggles Liquid->Goggles Yes Liquid->Gloves Always Proceed Begin Work Safely Resp->Proceed FaceShield Add Face Shield Goggles->FaceShield High Volume / Risk FaceShield->Proceed Coat Wear Lab Coat Gloves->Coat Coat->Proceed

    Caption: PPE selection workflow based on task-specific hazard assessment.

    Protocol: Donning and Doffing PPE

    Correctly putting on and removing PPE is crucial to prevent cross-contamination.

    Donning (Putting On) Sequence:

    • Lab Coat: Fasten completely.

    • Respirator (if required): Perform a seal check.

    • Goggles/Face Shield: Adjust for a secure fit.

    • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

    Doffing (Taking Off) Sequence:

    • Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the contaminated exterior.

    • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

    • Goggles/Face Shield: Handle by the strap or sides.

    • Respirator (if used): Remove without touching the front.

    • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[16]

    Disposal Plan for Contaminated Materials

    All materials, including PPE, that come into contact with (2-Fluoro-5-methanesulfonylphenyl)methanamine must be treated as hazardous waste.

    • Segregation: Keep amine waste separate from other chemical waste streams, particularly acids and strong oxidizers, to prevent hazardous reactions.[17][18]

    • Collection:

      • Solid Waste: Used gloves, contaminated paper towels, and weigh boats should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.[19]

      • Liquid Waste: Unused solutions should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of amines down the drain.[16][17]

    • Final Disposal: All waste containers must be handled and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[19]

    By integrating this expert guidance into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers and ensures the integrity of your work.

    References

    • What are the Health and Safety Guidelines for Using Amines? (n.d.). Silver Fern Chemical Inc. Retrieved from [Link]

    • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Silver Fern Chemical Inc. Retrieved from [Link]

    • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved from [Link]

    • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

    • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

    • OSHA Glove Selection Chart. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

    • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

    • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

    • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

    • Glove Selection Chart. (2022, August). University of California, Irvine Environmental Health & Safety. Retrieved from [Link]

    • NEW: Glove chemical resistance guide. (n.d.). SHIELD Scientific. Retrieved from [Link]

    • Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS. Retrieved from [Link]

    • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health Office of Research Services. Retrieved from [Link]

    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

    • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

    • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

    • SAFETY DATA SHEET - OmniPur® PMSF. (n.d.). Merck Millipore. Retrieved from [Link]

    • SAFETY DATA SHEET - MAKROLON FR6040 HR 000000. (2012, August 22). Covestro. Retrieved from [Link]

    • SAFETY DATA SHEET - 40N Flowing Concrete. (2025, April 10). Tarmac. Retrieved from [Link]

    • Safety Data Sheet - Ducor Polypropylene Homopolymers. (n.d.). Ducor. Retrieved from [Link]

    Sources

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